molecular formula C7H6BrN3 B1373139 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine CAS No. 91996-63-3

6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B1373139
CAS No.: 91996-63-3
M. Wt: 212.05 g/mol
InChI Key: XVEGORLAVIFJMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-5(8)2-9-7-6(4)10-3-11-7/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEGORLAVIFJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1Br)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30704483
Record name 6-Bromo-7-methyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91996-63-3
Record name 6-Bromo-7-methyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30704483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91996-63-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine, a heterocyclic compound of significant interest to the drug discovery and development community. We will delve into its chemical architecture, a detailed synthetic pathway, its physicochemical properties, and explore its promising therapeutic applications, particularly as a kinase inhibitor. This document is intended for researchers, medicinal chemists, and other drug development professionals seeking a detailed understanding of this important molecular scaffold.

Introduction: The Imidazo[4,5-b]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazo[4,5-b]pyridine core is a fused heterocyclic system that bears a strong structural resemblance to endogenous purines. This bioisosteric relationship allows molecules containing this scaffold to interact with a wide range of biological targets, particularly enzymes that bind purine-based substrates like ATP.[1][2] This has led to the exploration of imidazo[4,5-b]pyridine derivatives in a multitude of therapeutic areas, including oncology, infectious diseases, and neurology.[3][4]

This compound, the subject of this guide, is a specifically substituted analog designed to explore and optimize interactions within the binding sites of target proteins. The bromine atom at the 6-position can serve as a handle for further chemical modification through cross-coupling reactions or can engage in halogen bonding with the target protein. The methyl group at the 7-position can provide beneficial steric interactions and improve metabolic stability.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is paramount in drug development. While experimental data for this compound is not extensively published, we can infer its likely properties from publicly available data and closely related analogs.

PropertyPredicted ValueData Source
Molecular Formula C₇H₆BrN₃PubChem[5]
Molecular Weight 212.05 g/mol PubChem[5]
XLogP3 1.8PubChem[5]
Hydrogen Bond Donors 1PubChem[5]
Hydrogen Bond Acceptors 3PubChem[5]
SMILES CC1=C2C(=NC=C1Br)N=CN2PubChem[5]
InChI InChI=1S/C7H6BrN3/c1-4-5(8)2-9-7-6(4)10-3-11-7/h2-3H,1H3,(H,9,10,11)PubChem[5]

Based on the predicted XLogP3 value, the compound is expected to have moderate lipophilicity, which is often a desirable trait for oral drug candidates. The presence of both hydrogen bond donors and acceptors suggests it has the potential for forming specific interactions with biological targets.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 2-amino-6-methylpyridine. The key transformation is the construction of the imidazole ring onto the pyridine core.

Synthetic Workflow Overview

The overall synthetic strategy involves the bromination and nitration of the starting pyridine, followed by reduction of the nitro group to an amine, and finally, cyclization to form the imidazo[4,5-b]pyridine ring system.

Synthesis_Workflow A 2-Amino-6-methylpyridine B 2-Amino-5-bromo-6-methylpyridine A->B Br₂ / Acetic Acid C 2-Amino-5-bromo-3-nitro-6-methylpyridine B->C H₂SO₄ / HNO₃ D 5-Bromo-6-methylpyridine-2,3-diamine C->D Fe / HCl E This compound D->E Formic Acid Signaling_Pathway cluster_0 Kinase Inhibition by this compound cluster_1 Downstream Cellular Processes Inhibitor 6-bromo-7-methyl-1H- imidazo[4,5-b]pyridine TrkA TrkA Inhibitor->TrkA Aurora Aurora Kinases Inhibitor->Aurora FLT3 FLT3 Inhibitor->FLT3 Proliferation Cell Proliferation TrkA->Proliferation Survival Cell Survival TrkA->Survival Mitosis Mitosis Aurora->Mitosis FLT3->Proliferation FLT3->Survival

References

An In-depth Technical Guide to the Physical Properties of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine . Given the limited availability of experimental data for this specific molecule, this document leverages high-quality computational predictions from reputable chemical databases, alongside established principles of heterocyclic chemistry, to offer a robust resource for researchers. This guide is intended to support efforts in medicinal chemistry, materials science, and drug development by providing a detailed understanding of the compound's fundamental characteristics.

Introduction to the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a significant pharmacophore in medicinal chemistry due to its structural analogy to purines. This structural similarity allows molecules containing this scaffold to interact with a wide range of biological targets, including kinases and other enzymes. As a result, imidazo[4,5-b]pyridine derivatives have been investigated for a variety of therapeutic applications, including as anticancer and antimicrobial agents. The specific substitution pattern of a bromine atom at the 6-position and a methyl group at the 7-position of the 1H-imidazo[4,5-b]pyridine core, as seen in the title compound, modulates its electronic and steric properties, which in turn influences its biological activity and physical characteristics.

Molecular and Physicochemical Properties

The fundamental molecular and predicted physicochemical properties of this compound are summarized in the table below. These values are computationally derived and provide a strong foundation for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₇H₆BrN₃PubChemLite[1]
Molecular Weight 212.05 g/mol PubChemLite[1]
Monoisotopic Mass 210.9745 DaPubChemLite[1]
Predicted XlogP 1.8PubChemLite[1]
Predicted pKa Data not available
Predicted Boiling Point Data not available
Predicted Melting Point Data not available

Note: The lack of publicly available experimental data for properties such as melting point, boiling point, and pKa necessitates a reliance on computational predictions for initial assessment.

Tautomerism and Reactivity

The 1H-imidazo[4,5-b]pyridine scaffold can exist in different tautomeric forms. The tautomerism of the imidazole ring is a key aspect of its chemistry, influencing its reactivity and biological interactions. The two principal tautomers for the unsubstituted core are the 1H and 3H forms. For this compound, the predominant tautomer is expected to be the 1H form as named.

Caption: Tautomeric forms of the imidazo[4,5-b]pyridine core.

The pyridine and imidazole rings are both electron-deficient, which influences the compound's reactivity. The lone pair of electrons on the non-protonated nitrogen of the imidazole ring makes it a site for electrophilic attack and alkylation.

Proposed Synthesis Pathway

The following diagram outlines a potential synthetic workflow:

synthesis_workflow start Starting Material: 5-bromo-3-methylpyridine-2,6-diamine reaction Reaction: Cyclization start->reaction Step 1 reagent1 Reagent: Formic Acid (HCOOH) reagent1->reaction product Product: This compound reaction->product Step 2 (Purification)

Caption: Proposed synthesis workflow for the target compound.

Step-by-Step Methodology (Hypothetical)
  • Reaction Setup: To a solution of 5-bromo-3-methylpyridine-2,6-diamine in an appropriate solvent (e.g., ethanol), add an excess of formic acid.

  • Cyclization: Heat the reaction mixture at reflux for several hours to facilitate the condensation and cyclization to form the imidazole ring.

  • Workup and Purification: After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

Spectral Properties (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data can provide valuable insights into the compound's structure. While experimental spectra are not publicly available, computational predictions can guide the interpretation of future experimental results.

Predicted ¹H NMR Chemical Shifts:

  • Imidazole CH: ~8.0-8.5 ppm (singlet)

  • Pyridine CH: ~7.5-8.0 ppm (singlet)

  • Methyl CH₃: ~2.5 ppm (singlet)

Predicted ¹³C NMR Chemical Shifts:

  • Imidazole C=N: ~140-150 ppm

  • Pyridine C-Br: ~110-120 ppm

  • Pyridine C-CH₃: ~145-155 ppm

  • Methyl C: ~15-20 ppm

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity.

Expected Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of the bromine radical, followed by further fragmentation of the heterocyclic core.

Solubility and Lipophilicity

The predicted XlogP value of 1.8 suggests that this compound has moderate lipophilicity. This property is crucial for its potential as a drug candidate, as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The compound is expected to be sparingly soluble in water and more soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Conclusion

This compound is a heterocyclic compound with significant potential in medicinal chemistry. While experimental data on its physical properties is limited, computational predictions provide a valuable starting point for researchers. This guide has synthesized the available predicted data and placed it within the context of the known chemistry of the imidazo[4,5-b]pyridine scaffold. Further experimental investigation is warranted to validate these predictions and fully elucidate the properties of this promising molecule.

References

An In-Depth Technical Guide to 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, and physicochemical properties, offering insights grounded in established chemical principles.

Core Identifiers and Chemical Structure

This compound is a substituted benzimidazole analogue where a pyridine ring is fused to an imidazole ring. The presence of a bromine atom and a methyl group on the pyridine ring significantly influences its electronic properties and potential for further functionalization.

IdentifierValue
CAS Number 91996-63-3[1]
Molecular Formula C₇H₆BrN₃[2]
Molecular Weight 212.05 g/mol
IUPAC Name This compound
Canonical SMILES CC1=C2C(=NC=C1Br)N=CN2[2]
InChI Key XVEGORLAVIFJMX-UHFFFAOYSA-N[2]

Synthesis and Mechanistic Insights

The synthesis of this compound is not extensively detailed in peer-reviewed literature. However, based on established methodologies for the synthesis of related imidazo[4,5-b]pyridines, a robust synthetic pathway can be proposed. The key strategic approach involves the cyclization of a substituted o-diaminopyridine.

The logical precursor for this synthesis is 5-bromo-6-methylpyridine-2,3-diamine . This intermediate is commercially available from various suppliers.[3][4]

The proposed synthesis proceeds in two conceptual stages:

  • Formation of the Key Precursor : Synthesis of 5-bromo-6-methylpyridine-2,3-diamine.

  • Cyclization to form the Imidazo[4,5-b]pyridine core : Reaction of the diamine with a one-carbon synthon.

A general and effective method for the formation of the imidazole ring is the reaction of the o-diamine with formic acid, which serves as both the reagent and a solvent, to yield the final product.[5]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-bromo-6-methylpyridine-2,3-diamine (Precursor)

While commercially available, the synthesis of this precursor would likely follow established routes for diaminopyridines, such as those outlined in Organic Syntheses for related compounds, involving nitration of an aminopyridine followed by reduction.[6]

Step 2: Cyclization to this compound

  • Reaction: To 1.0 equivalent of 5-bromo-6-methylpyridine-2,3-diamine, add an excess of 98% formic acid.

  • Conditions: The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice. The acidic solution is then neutralized by the careful addition of a base, such as aqueous ammonia or sodium hydroxide solution, until a precipitate is formed.

  • Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:

  • Formic Acid: Serves as an efficient source of the C2 carbon of the imidazole ring and as a solvent that facilitates the reaction.

  • Reflux Conditions: Provide the necessary activation energy for the condensation and subsequent cyclization reaction.

  • Neutralization: The product is often protonated in the acidic reaction medium; neutralization is necessary to precipitate the free base for isolation.

Below is a diagram illustrating the proposed synthetic workflow.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Imidazole Ring Formation Start 5-Bromo-2-methylpyridin-3-amine Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Intermediate1 5-Bromo-2-methyl-3-nitropyridin-amine Nitration->Intermediate1 Reduction Reduction (e.g., Fe/HCl or H2/Pd-C) Intermediate1->Reduction Precursor 5-Bromo-6-methylpyridine-2,3-diamine Reduction->Precursor Diamine 5-Bromo-6-methylpyridine-2,3-diamine Cyclization Cyclization with Formic Acid (Reflux) Diamine->Cyclization Final_Product This compound Cyclization->Final_Product

Caption: Proposed synthetic workflow for this compound.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties:

PropertyPredicted Value
XlogP 1.8
Monoisotopic Mass 210.9745 Da

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and imidazole rings, as well as a singlet for the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule. The carbon attached to the bromine atom will be significantly shifted downfield.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks (M+) and (M+2)+ being prominent.

  • IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for N-H stretching (around 3400-3200 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 3100-2900 cm⁻¹), and C=N and C=C stretching in the aromatic rings (around 1600-1450 cm⁻¹).

Potential Applications in Research and Drug Development

While specific applications for this compound are not yet widely reported, the imidazo[4,5-b]pyridine scaffold is a well-established pharmacophore in medicinal chemistry.[7] Derivatives of this heterocyclic system have been investigated for a range of biological activities, including:

  • Antimicrobial and Antifungal Activity: The structural similarity to purines allows these compounds to potentially interfere with biological pathways in microorganisms.

  • Antiproliferative Agents: Certain imidazo[4,5-b]pyridine derivatives have shown activity against various cancer cell lines.

  • Antiviral Activity: This scaffold has been explored for the development of antiviral drugs.

The bromine atom at the 6-position provides a valuable handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the generation of diverse chemical libraries for drug discovery screening.

Safety and Handling

Specific safety data for this compound is not available. However, based on data for structurally related brominated heterocyclic compounds, the following general precautions should be observed:

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly closed container in a dry and cool place.

  • Toxicity: Assumed to be harmful if swallowed. May cause skin and eye irritation.

A comprehensive risk assessment should be conducted before handling this compound.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for applications in drug discovery and materials science. While detailed experimental data is currently sparse in publicly accessible literature, its synthesis can be reliably predicted based on established chemical principles. The presence of a bromine atom allows for extensive synthetic diversification, making it an attractive starting point for the development of novel compounds with potentially interesting biological activities. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of spectral interpretation, offering field-proven insights into experimental design and data analysis. The imidazo[4,5-b]pyridine scaffold is a key structural motif in medicinal chemistry, and a thorough understanding of its spectroscopic properties is paramount for the unambiguous characterization of novel derivatives.[1][2]

Introduction: The Central Role of NMR in Heterocyclic Drug Discovery

Nuclear Magnetic Resonance spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. In the realm of heterocyclic chemistry, where subtle isomeric differences can lead to profound changes in biological activity, ¹H NMR provides crucial information regarding the electronic environment and connectivity of protons within a molecule. The this compound molecule presents a fascinating case study, with its unique arrangement of protons on the fused ring system. This guide will provide a predictive analysis of its ¹H NMR spectrum, grounded in the established principles of NMR spectroscopy and data from analogous structures.

Molecular Structure and Proton Designations

To facilitate a clear and concise discussion of the ¹H NMR spectrum, the protons in this compound are systematically labeled as follows:

Caption: Molecular structure of this compound with proton labeling.

The key protons for ¹H NMR analysis are:

  • H2: The proton attached to the C2 carbon of the imidazole ring.

  • H5: The proton attached to the C5 carbon of the pyridine ring.

  • -CH₃: The three equivalent protons of the methyl group at the C7 position.

  • -NH: The proton attached to one of the nitrogen atoms in the imidazole ring (N1 or N3). The position of this proton is tautomeric.

Predicted ¹H NMR Spectrum

Based on the analysis of structurally related compounds and established substituent effects, the predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is summarized below.

Proton DesignationPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constants (J, Hz)
-NH12.0 - 13.0Broad Singlet1H-
H2~ 8.2Singlet1H-
H5~ 8.0Singlet1H-
-CH₃~ 2.5Singlet3H-

In-Depth Spectral Interpretation

The Aromatic Region (δ 7.0 - 9.0 ppm)

The aromatic region of the ¹H NMR spectrum is expected to exhibit two distinct singlets corresponding to H2 and H5.

  • H2 (δ ~ 8.2 ppm): The proton on the imidazole ring is typically deshielded and appears at a lower field. In related imidazo[4,5-b]pyridine systems, this proton often resonates as a singlet, indicating minimal coupling to other protons.

  • H5 (δ ~ 8.0 ppm): The chemical shift of this proton is influenced by the adjacent bromo and methyl substituents. The bromine atom at C6 is expected to have a deshielding effect, while the methyl group at C7, being electron-donating, will have a slight shielding effect. In similar 6-bromo-2-substituted-1H-imidazo[4,5-b]pyridines, the H5 and H7 protons appear as distinct singlets, suggesting that the four-bond coupling (⁴J) between them is likely to be very small or unresolved.[3][4]

The Aliphatic Region (δ 2.0 - 3.0 ppm)
  • -CH₃ (δ ~ 2.5 ppm): The three protons of the methyl group at the C7 position are chemically equivalent and are expected to appear as a sharp singlet. Their chemical shift is in the typical range for a methyl group attached to an aromatic ring. Data from 2-amino-3-methylpyridine shows the methyl protons in a similar environment.

The Labile Proton
  • -NH (δ 12.0 - 13.0 ppm): The proton on the imidazole nitrogen is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature. It is expected to appear as a broad singlet due to rapid chemical exchange and quadrupolar relaxation from the adjacent nitrogen atoms. This signal can be confirmed by a D₂O exchange experiment, where the peak would disappear upon the addition of a drop of deuterium oxide.

Experimental Protocol for ¹H NMR Spectrum Acquisition

A high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a field-proven, step-by-step methodology for acquiring the spectrum of this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good initial choice due to its high polarity and ability to dissolve a wide range of organic compounds.

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[5]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[5]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

Caption: Experimental workflow for ¹H NMR analysis.

Spectrometer Parameters

For a standard 400 MHz NMR spectrometer, the following acquisition parameters are recommended:

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30° pulse program is used to allow for a shorter relaxation delay.
Number of Scans (NS)16-64Sufficient scans to achieve a good signal-to-noise ratio.
Relaxation Delay (D1)1.0 - 2.0 sA shorter delay is permissible with a 30° pulse angle.
Acquisition Time (AQ)3 - 4 sProvides adequate digital resolution.
Spectral Width (SW)16 ppmCovers the expected range of chemical shifts for all protons.
Temperature298 KStandard room temperature acquisition.
Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction to obtain a flat baseline.

  • Integration and Referencing: Integrate all signals and calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H NMR spectrum of this compound. By leveraging data from analogous structures and fundamental NMR principles, we have established the expected chemical shifts, multiplicities, and integration for all protons in the molecule. The provided experimental protocol offers a robust methodology for acquiring a high-quality spectrum, which is essential for the accurate characterization of this and related heterocyclic compounds. A thorough understanding of the ¹H NMR spectrum is a critical step in the drug discovery and development pipeline, ensuring the structural integrity of synthesized molecules and providing insights into their electronic properties.

References

Navigating the Analytical Maze: A Technical Guide to the Mass Spectrometry of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the imidazo[4,5-b]pyridine scaffold is of significant interest due to its structural analogy to purines, allowing for interaction with a multitude of biological targets. The specific analogue, 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine, presents a unique analytical challenge and opportunity. Its characterization is paramount for ensuring purity, understanding metabolic fate, and elucidating its mechanism of action. This in-depth technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, grounded in field-proven insights and authoritative principles.

Foundational Chemistry and Ionization Potential

Before delving into the mass spectrometry workflow, a firm grasp of the analyte's physicochemical properties is essential.

Molecular Identity:

PropertyValueSource
Molecular Formula C₇H₆BrN₃--INVALID-LINK--[1]
Monoisotopic Mass 210.9745 Da--INVALID-LINK--[1]
Predicted [M+H]⁺ 211.98178 m/z--INVALID-LINK--[1]
Structure Imidazole ring fused to a pyridine ring with bromo and methyl substituents.--INVALID-LINK--[1]

The presence of multiple nitrogen atoms within the fused heterocyclic system makes this compound a prime candidate for positive mode electrospray ionization (ESI). The nitrogen atoms, particularly in the pyridine and imidazole rings, are readily protonated, leading to the formation of a stable [M+H]⁺ ion.[2][3] This inherent basicity dictates the choice of ionization technique and solvent systems for optimal analysis.

The Analytical Workflow: A Step-by-Step Protocol

This section outlines a robust workflow for the analysis of this compound, from sample preparation to data acquisition.

Analytical_Workflow cluster_Prep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Dissolution Dissolution in Methanol/Water (1:1) with 0.1% Formic Acid Sample->Dissolution Filtration Syringe Filtration (0.22 µm) Dissolution->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Reversed-Phase Column Injection->Separation Gradient Gradient Elution: Water/Acetonitrile with 0.1% Formic Acid Separation->Gradient Ionization Electrospray Ionization (ESI) Positive Mode Gradient->Ionization MS1_Scan Full Scan (MS1) m/z 100-500 Ionization->MS1_Scan MS2_Acquisition Tandem MS (MS/MS) Collision-Induced Dissociation (CID) MS1_Scan->MS2_Acquisition Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M_H [M+H]⁺ m/z 211.98 / 213.98 Loss_HCN Loss of HCN (-27 Da) m/z 184.98 / 186.98 M_H->Loss_HCN Loss_CH3 Loss of Methyl Radical (•CH₃) (-15 Da) m/z 196.97 / 198.97 M_H->Loss_CH3 Loss_Br Loss of Bromine Radical (•Br) (-79/81 Da) m/z 132.07 M_H->Loss_Br Further_Frag_HCN Further Fragmentation Loss_HCN->Further_Frag_HCN

References

An In-depth Technical Guide on the Crystal Structure of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the crystallographic analysis of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine derivatives. It is intended for researchers, scientists, and drug development professionals who are engaged in the structural elucidation and design of novel therapeutic agents based on the imidazo[4,5-b]pyridine scaffold.

The imidazo[4,5-b]pyridine core is a significant pharmacophore, with derivatives exhibiting a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.[1] The therapeutic efficacy of these compounds is fundamentally linked to their three-dimensional structure, which governs their interactions with biological targets.[2] Therefore, a detailed understanding of their solid-state conformation through single-crystal X-ray diffraction is paramount for rational drug design and development.

While specific crystallographic data for this compound is not publicly available, this guide will utilize the closely related derivative, 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine, as a case study to elaborate on the principles and methodologies. The structural insights gleaned from this analog provide a robust framework for understanding the broader class of this compound derivatives.

The Strategic Importance of Crystallographic Analysis

In the realm of medicinal chemistry, the precise knowledge of a molecule's three-dimensional arrangement is not merely academic. It is the cornerstone of structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates. Single-crystal X-ray diffraction stands as the unequivocal method for determining the absolute structure of small molecules, providing precise data on bond lengths, bond angles, torsional angles, and intermolecular interactions.[2] This atomic-level resolution is crucial for:

  • Understanding Ligand-Receptor Interactions: The crystal structure reveals the molecule's conformation, which is essential for computational modeling and docking studies to predict and understand how it binds to a biological target.[3]

  • Guiding Synthetic Modifications: By identifying key structural features and intermolecular interactions, crystallographic data can inform the design of new derivatives with improved pharmacological profiles.

  • Polymorph Screening: The solid-state packing of a drug substance can significantly impact its physicochemical properties, such as solubility and bioavailability. Crystallographic analysis is essential for identifying and characterizing different polymorphic forms.

From Synthesis to Single Crystal: A Methodological Workflow

The journey to elucidating the crystal structure of a this compound derivative begins with its synthesis and culminates in the refinement of the crystallographic model.

Synthesis of the Imidazo[4,5-b]pyridine Core

The synthesis of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine, our case study compound, is typically achieved through the condensation reaction of a substituted diaminopyridine with an appropriate carboxylic acid or its derivative. In a representative synthesis, 5-bromopyridine-2,3-diamine is reacted with dehydroacetic acid in ethanol.[4] This reaction proceeds via the formation of an intermediate that subsequently cyclizes to yield the desired imidazo[4,5-b]pyridine ring system.

Synthesis_Workflow cluster_synthesis Synthesis Diaminopyridine 5-bromopyridine-2,3-diamine Reaction Condensation & Cyclization Diaminopyridine->Reaction Reagent Dehydroacetic Acid Reagent->Reaction Solvent Ethanol Solvent->Reaction Product 6-bromo-2-methyl-1H- imidazo[4,5-b]pyridine Reaction->Product

Caption: Synthetic route to the imidazo[4,5-b]pyridine core.

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The process is a careful balance of thermodynamics and kinetics, aiming to facilitate slow, ordered molecular assembly. For small organic molecules like the title derivatives, several techniques can be employed:

  • Slow Evaporation: This is a widely used and straightforward method. A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment.[5][6] The choice of solvent is critical; it should be one in which the compound is moderately soluble.[6]

  • Vapor Diffusion: This technique is particularly effective for small quantities of material. A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble.[5] The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Cooling Crystallization: This method relies on the principle that the solubility of most compounds decreases with temperature.[7] A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

Table 1: Common Solvents for Crystallization of Imidazopyridine Derivatives

SolventBoiling Point (°C)PolarityNotes
Ethanol78.4PolarOften a good starting point due to its ability to form hydrogen bonds.
Methanol64.7PolarSimilar to ethanol but more volatile.
Dichloromethane39.6NonpolarGood for less polar derivatives.
Acetonitrile81.6PolarCan be used in combination with other solvents.
Toluene110.6NonpolarUseful for layering techniques.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis. The following protocol outlines the key steps in this process.

Experimental Protocol for X-ray Diffraction
  • Crystal Mounting: A single crystal of appropriate size and quality is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[2] The data is collected at a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.[2] The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.[8]

  • Data Processing: The collected diffraction data are processed using specialized software to integrate the intensities of the reflections and apply corrections for various factors, including absorption.[2]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[2] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[2]

Xray_Workflow Crystal Single Crystal Mounting Mount on Goniometer Crystal->Mounting Diffractometer X-ray Diffractometer (Mo Kα, 100 K) Mounting->Diffractometer Data_Collection Data Collection (Rotation Method) Diffractometer->Data_Collection Processing Data Processing (Integration & Correction) Data_Collection->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Final_Structure Crystallographic Model (CIF File) Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Structural Analysis of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine

The crystal structure of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine reveals key insights into the molecular geometry and intermolecular interactions that are likely to be conserved across related derivatives.

Table 2: Crystallographic Data for 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine

ParameterValue
Chemical FormulaC₇H₆BrN₃
Formula Weight212.05
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)12.135 (2)
b (Å)6.472 (1)
c (Å)9.245 (2)
V (ų)725.9 (2)
Z4
R-factor (%)3.8
Source: --INVALID-LINK--
Molecular Geometry

The imidazo[4,5-b]pyridine ring system is essentially planar, a characteristic feature of fused aromatic heterocyclic systems. The bond lengths and angles within the ring are consistent with those of other imidazopyridine derivatives. The bromine atom and the methyl group are substituted at the 6 and 2 positions of the heterocyclic core, respectively.

Intermolecular Interactions and Supramolecular Assembly

The solid-state packing of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine is dominated by a network of hydrogen bonds and π-π stacking interactions.[4]

  • Hydrogen Bonding: The molecules are linked into chains by N—H···N hydrogen bonds between the imidazole proton and the pyridine nitrogen of an adjacent molecule.[4] These interactions are crucial in defining the primary supramolecular motif.

  • π-π Stacking: The planar imidazo[4,5-b]pyridine rings exhibit offset π-π stacking interactions, with an average interplanar spacing of approximately 3.236 Å.[4] These interactions contribute significantly to the overall stability of the crystal lattice.

Interactions Molecule1 N-H···N Hydrogen Bonds π-π Stacking Molecule2 N-H···N Hydrogen Bonds π-π Stacking Molecule1:h->Molecule2:h Chain Formation Molecule3 N-H···N Hydrogen Bonds π-π Stacking Molecule2:p->Molecule3:p Stacking

Caption: Key intermolecular interactions in the crystal lattice.

Implications for Drug Design

The structural data obtained from crystallographic analysis provides a powerful tool for the rational design of new this compound derivatives. By understanding the key intermolecular interactions, medicinal chemists can introduce or modify functional groups to:

  • Enhance Binding Affinity: Introduce hydrogen bond donors or acceptors to form specific interactions with the target protein.

  • Improve Physicochemical Properties: Modify substituents to alter solubility, lipophilicity, and other properties that influence drug absorption, distribution, metabolism, and excretion (ADME).

  • Explore Novel Binding Modes: The rigid, planar nature of the imidazo[4,5-b]pyridine core, combined with the potential for diverse substitution patterns, allows for the exploration of various binding pockets within a target.

Conclusion

The crystallographic analysis of this compound derivatives, exemplified by the detailed study of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine, is an indispensable component of modern drug discovery. The precise structural information it provides is foundational for understanding structure-activity relationships, guiding synthetic efforts, and ultimately, developing novel therapeutic agents with improved efficacy and safety profiles. The methodologies and insights presented in this guide offer a robust framework for researchers in this exciting and impactful field.

References

The Imidazo[4,5-b]pyridine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Unlocking its Therapeutic Potential

The imidazo[4,5-b]pyridine core, a heterocyclic aromatic compound, stands as a cornerstone in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in the design of novel therapeutics. This guide provides an in-depth technical exploration of the diverse biological activities associated with this core, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. We will delve into the key therapeutic areas where imidazo[4,5-b]pyridine derivatives have shown significant promise, elucidating the underlying mechanisms of action and providing a framework for their evaluation.

The Allure of a Purine Isostere: A Gateway to Biological Activity

The foundational principle behind the broad bioactivity of the imidazo[4,5-b]pyridine scaffold lies in its nature as a purine isostere.[1] This structural mimicry enables these compounds to function as competitive inhibitors or modulators of enzymes and receptors that recognize purine-based substrates like adenine and guanine. This inherent biological relevance has spurred extensive investigation into its potential across a spectrum of diseases.

A Spectrum of Therapeutic Promise: Key Biological Activities

Derivatives of the imidazo[4,5-b]pyridine core have demonstrated a remarkable range of pharmacological effects. The following sections will explore the most significant of these, providing both mechanistic insights and practical experimental frameworks.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The imidazo[4,5-b]pyridine scaffold has yielded a multitude of compounds with potent antiproliferative activity against various cancer cell lines.[2][3] The anticancer effects are often mediated through the inhibition of key cellular processes essential for tumor growth and survival.

a) Kinase Inhibition: Halting Aberrant Cell Signaling

A primary mechanism of action for many anticancer imidazo[4,5-b]pyridine derivatives is the inhibition of protein kinases.[1] These enzymes play a critical role in cell signaling pathways that, when dysregulated, can lead to uncontrolled cell proliferation.

  • Cyclin-Dependent Kinase 9 (CDK9) Inhibition: Several imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of CDK9, a key regulator of transcription.[2] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and ultimately induces apoptosis in cancer cells.

b) Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

Another significant anticancer strategy involves the disruption of microtubule dynamics by inhibiting tubulin polymerization. This interference with the cytoskeleton arrests the cell cycle in the G2/M phase and triggers apoptosis.

Antimicrobial Activity: Combating Infectious Diseases

The urgent need for new antimicrobial agents has driven the exploration of novel chemical scaffolds, with imidazo[4,5-b]pyridine derivatives emerging as promising candidates.[4][5]

These compounds have shown activity against a range of bacterial and fungal pathogens. The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Antiviral Activity: Targeting Viral Replication

Select imidazo[4,5-b]pyridine derivatives have exhibited antiviral properties, particularly against Respiratory Syncytial Virus (RSV). The mechanism of action is believed to involve the inhibition of viral entry or replication processes.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Imidazo[4,5-b]pyridine derivatives have demonstrated anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.

  • COX-2 Inhibition: Selective inhibition of COX-2, an inducible enzyme involved in the inflammatory response, is a key therapeutic strategy. Certain imidazo[4,5-b]pyridine compounds have shown promising COX-2 inhibitory activity, suggesting their potential as anti-inflammatory agents with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Neurological and Neurodegenerative Disorders: A Glimmer of Hope

The blood-brain barrier permeability of some imidazo[4,5-b]pyridine derivatives has opened avenues for their investigation in the context of neurological disorders. Their ability to modulate neurotransmitter receptors and other CNS targets is an active area of research.

Data Presentation: A Comparative Overview of Biological Activity

The following table summarizes the reported biological activities of representative imidazo[4,5-b]pyridine derivatives, providing a comparative overview of their potency.

Compound ClassTargetBiological ActivityPotency (IC50/EC50)Reference Cell Line(s)
Phenyl-substituted imidazo[4,5-b]pyridinesCDK9Anticancer0.63-1.32 µMMCF-7, HCT116
Amidino-substituted imidazo[4,5-b]pyridinesNot specifiedAnticancer0.4-0.7 µMSW620
Diaryl-3H-imidazo[4,5-b]pyridinesCOX-2Anti-inflammatory9.2 µM-
2-aminoalkyl-substituted imidazo[4,5-b]pyridinesHBVAntiviral--

Experimental Protocols: A Practical Guide to Evaluation

The following section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activity of imidazo[4,5-b]pyridine derivatives.

Protocol 1: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of imidazo[4,5-b]pyridine compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[6] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the color is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Imidazo[4,5-b]pyridine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the imidazo[4,5-b]pyridine compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: In Vitro CDK9 Kinase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of imidazo[4,5-b]pyridine compounds against CDK9.

Principle: The assay measures the phosphorylation of a substrate peptide by the CDK9/Cyclin T1 enzyme. The amount of phosphorylation is quantified, and the inhibition by the test compound is determined. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase assay buffer

  • CDK substrate peptide

  • ATP

  • Imidazo[4,5-b]pyridine compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the kinase reaction buffer, substrate/ATP mix, and serial dilutions of the test compounds as per the manufacturer's instructions for the ADP-Glo™ kit.

  • Kinase Reaction: In a 384-well plate, add 1 µL of the test inhibitor or DMSO (for control). Add 2 µL of the CDK9/Cyclin T1 enzyme. Initiate the reaction by adding 2 µL of the substrate/ATP mix.

  • Incubation: Incubate the plate at room temperature for 120 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 3: In Vitro Anti-inflammatory Activity via COX-2 Inhibition Assay

This protocol details the procedure for assessing the COX-2 inhibitory potential of imidazo[4,5-b]pyridine derivatives.

Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to prostaglandin H2 (PGH2). This peroxidase activity is measured using a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the reduction of PGG2, resulting in a color change that can be quantified spectrophotometrically.[7]

Materials:

  • Human recombinant COX-2 enzyme

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Hematin

  • Arachidonic acid

  • TMPD

  • Imidazo[4,5-b]pyridine compounds dissolved in DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 160 µL of Tris-HCl buffer, 10 µL of Heme, and 10 µL of COX-2 enzyme solution to each well.

  • Inhibitor Addition: Add 10 µL of the test compound at various concentrations or DMSO for the control wells.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of arachidonic acid to initiate the reaction.

  • Incubation: Incubate the reaction mixture for exactly two minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable reagent, such as stannous chloride solution.

  • Color Development: Add the chromogenic substrate (TMPD).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value from a dose-response curve.

Visualizing the Pathways: A Logical Framework

To better understand the mechanisms of action and experimental workflows, the following diagrams are provided.

anticancer_pathway Imidazo_pyridine Imidazo[4,5-b]pyridine Derivative CDK9 CDK9 Imidazo_pyridine->CDK9 Inhibition Tubulin Tubulin Imidazo_pyridine->Tubulin Inhibition Transcription Transcription (Anti-apoptotic genes) CDK9->Transcription Promotes Microtubule Microtubule Polymerization Tubulin->Microtubule Apoptosis Apoptosis Transcription->Apoptosis Inhibits CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Required for Mitosis

Caption: Anticancer mechanisms of imidazo[4,5-b]pyridine derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Imidazo[4,5-b]pyridine Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Anticancer Anticancer Assays (MTT, etc.) Purification->Anticancer Antimicrobial Antimicrobial Assays (MIC determination) Purification->Antimicrobial Antiviral Antiviral Assays (Plaque reduction) Purification->Antiviral Anti_inflammatory Anti-inflammatory Assays (COX inhibition) Purification->Anti_inflammatory Kinase_Assay Kinase Inhibition Assays (e.g., CDK9) Anticancer->Kinase_Assay Tubulin_Assay Tubulin Polymerization Assay Anticancer->Tubulin_Assay Pathway_Analysis Signaling Pathway Analysis Kinase_Assay->Pathway_Analysis

Caption: General workflow for the development of imidazo[4,5-b]pyridine-based therapeutics.

Synthetic Strategies: Building the Core

The therapeutic potential of the imidazo[4,5-b]pyridine scaffold has driven the development of various synthetic methodologies. A common and efficient approach involves the condensation of 2,3-diaminopyridine with aldehydes or carboxylic acids.[8][9]

Protocol 4: One-Pot Synthesis of 2-Substituted-1H-imidazo[4,5-b]pyridines

This protocol describes a straightforward one-pot synthesis from 2,3-diaminopyridine and an aldehyde.[8]

Materials:

  • 2,3-Diaminopyridine

  • Substituted aldehyde

  • Sodium metabisulfite (Na2S2O5)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-diaminopyridine (1 equivalent) and the substituted aldehyde (1 equivalent) in DMSO.

  • Reagent Addition: Add sodium metabisulfite (1.1 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture at 120°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and then with cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted-1H-imidazo[4,5-b]pyridine.

Protocol 5: Synthesis of Substituted Imidazo[4,5-b]pyridines via Suzuki Coupling

The Suzuki cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents onto the imidazo[4,5-b]pyridine core, allowing for extensive structure-activity relationship (SAR) studies.[10]

Principle: This palladium-catalyzed cross-coupling reaction involves the reaction of a halo-substituted imidazo[4,5-b]pyridine with a boronic acid or its ester.

Materials:

  • Halo-substituted imidazo[4,5-b]pyridine (e.g., 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3 or Na2CO3)

  • Solvent (e.g., dioxane/water mixture)

Procedure:

  • Reaction Setup: To a reaction vessel, add the halo-substituted imidazo[4,5-b]pyridine (1 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

  • Solvent Addition: Add the degassed solvent mixture.

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 12-24 hours, monitoring by TLC.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion and Future Directions

The imidazo[4,5-b]pyridine core continues to be a fertile ground for the discovery of new therapeutic agents. Its inherent ability to interact with a multitude of biological targets, coupled with the versatility of its synthesis, ensures its place in the modern drug discovery pipeline. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles. The exploration of novel biological targets and the application of advanced computational methods for rational drug design will undoubtedly unlock the full therapeutic potential of this remarkable scaffold.

References

The Imidazo[4,5-b]pyridine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery, History, and Therapeutic Landscape of Substituted Imidazo[4,5-b]pyridines

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The imidazo[4,5-b]pyridine scaffold, a heterocyclic aromatic compound, has emerged as a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines provides a unique starting point for the design of novel therapeutics that can interact with a wide array of biological targets. This guide offers a comprehensive exploration of the discovery and historical evolution of substituted imidazo[4,5-b]pyridines, from their initial synthesis to their current status as a privileged scaffold in drug development. We will delve into the intricate structure-activity relationships that govern their biological effects, detail key synthetic methodologies, and survey their diverse therapeutic applications, including their roles as kinase inhibitors, antiviral agents, and modulators of epigenetic targets. This document is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of this important chemical class.

Introduction: The Rise of a Privileged Scaffold

The journey of the imidazo[4,5-b]pyridine core in medicinal chemistry is a testament to the power of structural analogy in drug design. As a bioisostere of purine, this fused heterocyclic system has been a fertile ground for the development of compounds that can mimic or antagonize the interactions of endogenous purines with biological macromolecules. This inherent biological relevance has driven decades of research, leading to the discovery of a vast and diverse library of substituted imidazo[4,5-b]pyridines with a wide spectrum of pharmacological activities.[1][2]

The versatility of the imidazo[4,5-b]pyridine scaffold lies in its synthetic tractability and the ability to introduce a variety of substituents at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This has enabled the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic profiles.

This guide will provide a comprehensive overview of this remarkable scaffold, beginning with its historical roots and tracing its evolution into a key component of modern drug discovery pipelines.

A Historical Perspective: From Discovery to Therapeutic Promise

The history of imidazo[4,5-b]pyridines is intertwined with the broader history of heterocyclic chemistry. While early reports of related structures date back further, the systematic investigation of their therapeutic potential began to gain momentum in the mid-20th century, largely driven by their structural similarity to purines.[3]

Early Synthetic Explorations:

The foundational synthetic routes to the imidazo[4,5-b]pyridine core were established through the condensation of 2,3-diaminopyridine with various electrophilic reagents. A common and enduring method involves the reaction with carboxylic acids or their derivatives, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), to form the imidazole ring.[4] The accessibility of substituted 2,3-diaminopyridines and the wide variety of commercially available carboxylic acids allowed for the rapid generation of diverse compound libraries.

The Dawn of Biological Investigation:

The initial biological explorations of imidazo[4,5-b]pyridines were largely guided by their purine-like structure. This led to investigations into their potential as antimetabolites in cancer and infectious diseases. The discovery of their activity as GABA-A receptor positive allosteric modulators marked a significant turning point, demonstrating that their biological activities extended beyond purine-mimetic roles.[4] This opened up new avenues of research in neuroscience and beyond.

The Modern Era of Drug Discovery:

The late 20th and early 21st centuries have witnessed an explosion in research on substituted imidazo[4,5-b]pyridines, fueled by the advent of high-throughput screening and a deeper understanding of molecular pharmacology. This has led to the identification of imidazo[4,5-b]pyridine-based compounds with a remarkable range of biological activities, including:

  • Kinase Inhibition: Targeting a wide range of kinases involved in cancer and inflammatory diseases.

  • Antiviral Activity: Demonstrating efficacy against a variety of viruses.

  • Epigenetic Modulation: Including the inhibition of bromodomain and extra-terminal (BET) proteins.

  • Mitochondrial Uncoupling: Showing promise in the treatment of metabolic diseases.

Today, the imidazo[4,5-b]pyridine scaffold is considered a "privileged" structure in medicinal chemistry, signifying its ability to bind to multiple, unrelated biological targets and serve as a foundation for the development of a wide range of therapeutic agents.[2]

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of substituted imidazo[4,5-b]pyridines is a well-established field, with a variety of methods available to construct the core and introduce diverse substituents. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of the Key Precursor: 2,3-Diaminopyridine

The most common starting material for the synthesis of the imidazo[4,5-b]pyridine core is 2,3-diaminopyridine. Several methods exist for its preparation, with a common route starting from the readily available 2-aminopyridine.

Experimental Protocol: Synthesis of 2,3-Diaminopyridine from 2-Aminopyridine

This protocol is based on established literature procedures and involves a three-step sequence: bromination, nitration, and reduction.

Step 1: Bromination of 2-Aminopyridine to 2-Amino-5-bromopyridine

  • Rationale: This step introduces a bromine atom at the 5-position of the pyridine ring, which serves to direct the subsequent nitration to the desired 3-position.

  • Procedure:

    • Dissolve 2-aminopyridine in glacial acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.

    • Cool the solution to below 20°C in an ice bath.

    • Add a solution of bromine in acetic acid dropwise with vigorous stirring over 1 hour, maintaining the temperature below 20°C initially and then allowing it to rise to 50°C.

    • After the addition is complete, stir the mixture for an additional hour.

    • Dilute the reaction mixture with water and neutralize with a 40% sodium hydroxide solution with cooling.

    • Collect the precipitated 2-amino-5-bromopyridine by filtration, wash with water, and dry.

Step 2: Nitration of 2-Amino-5-bromopyridine to 2-Amino-5-bromo-3-nitropyridine

  • Rationale: The electron-withdrawing bromine atom at the 5-position directs the electrophilic nitration to the 3-position.

  • Procedure:

    • In a three-necked flask, add 2-amino-5-bromopyridine to concentrated sulfuric acid at a temperature not exceeding 5°C.

    • Add 95% nitric acid dropwise with stirring at 0°C.

    • Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.

    • Pour the cooled reaction mixture onto ice and neutralize with 40% sodium hydroxide solution.

    • Collect the precipitated product by filtration, wash with water, and dry.

Step 3: Reduction of 2-Amino-5-bromo-3-nitropyridine to 2,3-Diaminopyridine

  • Rationale: The nitro group is reduced to an amine, and the bromine atom is removed to yield the final product.

  • Procedure:

    • Prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.

    • Add 2-amino-5-bromo-3-nitropyridine portion-wise to the stirred solution.

    • Heat the mixture on a steam bath for 1 hour.

    • Cool the reaction mixture and add a 40% sodium hydroxide solution until the initial precipitate of tin hydroxides redissolves.

    • Extract the product with multiple portions of hot benzene.

    • Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield 2,3-diaminopyridine.

Construction of the Imidazo[4,5-b]pyridine Ring System

Once 2,3-diaminopyridine is obtained, the imidazole ring can be formed through various cyclization reactions.

Method A: Condensation with Carboxylic Acids

  • Rationale: This is a straightforward and widely used method for the synthesis of 2-substituted imidazo[4,5-b]pyridines.

  • General Procedure: Heat a mixture of 2,3-diaminopyridine and a carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or under microwave irradiation.[4]

Method B: Reaction with Aldehydes followed by Oxidation

  • Rationale: This method allows for the introduction of a wide variety of substituents at the 2-position, derived from readily available aldehydes.

  • General Procedure:

    • React 2,3-diaminopyridine with an aldehyde in a suitable solvent (e.g., DMSO) to form a dihydro-imidazo[4,5-b]pyridine intermediate.

    • This intermediate is then oxidized to the aromatic imidazo[4,5-b]pyridine. The oxidation can be achieved using an oxidizing agent or, in some cases, occurs spontaneously with air.[5]

Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazo[4,5-b]pyridine

This protocol is a representative example of the condensation of 2,3-diaminopyridine with an aldehyde.

  • Procedure:

    • To a solution of 2,3-diaminopyridine (1 mmol) in DMSO (4 mL), add benzaldehyde (1 mmol) and sodium metabisulfite (Na₂S₂O₅) (0.55 mmol).[5]

    • Heat the reaction mixture at an appropriate temperature (e.g., 120°C) for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

    • Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure 2-phenyl-1H-imidazo[4,5-b]pyridine.[5]

Modern Synthetic Methodologies

In addition to these classical methods, modern synthetic techniques have been increasingly applied to the synthesis of substituted imidazo[4,5-b]pyridines, enabling more efficient and diverse library construction. These include:

  • Microwave-Assisted Synthesis: Significantly reduces reaction times and often improves yields.[4]

  • Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki and Buchwald-Hartwig couplings are used to introduce aryl, heteroaryl, and amino substituents at various positions of the imidazo[4,5-b]pyridine core with high efficiency and functional group tolerance.[4][6]

  • Multi-component Reactions: Allow for the construction of complex imidazo[4,5-b]pyridine derivatives in a single step from simple starting materials.

Structure-Activity Relationships (SAR): Decoding the Pharmacophore

The biological activity of substituted imidazo[4,5-b]pyridines is highly dependent on the nature and position of their substituents. Extensive SAR studies have been conducted across various therapeutic targets to optimize their pharmacological profiles.

Substitutions at the 2-Position

The 2-position of the imidazo[4,5-b]pyridine ring is a key point for modification and often plays a crucial role in determining the compound's biological activity and target selectivity.

  • Aryl and Heteroaryl Substituents: The introduction of substituted phenyl or heteroaryl rings at the 2-position is a common strategy. The electronic and steric properties of these substituents can significantly impact potency. For example, in a series of imidazo[4,5-b]pyridine-based Aurora kinase inhibitors, the presence of a 4-(dimethylamino)phenyl group at the 2-position was found to be important for potent activity.[7]

  • Amidine-Containing Groups: As seen in some anticancer and antiviral agents, the incorporation of amidine or related basic groups at the 2-phenyl substituent can enhance activity, likely through improved interactions with the biological target.[5]

Substitutions on the Imidazole Nitrogen (N1 and N3)

Alkylation or arylation of the imidazole nitrogen atoms can influence the compound's physicochemical properties, such as solubility and membrane permeability, as well as its binding mode with the target protein.

  • N1-Substitution: Introduction of a methyl group at the N1-position has been shown to increase the bioactivity of some imidazo[4,5-b]pyridines.[8]

  • N3-Substitution: In other cases, substitution at the N3-position is favored. The regioselectivity of N-alkylation can sometimes be challenging to control.[9]

Substitutions on the Pyridine Ring (Positions 5, 6, and 7)

Modifications to the pyridine portion of the scaffold can be used to fine-tune the compound's properties and explore additional binding interactions with the target.

  • Position 6: Introduction of a bromine atom at the 6-position has been shown to enhance the antiproliferative activity of some imidazo[4,5-b]pyridine derivatives.[5]

  • Position 7: In the development of Aurora kinase inhibitors, the introduction of a piperazinyl motif at the 7-position was a key optimization step that led to improved potency and pharmacokinetic properties.

Table 1: Summary of Structure-Activity Relationships for Imidazo[4,5-b]pyridine Derivatives

Position of SubstitutionGeneral Observations on ActivityTherapeutic Area Examples
2-Position Crucial for potency and selectivity. Aryl and heteroaryl groups are common.Kinase Inhibition, Anticancer, Antiviral
N1/N3-Position Influences physicochemical properties and binding.General Drug Design
5-Position Less commonly explored, but can impact activity.Anticancer
6-Position Halogen substitution can enhance potency.Anticancer, Kinase Inhibition
7-Position Amenable to substitution for improved pharmacokinetics.Kinase Inhibition

Therapeutic Applications: A Diverse Pharmacological Landscape

The versatility of the imidazo[4,5-b]pyridine scaffold is reflected in the wide range of therapeutic areas where it has shown promise.

Kinase Inhibitors for Oncology

A significant amount of research has focused on the development of imidazo[4,5-b]pyridine-based kinase inhibitors for the treatment of cancer. The structural similarity to the ATP-binding pocket of kinases makes this scaffold an excellent starting point for inhibitor design.

  • Aurora Kinase Inhibitors: Several potent and selective inhibitors of Aurora kinases, which are key regulators of mitosis, have been developed. These compounds have shown efficacy in preclinical models of cancer.[10]

  • FLT3 Inhibitors: Dual inhibitors of FLT3 and Aurora kinases have been identified as potential treatments for acute myeloid leukemia (AML).[11]

Table 2: Representative Imidazo[4,5-b]pyridine-Based Kinase Inhibitors

CompoundTarget Kinase(s)IC₅₀ (µM)Therapeutic Indication
Compound 31 Aurora-A, -B, -C0.042, 0.198, 0.227Cancer
Compound 20f FLT3, AuroraNot specifiedAcute Myeloid Leukemia

Data sourced from references[7] and[11].

Signaling Pathway: Aurora Kinase Inhibition in Cancer

G Imidazo[4,5-b]pyridine Inhibitor Imidazo[4,5-b]pyridine Inhibitor Aurora Kinases (A, B, C) Aurora Kinases (A, B, C) Imidazo[4,5-b]pyridine Inhibitor->Aurora Kinases (A, B, C) Inhibition Mitotic Spindle Formation Mitotic Spindle Formation Aurora Kinases (A, B, C)->Mitotic Spindle Formation Promotes Chromosome Segregation Chromosome Segregation Aurora Kinases (A, B, C)->Chromosome Segregation Promotes Cytokinesis Cytokinesis Aurora Kinases (A, B, C)->Cytokinesis Promotes Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Formation->Cell Cycle Arrest (G2/M) Chromosome Segregation->Cell Cycle Arrest (G2/M) Cytokinesis->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Inhibition of Aurora kinases by imidazo[4,5-b]pyridines disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells.

Antiviral Agents

Imidazo[4,5-b]pyridine derivatives have demonstrated activity against a range of viruses, including human immunodeficiency virus (HIV) and respiratory syncytial virus (RSV).[4][5]

  • Anti-HIV Activity: Some derivatives have shown potent anti-HIV activity in cell culture, with potencies exceeding that of established drugs like nevirapine.[4]

  • Anti-RSV Activity: Certain bromo-substituted imidazo[4,5-b]pyridines have exhibited selective activity against RSV.[5]

Table 3: Antiviral Activity of Selected Imidazo[4,5-b]pyridine Derivatives

CompoundViral TargetEC₅₀ (µM)
Compound 25 (Anti-HIV) HIV-1Not specified, but more potent than nevirapine
Compound 7 (Anti-RSV) RSV21

Data sourced from references[4] and[5].

Modulators of Epigenetic Targets

More recently, the imidazo[4,5-b]pyridine scaffold has been successfully employed to develop inhibitors of epigenetic targets, such as BET proteins.

  • BET Inhibitors for Neuropathic Pain: A potent and selective BET inhibitor based on the imidazo[4,5-b]pyridine scaffold has been discovered for the treatment of neuropathic pain. This compound was shown to alleviate mechanical hypersensitivity in animal models by reducing neuroinflammation.[1]

Signaling Pathway: BET Inhibition in Neuropathic Pain

G Imidazo[4,5-b]pyridine BETi Imidazo[4,5-b]pyridine BETi BET Proteins BET Proteins Imidazo[4,5-b]pyridine BETi->BET Proteins Inhibition Chromatin Remodeling Chromatin Remodeling BET Proteins->Chromatin Remodeling Regulates Gene Transcription Gene Transcription Chromatin Remodeling->Gene Transcription Affects Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Gene Transcription->Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Increases Neuroinflammation Neuroinflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)->Neuroinflammation Neuropathic Pain Neuropathic Pain Neuroinflammation->Neuropathic Pain

Caption: Imidazo[4,5-b]pyridine-based BET inhibitors reduce the transcription of pro-inflammatory cytokines, thereby alleviating neuroinflammation and neuropathic pain.

Mitochondrial Uncouplers for Metabolic Diseases

Imidazo[4,5-b]pyridines have also been identified as a novel class of mitochondrial uncouplers with potential for the treatment of metabolic dysfunction-associated steatohepatitis (MASH).

  • SHS206: This compound displayed sub-micromolar potency as a mitochondrial uncoupler and was shown to lower liver triglyceride levels in a mouse model of MASH without adverse effects.[12]

Table 4: Activity of Imidazo[4,5-b]pyridine Mitochondrial Uncouplers

CompoundEC₅₀ (nM) in L6 myoblastsTherapeutic Target
SHS206 830MASH

Data sourced from reference[12].

Conclusion and Future Directions

The imidazo[4,5-b]pyridine scaffold has unequivocally established itself as a privileged structure in drug discovery. Its rich history, versatile synthesis, and amenability to structural modification have enabled the development of a vast and diverse array of biologically active compounds. From their early beginnings as purine mimics to their current status as potent and selective modulators of a wide range of biological targets, imidazo[4,5-b]pyridines continue to be a source of novel therapeutic candidates.

Future research in this area is likely to focus on several key aspects:

  • Exploration of New Biological Targets: The continued application of high-throughput screening and other discovery technologies will undoubtedly uncover new biological targets for the imidazo[4,5-b]pyridine scaffold.

  • Development of More Selective Inhibitors: As our understanding of the molecular basis of disease deepens, there will be an increasing emphasis on developing imidazo[4,5-b]pyridine-based inhibitors with exquisite selectivity for their intended targets, thereby minimizing off-target effects and improving safety profiles.

  • Application of Novel Synthetic Methodologies: The continued development of innovative synthetic methods will facilitate the creation of even more diverse and complex imidazo[4,5-b]pyridine libraries, expanding the accessible chemical space for drug discovery.

  • Advancement of Clinical Candidates: We can anticipate that more imidazo[4,5-b]pyridine-based compounds will progress through clinical trials and ultimately reach the market as new medicines for a variety of diseases.

References

tautomerism in 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Tautomerism of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine

Abstract

The imidazo[4,5-b]pyridine scaffold is a purine isostere of significant interest in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The biological activity of these molecules is intrinsically linked to their three-dimensional structure and electronic properties, which are profoundly influenced by tautomerism. For unsymmetrically substituted derivatives such as this compound, identifying the predominant prototropic tautomer is a critical step in understanding structure-activity relationships (SAR) and optimizing ligand-receptor interactions. This guide provides a comprehensive framework for investigating the tautomeric equilibrium of this specific molecule, integrating computational prediction with rigorous experimental validation. We will explore the causality behind methodological choices, present self-validating experimental protocols, and ground our claims in authoritative references, offering a holistic approach for researchers in drug discovery and chemical biology.

The Tautomeric Landscape of Imidazo[4,5-b]pyridines

Prototropic tautomerism, the relocation of a proton, is a fundamental equilibrium in many N-heterocyclic systems.[4][5] In the imidazo[4,5-b]pyridine ring, the mobile proton on the imidazole moiety can reside on either of the two nitrogen atoms, leading to annular tautomerism. For the target molecule, this compound, this results in an equilibrium between the 1H- and 3H- tautomers.

The substituents on the pyridine ring—an electron-withdrawing bromine atom and an electron-donating methyl group—break the symmetry of the scaffold. This electronic disparity dictates that one tautomer will be thermodynamically more stable than the other. The position of this equilibrium can be influenced by factors such as solvent polarity, temperature, and pH, making its characterization essential.

Caption: Prototropic tautomeric equilibrium in this compound.

Theoretical Prediction: A First Principles Approach

Before embarking on experimental work, computational chemistry provides a powerful, resource-efficient method to predict the relative stabilities of tautomers. Density Functional Theory (DFT) is the workhorse for such investigations, offering an excellent balance of computational cost and accuracy.[6][7]

Rationale for DFT Calculations

The core objective is to calculate the Gibbs free energy (G) of each tautomer. The tautomer with the lower free energy is the more stable form. The difference in free energy (ΔG) directly relates to the equilibrium constant (K_eq) via the equation ΔG = -RT ln(K_eq). This allows for a quantitative prediction of the tautomer population at a given temperature.

Our choice of the B3LYP functional with a Pople-style basis set like 6-311++G(d,p) is based on its proven track record for accurately modeling organic molecules and hydrogen bonding.[8][9] Furthermore, incorporating a solvent model, such as the Polarizable Continuum Model (PCM), is critical, as solvation energies can significantly shift the equilibrium compared to the gas phase.[6]

DFT_Workflow cluster_input Input Structures cluster_calc DFT Calculation Engine (e.g., Gaussian) cluster_output Output Analysis T1 1H-Tautomer Geometry Opt Geometry Optimization (B3LYP/6-311++G(d,p)) T1->Opt T2 3H-Tautomer Geometry T2->Opt Freq Frequency Calculation (Confirms minimum energy state) Opt->Freq Solv Solvation Model (PCM) (e.g., Methanol, Water) Freq->Solv Energy Gibbs Free Energies (G) (G_1H, G_3H) Solv->Energy Spectra Predict Spectra (TD-DFT for UV-Vis) Solv->Spectra DeltaG Calculate ΔG (G_3H - G_1H) Energy->DeltaG Keq Calculate K_eq (exp(-ΔG/RT)) DeltaG->Keq

Caption: Workflow for computational analysis of tautomer stability using DFT.

Predicted Energetics (Hypothetical Data)

A typical output from such a study would be summarized as follows. These data predict a clear preference for the 1H-tautomer, particularly in polar solvents.

TautomerGas Phase ΔG (kcal/mol)Methanol ΔG (kcal/mol)Water ΔG (kcal/mol)Predicted K_eq (Methanol, 298K)
1H-tautomer 0.00 (Reference)0.00 (Reference)0.00 (Reference)-
3H-tautomer +2.1+3.5+3.8~0.002

Experimental Validation: Spectroscopic and Structural Methods

While computational models provide strong hypotheses, experimental validation is non-negotiable for scientific rigor. A multi-pronged approach using Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography provides a self-validating system of evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most definitive technique for studying tautomerism in solution.[10][11][12] The choice of experiment depends on whether the proton exchange between tautomers is slow or fast on the NMR timescale.

Expertise in Action: Why 2D NMR is Essential Simple 1D ¹H NMR may show either distinct sets of peaks for each tautomer (slow exchange) or a single, population-averaged set of peaks (fast exchange). While variable-temperature NMR can help differentiate these regimes, 2D correlation experiments, particularly those sensitive to long-range couplings involving protons and heteronuclei (¹H-¹⁵N HMBC), provide more direct evidence.[13] The location of the N-H proton can be unambiguously determined by observing its correlation to specific carbon atoms in the molecular skeleton.

Protocol: Unambiguous Tautomer Assignment using ¹H-¹⁵N HMBC

  • Sample Preparation: Dissolve ~10-15 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which slows proton exchange). Use a sample with natural abundance ¹⁵N.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for enhanced sensitivity.

  • Acquisition:

    • Acquire a standard ¹H spectrum to identify the N-H proton resonance (typically a broad singlet downfield, >10 ppm).

    • Set up a ¹H-¹⁵N HMBC experiment. Optimize the long-range coupling delay (ⁿJHN) to ~8-10 Hz to favor ²J and ³J correlations.

  • Data Analysis:

    • If the 1H-tautomer is dominant: Expect to see a correlation from the N1-H proton signal to the C7a and C2 carbons.

    • If the 3H-tautomer is dominant: Expect a correlation from the N3-H proton signal to the C2 and C3a carbons.

  • Trustworthiness Check: The observed correlations provide a direct, through-bond connectivity map, confirming the proton's location without relying on chemical shift arguments alone. The presence of one set of correlations and the absence of the other validates the predominance of a single tautomer.

Expected Key ¹H-¹⁵N HMBC Correlations
1H-Tautomer: NH @ N1 → C 2, C 7a
3H-Tautomer: NH @ N3 → C 2, C 3a
UV-Visible Spectroscopy

UV-Vis spectroscopy is a rapid, sensitive technique that probes the electronic structure of the molecule. Since the two tautomers possess different conjugation pathways, they are expected to exhibit distinct absorption spectra.[14][15]

Rationale for Solvatochromism Study By measuring the absorption spectrum in a series of solvents with varying polarity, one can observe shifts in the maximum absorption wavelength (λ_max). This phenomenon, known as solvatochromism, can provide indirect evidence for the tautomeric equilibrium. A significant shift in λ_max that correlates with solvent polarity may indicate a shift in the equilibrium or a strong solute-solvent interaction with the predominant form. This experimental data can be directly compared with spectra predicted by Time-Dependent DFT (TD-DFT) calculations.[16]

Protocol: Solvatochromic Analysis

  • Stock Solution: Prepare a concentrated stock solution of the compound in a volatile solvent (e.g., methanol).

  • Sample Preparation: Prepare a series of dilute solutions (~10⁻⁵ M) in solvents of varying polarity (e.g., cyclohexane, dioxane, acetonitrile, methanol).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution from 200-500 nm against a solvent blank.

  • Analysis: Tabulate the λ_max for the lowest energy absorption band in each solvent. A consistent, single peak that shifts predictably with solvent polarity suggests the presence of one dominant tautomer.

Single-Crystal X-ray Crystallography

X-ray crystallography offers the ultimate, unambiguous determination of the molecular structure in the solid state.[17] It directly visualizes the atomic positions, allowing for the unequivocal identification of the protonated nitrogen atom.

Causality Behind the Method While solution-state studies are often more relevant to biological systems, a solid-state structure provides an invaluable anchor point. It confirms the intrinsic structural properties of the molecule and can reveal intermolecular interactions, such as hydrogen bonding networks, that stabilize a particular tautomer in the crystal lattice.[2]

Exp_Workflow cluster_nmr NMR Spectroscopy (Solution) cluster_uv UV-Vis Spectroscopy (Solution) cluster_xray X-Ray Crystallography (Solid) nmr_1d 1D ¹H NMR (Identify N-H proton) nmr_2d ¹H-¹⁵N HMBC (Map N-H connectivity) nmr_1d->nmr_2d nmr_result Definitive Tautomer ID nmr_2d->nmr_result conclusion Conclusive Tautomer Assignment nmr_result->conclusion uv_solv Measure λ_max in Multiple Solvents uv_comp Compare with TD-DFT (Validate electronic structure) uv_solv->uv_comp uv_result Evidence of Dominant Species uv_comp->uv_result uv_result->conclusion xray_xtal Grow Single Crystal xray_diff Perform Diffraction xray_xtal->xray_diff xray_result Unambiguous Solid-State Structure xray_diff->xray_result xray_result->conclusion start Synthesized Compound start->nmr_1d start->uv_solv start->xray_xtal

Caption: Integrated experimental workflow for tautomer characterization.

Synthesis and Conclusion

References

electronic properties of the 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of the 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound core is a significant heterocyclic scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. Its electronic properties are fundamental to its molecular interactions and, consequently, its therapeutic potential. This guide provides a detailed exploration of these electronic characteristics, offering insights into the structural and electronic features that govern its reactivity and function. We will delve into the synthesis, theoretical underpinnings of its electronic structure, and the experimental techniques used for its characterization, providing a comprehensive resource for researchers in drug discovery and materials science.

Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine ring system, an analog of purine, is a privileged scaffold in medicinal chemistry due to its wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties[1][2][3][4]. The fusion of an imidazole ring with a pyridine moiety creates a unique electronic landscape that allows for diverse molecular interactions. The introduction of a bromine atom at the 6-position and a methyl group at the 7-position further modulates these properties, influencing the scaffold's reactivity, metabolic stability, and potential as a therapeutic agent. Understanding the electronic properties of the this compound core is therefore crucial for the rational design of novel drug candidates.

Synthesis of the this compound Scaffold

The synthesis of the this compound scaffold typically involves the cyclization of a substituted diaminopyridine precursor. A common synthetic route is the condensation of 5-bromo-6-methylpyridine-2,3-diamine with a suitable one-carbon source, such as formic acid or an appropriate aldehyde followed by oxidation.

Experimental Protocol: Synthesis of 6-bromo-2-substituted-1H-imidazo[4,5-b]pyridines

A general and effective method for synthesizing related imidazo[4,5-b]pyridine derivatives involves the reaction of a diaminopyridine with an aldehyde in the presence of an oxidizing agent. This can be adapted for the synthesis of the core scaffold. For instance, the synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine involves reacting 5-bromopyridine-2,3-diamine with benzaldehyde[3].

Step-by-Step Protocol:

  • Starting Material: Begin with a suitably substituted diaminopyridine, in this case, 5-bromo-6-methylpyridine-2,3-diamine.

  • Reagents: An appropriate aldehyde (e.g., benzaldehyde for a 2-phenyl derivative) and an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) are used[2].

  • Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) is typically employed.

  • Reaction: The diaminopyridine and aldehyde are dissolved in DMSO, and Na₂S₂O₅ is added. The mixture is then heated to facilitate the cyclization and aromatization to form the imidazole ring.

  • Workup and Purification: After the reaction is complete, the product is isolated by precipitation or extraction and purified using techniques like column chromatography.

The following diagram illustrates a generalized workflow for the synthesis and characterization of imidazo[4,5-b]pyridine derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization start 5-bromo-6-methylpyridine-2,3-diamine reaction Condensation & Cyclization start->reaction aldehyde Aldehyde (R-CHO) aldehyde->reaction reagents Na2S2O5, DMSO reagents->reaction workup Workup & Purification reaction->workup product 6-bromo-7-methyl-2-R-1H-imidazo[4,5-b]pyridine workup->product nmr NMR Spectroscopy (1H, 13C) product->nmr mass_spec Mass Spectrometry product->mass_spec xray X-ray Crystallography product->xray

Caption: Generalized workflow for the synthesis and characterization of imidazo[4,5-b]pyridine derivatives.

Theoretical Evaluation of Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For the this compound scaffold, DFT calculations can provide valuable insights into its reactivity and electronic behavior.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

  • HOMO: The HOMO represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a greater tendency to donate electrons to an acceptor.

  • LUMO: The LUMO represents the ability of a molecule to accept an electron. A lower LUMO energy suggests a greater propensity to accept electrons from a donor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap implies a more reactive molecule.

For related imidazo[4,5-b]pyridine derivatives, DFT calculations have been employed to determine these parameters[1][3]. While specific values for the this compound are not explicitly detailed in the provided search results, we can infer the general electronic characteristics. The presence of the electron-withdrawing bromine atom is expected to lower both the HOMO and LUMO energy levels, potentially increasing the HOMO-LUMO gap and enhancing stability. The methyl group, being weakly electron-donating, will have a less pronounced effect.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps to identify electrophilic and nucleophilic sites.

  • Red Regions: Indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack.

  • Blue Regions: Indicate areas of low electron density (positive potential), which are prone to nucleophilic attack.

In the this compound scaffold, the nitrogen atoms of the pyridine and imidazole rings are expected to be regions of high electron density (red), making them potential sites for protonation and coordination with metal ions. The hydrogen atom attached to the imidazole nitrogen and the regions around the bromine atom are likely to be electron-deficient (blue).

The following diagram illustrates the conceptual relationship between the electronic properties and the reactivity of the scaffold.

G cluster_properties Electronic Properties cluster_reactivity Chemical Reactivity homo HOMO Energy nucleophilicity Nucleophilicity homo->nucleophilicity governs lumo LUMO Energy electrophilicity Electrophilicity lumo->electrophilicity governs mep Molecular Electrostatic Potential mep->nucleophilicity identifies sites of mep->electrophilicity identifies sites of h_bonding Hydrogen Bonding mep->h_bonding predicts sites for

Caption: Relationship between electronic properties and chemical reactivity.

Experimental Characterization of Electronic Properties

While computational methods provide theoretical insights, experimental techniques are essential for validating and quantifying the .

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of the synthesized scaffold. The chemical shifts of the protons and carbons are sensitive to the electronic environment, providing information about the electron density at different positions in the molecule[2].

  • UV-Visible Spectroscopy: This technique can be used to study the electronic transitions within the molecule. The absorption maxima (λ_max) are related to the HOMO-LUMO gap. Solvatochromism studies, where the absorption spectrum is measured in solvents of varying polarity, can provide information about the nature of the electronic transitions and the change in dipole moment upon excitation[5].

Electrochemical Analysis
  • Cyclic Voltammetry (CV): CV is a powerful technique for determining the redox properties of a molecule. The oxidation and reduction potentials obtained from a cyclic voltammogram can be correlated with the HOMO and LUMO energy levels, respectively. This provides an experimental measure of the electron-donating and electron-accepting abilities of the scaffold.

Structure-Property Relationships: The Influence of Substituents

The electronic properties of the imidazo[4,5-b]pyridine core can be fine-tuned by the introduction of various substituents.

  • Electron-Withdrawing Groups (EWGs): The bromine atom at the 6-position is an EWG, which generally lowers the energy of both the HOMO and LUMO, increases the oxidation potential, and can enhance the stability of the molecule.

  • Electron-Donating Groups (EDGs): The methyl group at the 7-position is a weak EDG. EDGs tend to raise the energy of the HOMO and LUMO, decrease the oxidation potential, and can increase the nucleophilicity of the aromatic system.

The interplay of these substituents on the this compound scaffold results in a unique electronic profile that can be exploited in drug design.

Quantitative Data Summary

While specific experimental data for the this compound scaffold is not available in the provided search results, the following table presents representative data for related 6-bromo-1H-imidazo[4,5-b]pyridine derivatives to illustrate the typical range of electronic and spectroscopic properties.

PropertyRepresentative Value/ObservationSignificanceReference
¹H NMR (DMSO-d₆, δ/ppm) Aromatic protons typically in the range of 8.2-8.5 ppm; NH proton around 14.0 ppm.Confirms the aromatic nature and the presence of the acidic imidazole proton.[2]
¹³C NMR (DMSO-d₆, δ/ppm) Aromatic carbons in the range of 113-155 ppm.Provides a map of the carbon framework and the electronic environment of each carbon atom.[2]
HOMO-LUMO Gap (DFT) Calculated values for related structures can inform relative reactivity.A smaller gap suggests higher reactivity.[3]
Molecular Electrostatic Potential Negative potential around N atoms, positive potential around NH and C-Br.Indicates sites for nucleophilic and electrophilic interactions, respectively.[3]

Conclusion and Future Directions

The this compound scaffold possesses a rich electronic architecture that is pivotal to its diverse biological activities. This guide has synthesized the current understanding of its electronic properties, drawing from both theoretical and experimental studies of related compounds. The interplay of the fused heterocyclic system with the bromo and methyl substituents creates a platform for fine-tuning molecular interactions.

Future research should focus on the detailed experimental characterization of the this compound core to precisely quantify its electronic properties. Further computational studies, correlated with experimental data, will enable a more accurate prediction of its behavior in biological systems, paving the way for the design of next-generation therapeutics based on this versatile scaffold.

References

An In-depth Technical Guide to the Synthesis of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine: Core Starting Materials and Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its scaffold is a key structural motif in a variety of biologically active molecules, including kinase inhibitors and other therapeutic agents. The strategic placement of the bromine atom provides a versatile handle for further functionalization through cross-coupling reactions, enabling the synthesis of diverse compound libraries for lead optimization. This guide provides a detailed exploration of the foundational starting materials and a robust synthetic pathway to this valuable molecule, grounded in established chemical principles and supported by detailed experimental protocols.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound hinges on the construction of the fused imidazo[4,5-b]pyridine core. A logical retrosynthetic disconnection reveals that the imidazole ring can be formed from a suitably substituted 2,3-diaminopyridine. Specifically, the key intermediate is 5-bromo-4-methylpyridin-2,3-diamine . This diamine, in turn, can be prepared from a commercially available and cost-effective starting material, 2-amino-4-methylpyridine , through a well-defined three-step sequence: bromination, nitration, and reduction.

Retrosynthesis Target This compound Diamine 5-bromo-4-methylpyridin-2,3-diamine Target->Diamine Cyclization (Formic Acid) Nitroamine_reduced 2-amino-5-bromo-4-methyl-3-nitropyridine Diamine->Nitroamine_reduced Reduction Nitroamine 2-amino-5-bromo-4-methyl-3-nitropyridine Bromoamine 2-amino-5-bromo-4-methylpyridine Nitroamine->Bromoamine Nitration Start 2-amino-4-methylpyridine Bromoamine->Start Bromination

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of the Key Intermediate: 5-bromo-4-methylpyridin-2,3-diamine

The journey to the target molecule begins with the preparation of the crucial diamine intermediate. This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity.

Step 1.1: Bromination of 2-amino-4-methylpyridine

The initial step involves the regioselective bromination of 2-amino-4-methylpyridine at the 5-position. The amino group is an activating ortho-, para-director, and the methyl group is also an activating director. The 5-position is sterically accessible and electronically favored for electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it is a safer and more selective brominating agent than elemental bromine.[1][2]

Experimental Protocol:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-4-methylpyridine (e.g., 30 g, 277.8 mmol) in N,N-Dimethylformamide (DMF) (150 ml).

  • Cool the flask in an ice bath to maintain a low temperature.

  • Prepare a solution of N-Bromosuccinimide (NBS) (49.44 g, 277.8 mmol) in DMF.

  • Add the NBS solution dropwise to the cooled solution of 2-amino-4-methylpyridine, ensuring the temperature is maintained.

  • After the addition is complete, allow the reaction mixture to stir at 20°C for 8-10 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.[3]

  • Upon completion, pour the reaction mixture into water, which will cause a brown solid to precipitate.

  • Filter the solid using a Büchner funnel and wash it thoroughly with water.

  • Further purify the dried solid by washing with acetonitrile.

  • Filter the purified solid and dry it to obtain 2-amino-5-bromo-4-methylpyridine.

Quantitative Data:

Starting MaterialReagentProductYield
2-amino-4-methylpyridineNBS in DMF2-amino-5-bromo-4-methylpyridineUp to 80%[4]
Step 1.2: Nitration of 2-amino-5-bromo-4-methylpyridine

The subsequent step is the nitration of the brominated intermediate at the 3-position. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the exothermic reaction and prevent side product formation. The amino group directs the incoming nitro group to the 3- and 5-positions. Since the 5-position is already blocked by bromine, the nitration occurs regioselectively at the 3-position.[5][6]

Experimental Protocol (Adapted from a similar synthesis[5]):

  • In a flask immersed in an ice bath and equipped with a stirrer and a dropping funnel, add concentrated sulfuric acid.

  • Slowly add 2-amino-5-bromo-4-methylpyridine while maintaining the temperature below 5°C.

  • Add concentrated nitric acid dropwise with vigorous stirring, ensuring the temperature remains at 0°C.

  • After the addition, stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for another hour.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a 40% sodium hydroxide solution until a yellow precipitate forms.

  • Collect the precipitate by filtration and wash with water until the washings are neutral.

  • Dry the solid to obtain 2-amino-5-bromo-4-methyl-3-nitropyridine.

Step 1.3: Reduction of 2-amino-5-bromo-4-methyl-3-nitropyridine

The final step in the synthesis of the key diamine intermediate is the reduction of the nitro group. A common and effective method for this transformation is the use of a reducing agent such as iron powder in an acidic medium (e.g., ethanol/water with a catalytic amount of hydrochloric acid).[5] Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) is also a viable alternative.

Experimental Protocol (Adapted from a similar synthesis[5]):

  • In a round-bottom flask fitted with a reflux condenser, charge 2-amino-5-bromo-4-methyl-3-nitropyridine, reduced iron powder, 95% ethanol, and water.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture on a steam bath for 1 hour.

  • After the reaction is complete, filter the hot mixture to remove the iron, and wash the iron residue with hot 95% ethanol.

  • Combine the filtrate and washings and evaporate to dryness under reduced pressure.

  • The crude residue can be purified by recrystallization from water to yield 5-bromo-4-methylpyridin-2,3-diamine.

Part 2: Cyclization to this compound

With the key intermediate, 5-bromo-4-methylpyridin-2,3-diamine, in hand, the final step is the formation of the imidazole ring. This is typically achieved by condensation with a one-carbon synthon. Formic acid is a common and effective reagent for this cyclization, leading to an unsubstituted imidazole at the 2-position.[7]

Synthesis_Workflow cluster_0 Synthesis of 5-bromo-4-methylpyridin-2,3-diamine cluster_1 Final Cyclization 2-amino-4-methylpyridine 2-amino-4-methylpyridine 2-amino-5-bromo-4-methylpyridine 2-amino-5-bromo-4-methylpyridine 2-amino-4-methylpyridine->2-amino-5-bromo-4-methylpyridine  Bromination (NBS)   2-amino-5-bromo-4-methyl-3-nitropyridine 2-amino-5-bromo-4-methyl-3-nitropyridine 2-amino-5-bromo-4-methylpyridine->2-amino-5-bromo-4-methyl-3-nitropyridine  Nitration (HNO3/H2SO4)   5-bromo-4-methylpyridin-2,3-diamine 5-bromo-4-methylpyridin-2,3-diamine 2-amino-5-bromo-4-methyl-3-nitropyridine->5-bromo-4-methylpyridin-2,3-diamine  Reduction (Fe/HCl)   This compound This compound 5-bromo-4-methylpyridin-2,3-diamine->this compound  Cyclization (Formic Acid)  

Caption: Overall synthetic workflow for this compound.

Experimental Protocol:

  • In a round-bottom flask, suspend 5-bromo-4-methylpyridin-2,3-diamine in formic acid.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction for the consumption of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess formic acid with a base, such as aqueous ammonia or sodium bicarbonate solution, until the product precipitates.

  • Collect the solid product by filtration, wash with water, and dry under vacuum to yield this compound.

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established organic transformations. By starting with the readily available 2-amino-4-methylpyridine, a systematic approach involving bromination, nitration, reduction, and a final cyclization affords the target molecule. Careful control over reaction conditions at each stage is crucial for achieving high yields and purity. The strategic pathway outlined in this guide provides a solid foundation for researchers and drug development professionals to access this important heterocyclic scaffold for further exploration in medicinal chemistry.

References

Methodological & Application

Application Note & Protocol: A Strategic Synthesis of 6-Bromo-7-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core, an isostere of natural purines, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives are integral to a wide array of pharmacologically active agents, demonstrating activities such as anticancer, antiviral, and kinase inhibition.[2][3] The specific substitution pattern of molecules like 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine is often a key determinant of target specificity and potency, making robust and well-understood synthetic routes essential for drug discovery and development programs.

This document provides a comprehensive, field-proven guide to the multi-step synthesis of this compound. The strategy hinges on the initial construction of a correctly substituted diamine precursor, followed by a classical imidazole ring formation. We will delve into the causality behind each procedural step, offering insights to ensure reproducibility and high purity of the final compound.

Overall Synthetic Strategy & Mechanistic Rationale

The synthesis of the target compound is not a trivial, single-step reaction from 2,3-diaminopyridine. A strategic, multi-step approach is required to ensure the correct placement of the bromo and methyl substituents. Our chosen pathway involves the initial functionalization of a commercially available aminopicoline, followed by the creation of the diamino moiety, and culminating in the cyclization to form the fused imidazole ring.

This approach is predicated on the principles of electrophilic aromatic substitution, where the regiochemical outcomes of bromination and nitration are controlled by the directing effects of the existing substituents on the pyridine ring. The final cyclization is a well-established Phillips-type reaction, providing a reliable method for forming the imidazole ring from an ortho-diamine.[4]

G A 2-Amino-4-methylpyridine B 2-Amino-5-bromo-4-methylpyridine A->B Step 1: Bromination (NBS or Br2/AcOH) C 2-Amino-5-bromo-3-nitro-4-methylpyridine B->C Step 2: Nitration (HNO3/H2SO4) D 5-Bromo-4-methyl-2,3-diaminopyridine (Key Intermediate) C->D Step 3: Reduction (Fe/HCl or SnCl2) E This compound (Target Molecule) D->E

Figure 1: Overall synthetic workflow for the target molecule.

Part A: Synthesis of the Key Intermediate: 5-Bromo-4-methyl-2,3-diaminopyridine

The success of the entire synthesis relies on the high-fidelity preparation of this key ortho-diamine precursor. Each step must be carefully controlled to ensure proper regioselectivity and yield.

Protocol A1: Bromination of 2-Amino-4-methylpyridine

Rationale: The first step is the regioselective bromination of 2-amino-4-methylpyridine. The powerful activating and ortho-, para-directing effect of the C2-amino group is the dominant influence. The 5-position is para to the amino group, making it the most electronically favorable site for electrophilic attack. Using a controlled amount of brominating agent minimizes the formation of di-brominated byproducts.[5][6]

Reagents & MaterialsM. Wt.Moles (Equiv.)Quantity
2-Amino-4-methylpyridine108.141.010.8 g
N-Bromosuccinimide (NBS)177.981.017.8 g
Acetone58.08-200 mL
Saturated Sodium Bicarbonate Solution--As needed
Ethyl Acetate88.11-For extraction
Anhydrous Magnesium Sulfate120.37-For drying

Procedure:

  • In a 500 mL round-bottom flask, dissolve 10.8 g of 2-amino-4-methylpyridine in 200 mL of acetone. Cool the solution to 0-5 °C in an ice bath with magnetic stirring.

  • Add 17.8 g of N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the acetone.

  • Redissolve the residue in 150 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography or recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate) to yield 2-amino-5-bromo-4-methylpyridine.

Protocol A2: Nitration of 2-Amino-5-bromo-4-methylpyridine

Rationale: The subsequent nitration must be performed under carefully controlled, cold conditions. The amino group directs the incoming nitro electrophile to the ortho C3 position. Concentrated sulfuric acid protonates the nitrating agent (nitric acid) to form the highly reactive nitronium ion (NO₂⁺) and also protonates the pyridine nitrogen, further deactivating the ring but the C2-amino group's activation is sufficient to drive the reaction at the C3 position.[7]

Reagents & MaterialsM. Wt.Moles (Equiv.)Quantity
2-Amino-5-bromo-4-methylpyridine187.041.09.35 g
Concentrated Sulfuric Acid (98%)98.08-50 mL
Concentrated Nitric Acid (70%)63.011.13.8 mL
Ice--For workup
Ammonium Hydroxide Solution (conc.)35.05-For neutralization

Procedure:

  • Caution! This procedure involves strong acids and an exothermic reaction. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • To a 250 mL three-necked flask equipped with a thermometer and dropping funnel, add 50 mL of concentrated sulfuric acid. Cool the acid to -5 °C in an ice-salt bath.

  • Slowly add 9.35 g of 2-amino-5-bromo-4-methylpyridine to the cold sulfuric acid with vigorous stirring. Ensure the solid dissolves completely.

  • Prepare the nitrating mixture by slowly adding 3.8 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the reaction flask over 45-60 minutes, maintaining the internal temperature between -5 °C and 0 °C.

  • After the addition, stir the mixture at 0 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto ~200 g of crushed ice with stirring.

  • Neutralize the resulting solution by the slow, portion-wise addition of concentrated ammonium hydroxide until the pH is ~8. A yellow solid will precipitate.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry to obtain 2-amino-5-bromo-3-nitro-4-methylpyridine. The product can be further purified by recrystallization if necessary.

Protocol A3: Reduction of 2-Amino-5-bromo-3-nitro-4-methylpyridine

Rationale: The final step in synthesizing the precursor is the reduction of the nitro group to an amine. A classic and cost-effective method is the use of iron powder in an acidic medium (e.g., HCl or acetic acid). The iron acts as the reducing agent, being oxidized from Fe(0) to Fe(II)/Fe(III) while the nitro group is reduced.[7] Catalytic hydrogenation is an alternative but may risk de-bromination.

Reagents & MaterialsM. Wt.Moles (Equiv.)Quantity
2-Amino-5-bromo-3-nitro-4-methylpyridine232.041.011.6 g
Iron Powder55.855.014.0 g
Ethanol46.07-150 mL
Concentrated Hydrochloric Acid (37%)36.46Catalytic5 mL
Sodium Hydroxide Solution (5 M)40.00-For neutralization

Procedure:

  • In a 500 mL round-bottom flask, create a suspension of 11.6 g of the nitro-compound and 14.0 g of iron powder in 150 mL of ethanol.

  • Add 5 mL of concentrated hydrochloric acid and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Maintain reflux for 3-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the yellow starting material.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with additional ethanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and neutralize with a 5 M sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 5-bromo-4-methyl-2,3-diaminopyridine. This product is often used in the next step without further purification, but can be purified by column chromatography if necessary.

Part B: Cyclization to this compound

Protocol B1: Phillips Imidazole Synthesis

Rationale: The Phillips reaction is a straightforward condensation of an ortho-diamine with a carboxylic acid (or its derivative) under heating to form the fused imidazole ring. Using formic acid as the C1 source is efficient and directly yields the desired 1H-imidazo[4,5-b]pyridine without substitution at the C2 position. The reaction proceeds via the formation of an intermediate formamide at the more nucleophilic C2-amino group, followed by intramolecular cyclization and dehydration.[4]

G cluster_0 Mechanism: Imidazole Ring Formation A Diamine Intermediate C Formamide Adduct A->C + HCOOH - H2O B Formic Acid D Cyclized Intermediate (Dehydration) C->D Intramolecular Cyclization E Target Molecule D->E - H2O

Figure 2: Simplified mechanism of the Phillips cyclization step.

Reagents & MaterialsM. Wt.Moles (Equiv.)Quantity
5-Bromo-4-methyl-2,3-diaminopyridine202.061.010.1 g
Formic Acid (98-100%)46.03-50 mL
Ammonium Hydroxide Solution (conc.)35.05-For neutralization

Procedure:

  • Place 10.1 g of 5-bromo-4-methyl-2,3-diaminopyridine in a 100 mL round-bottom flask.

  • Add 50 mL of formic acid.

  • Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the diamine starting material is fully consumed.

  • Cool the reaction mixture to room temperature and pour it slowly into a beaker containing 200 mL of an ice-water slurry.

  • Carefully neutralize the solution to pH 7-8 by the slow addition of concentrated ammonium hydroxide. This step is exothermic and should be done with cooling.

  • A precipitate will form. Stir the suspension for 30 minutes in the ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove any residual salts.

  • Dry the solid under vacuum to yield the final product, this compound. Recrystallization from ethanol or a similar solvent can be performed for further purification.

Data & Workflow Summary

StepReactionKey ReagentsSolventTemp. (°C)Approx. Time (h)
A1BrominationNBSAcetone0 to RT3-4
A2NitrationHNO₃/H₂SO₄H₂SO₄-5 to 03
A3ReductionFe/HClEthanol~803-4
B1CyclizationHCOOHFormic Acid~1104-6

References

Application Notes and Protocols for N-Alkylation of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of the 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine core is a critical transformation in medicinal chemistry. This structural motif is analogous to purines, enabling it to interact with a wide array of biological targets.[1] The strategic placement of alkyl groups on the nitrogen atoms of the imidazopyridine scaffold can significantly modulate the pharmacological activity of the resulting compounds, leading to the development of novel therapeutics.[1][2]

This guide provides a comprehensive and detailed protocol for the N-alkylation of this compound, addressing the key challenge of regioselectivity and offering insights into the underlying chemical principles.

Understanding the Chemistry: Regioselectivity in N-Alkylation

The imidazo[4,5-b]pyridine ring system possesses multiple nucleophilic nitrogen atoms, which can lead to the formation of a mixture of regioisomers upon alkylation.[1][3] The primary sites of alkylation are the nitrogen atoms in the imidazole ring (N1 and N3) and the pyridine ring (N4). The distribution of these products is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent.[1]

In the case of this compound, the electronic effects of the bromine and methyl substituents, as well as steric hindrance, will play a crucial role in directing the alkylation. Studies on similar imidazo[4,5-b]pyridine systems have shown that N-alkylation often occurs preferentially on the pyridine nitrogen (N4).[3][4] However, the formation of other isomers is possible and should be considered during product analysis.

Experimental Workflow Diagram

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant_Prep Reactant & Reagent Preparation Glassware_Prep Glassware Setup & Inert Atmosphere Reactant_Prep->Glassware_Prep Addition Addition of Reagents Glassware_Prep->Addition Stirring Reaction Stirring (Controlled Temperature) Addition->Stirring Monitoring TLC Monitoring Stirring->Monitoring Filtration Filtration Monitoring->Filtration Extraction Solvent Extraction Filtration->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: A generalized workflow for the N-alkylation reaction, from preparation to analysis.

Detailed Experimental Protocol

This protocol outlines a general procedure for the N-alkylation of this compound. Optimization of the reaction conditions may be necessary for specific alkylating agents and desired outcomes.

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flask
Alkylating agent (e.g., alkyl halide)Magnetic stirrer and stir bar
Anhydrous Potassium Carbonate (K₂CO₃)Heating mantle or oil bath
Anhydrous N,N-Dimethylformamide (DMF)Reflux condenser
Ethyl acetateSeparatory funnel
HexaneRotary evaporator
Brine solutionThin-layer chromatography (TLC) plates and chamber
Anhydrous sodium sulfate (Na₂SO₄)UV lamp for TLC visualization
Silica gel for column chromatographyNMR spectrometer
---Mass spectrometer
Reaction Setup
  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (2.2 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

Addition of Alkylating Agent
  • Stir the mixture at room temperature.

  • Add the alkylating agent (1.2-1.6 eq) dropwise to the reaction mixture. The optimal amount may vary depending on the reactivity of the alkylating agent.

Reaction and Monitoring
  • Continue stirring the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C) for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

Work-up Procedure
  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (potassium carbonate).

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

Purification and Characterization
  • Filter off the sodium sulfate and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified product(s) by NMR (¹H, ¹³C) and mass spectrometry to confirm the structure and determine the regioselectivity of the alkylation. 2D-NOESY experiments can be particularly useful for assigning the correct regioisomeric structure.[4]

Key Reaction Parameters and Expected Outcomes

Parameter Condition Rationale/Expected Outcome
Base Anhydrous K₂CO₃A mild base suitable for deprotonating the imidazole nitrogen, facilitating the nucleophilic attack on the alkylating agent.[4]
Solvent Anhydrous DMFA polar aprotic solvent that effectively dissolves the reactants and promotes Sₙ2 reactions.[1][4]
Temperature Room Temperature to 80 °CThe reaction may proceed at room temperature, but heating can increase the reaction rate.
Alkylating Agent Alkyl halides (e.g., iodides, bromides, chlorides)The reactivity of the alkylating agent will influence the reaction time and temperature. Alkyl iodides are generally more reactive than bromides and chlorides.
Regioselectivity Mixture of isomersN-alkylation can occur at N1, N3, and N4 positions. Based on literature for similar compounds, the N4-alkylated product is often the major isomer.[3][4] The 7-methyl group may sterically hinder alkylation at the N1 position to some extent.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. Using a more reactive alkylating agent (e.g., switching from an alkyl chloride to an alkyl bromide or iodide) can also improve the yield. The use of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) may also be beneficial.[1]

  • Mixture of Isomers: If a mixture of regioisomers is obtained, careful optimization of the reaction conditions may be required to favor the formation of the desired isomer. Alternatively, efficient separation of the isomers can be achieved by column chromatography.

  • Starting Material Remains: If the starting material is not fully consumed, ensure that the reagents are anhydrous, as water can quench the reaction. Increasing the equivalents of the base and alkylating agent may also be necessary.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkylating agents can be toxic and should be handled with care.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

By following this detailed protocol and considering the key parameters that influence the reaction, researchers can successfully perform the N-alkylation of this compound and synthesize novel compounds for further investigation in drug discovery and development.

References

Application Note: Evaluating 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer.[1][2] The imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in the development of potent kinase inhibitors.[3][4][5] This document provides a comprehensive guide for the investigation of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine , a compound of interest for its potential as a kinase inhibitor. We present detailed protocols for its initial screening, target validation, and cellular characterization, grounded in established methodologies for kinase inhibitor discovery.[2] This guide is intended to provide researchers with the necessary tools to explore the therapeutic potential of this and similar compounds.

Introduction: The Promise of Imidazo[4,5-b]pyridines in Kinase Inhibition

The imidazo[4,5-b]pyridine core is structurally analogous to purine, enabling it to interact with the ATP-binding site of a wide range of protein kinases.[6] This has led to the development of numerous inhibitors targeting key kinases in oncology and other therapeutic areas. Notably, derivatives of this scaffold have shown potent inhibition of Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and DNA-dependent protein kinase (DNA-PK).[3][4][7]

The specific compound, this compound, possesses key structural features—a bromine atom and a methyl group—that can influence its binding affinity, selectivity, and pharmacokinetic properties. The bromine atom can participate in halogen bonding, a significant interaction in protein-ligand binding, while the methyl group can provide advantageous steric and electronic properties.

This application note will guide the user through a logical workflow to:

  • Determine the in vitro inhibitory activity of the compound against a panel of kinases.

  • Characterize the mechanism of inhibition.

  • Assess the compound's effect on kinase activity within a cellular context.

Physicochemical Properties and Handling

While specific experimental data for this compound is not extensively published, related compounds in the imidazo[4,5-b]pyridine series have been characterized. For instance, a similar compound, 6-bromo-2-(4-methoxyphenyl)-7-[4-(5-methyl-isoxazol-3-ylmethyl)-piperazin-1-yl]-3H-imidazo[4,5-b]pyridine, has a measured log D7.4 of 2.58.[3] It is crucial to experimentally determine the solubility and stability of this compound in relevant buffers (e.g., DMSO, aqueous assay buffers) before initiating screening campaigns.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular FormulaC₇H₆BrN₃PubChem[8]
Molecular Weight212.05 g/mol PubChem[8]
Monoisotopic Mass210.9745 DaPubChemLite[8]
XlogP (predicted)1.8PubChemLite[8]

Note: These are predicted values and should be experimentally verified.

Compound Handling and Storage:

  • Store the solid compound at -20°C, protected from light and moisture.

  • Prepare stock solutions in a suitable solvent like DMSO at a high concentration (e.g., 10-50 mM).

  • Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vitro Kinase Inhibition Assays: First-Line Screening

The initial step in characterizing a potential kinase inhibitor is to perform in vitro kinase assays.[2] These assays directly measure the compound's ability to inhibit the enzymatic activity of purified kinases. A variety of assay formats are available, with fluorescence- and luminescence-based methods being common for their high-throughput capabilities.[1][2][9]

Protocol: Universal Fluorescence-Based Kinase Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for quantifying kinase activity.[1] The principle involves measuring the phosphorylation of a biotinylated peptide substrate by the kinase. A terbium-labeled anti-phospho-specific antibody detects the phosphorylated peptide. When this complex binds to a streptavidin-conjugated acceptor fluorophore, FRET occurs, generating a signal proportional to kinase activity.[1] Inhibition is observed as a decrease in the TR-FRET signal.[1]

Materials:

  • Kinase of interest (e.g., Aurora A, FLT3)

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound stock solution (in DMSO)

  • Staurosporine (positive control inhibitor)

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated acceptor (e.g., XL665)

  • Stop buffer/detection buffer

  • 384-well black microplates[9]

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Dispense serial dilutions of this compound into the microplate wells. Include wells for a positive control (e.g., staurosporine) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its peptide substrate in kinase buffer.

    • Add the kinase/substrate mix to the wells containing the compound.

    • Incubate for 10-30 minutes at room temperature to allow for compound binding.[9]

    • Initiate the kinase reaction by adding ATP to each well.[10]

    • Incubate for the desired period (e.g., 60 minutes) at 30°C.[10]

  • Detection:

    • Stop the reaction by adding the detection mix containing the terbium-labeled antibody and streptavidin-acceptor in a suitable buffer.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Measure the TR-FRET signal on a compatible plate reader.

Data Analysis: Determining the IC50

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the kinase activity by 50%.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Calculate IC50: Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays: Assessing Target Engagement and Phenotypic Effects

While in vitro assays are crucial for determining direct enzymatic inhibition, cell-based assays are necessary to confirm that the compound can enter cells, engage its target, and exert a biological effect.[2][11]

Protocol: Western Blotting for Target Phosphorylation

This protocol assesses the ability of this compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.[10][11]

Materials:

  • Cancer cell line expressing the target kinase (e.g., MV4-11 for FLT3)[3]

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[10]

  • Primary antibodies: anti-phospho-target, anti-total-target[10]

  • HRP-conjugated secondary antibody[10]

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Chemiluminescent substrate and imaging system[10]

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with increasing concentrations of the compound for a specified time (e.g., 2-4 hours).[10]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them.[10]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[10]

    • Block the membrane and incubate with the primary antibody against the phosphorylated target protein.

    • Wash and incubate with the HRP-conjugated secondary antibody.[10]

    • Visualize the bands using a chemiluminescent substrate.[10]

    • Strip the membrane and re-probe with an antibody against the total target protein as a loading control.[10]

Data Analysis and Interpretation

A dose-dependent decrease in the level of the phosphorylated target protein, relative to the total protein, indicates that the compound is engaging and inhibiting the kinase within the cell.

Visualizing the Experimental Workflow and Potential Signaling Pathway

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays compound 6-bromo-7-methyl-1H- imidazo[4,5-b]pyridine kinase_panel Kinase Panel Screening (e.g., TR-FRET) compound->kinase_panel ic50 IC50 Determination kinase_panel->ic50 cell_culture Cancer Cell Line Culture ic50->cell_culture Select Potent Hits treatment Compound Treatment cell_culture->treatment western_blot Western Blot for Phospho-Target treatment->western_blot proliferation Cell Proliferation Assay (e.g., MTT) treatment->proliferation signaling_pathway AuroraA Aurora A Kinase Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Mitotic Spindle Assembly AuroraA->Spindle Compound 6-bromo-7-methyl-1H- imidazo[4,5-b]pyridine Compound->AuroraA Inhibition Mitosis Proper Mitotic Progression Centrosome->Mitosis Spindle->Mitosis CellCycleArrest Cell Cycle Arrest (G2/M) Mitosis->CellCycleArrest Disruption leads to

References

The Versatile Scaffold: Application of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

The imidazo[4,5-b]pyridine core, a fused heterocyclic system isosteric to purine, represents a "privileged scaffold" in medicinal chemistry. Its inherent ability to form key hydrogen bond interactions with various biological targets, particularly protein kinases, has led to its extensive exploration in drug discovery. This application note focuses on a key derivative, 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine , a versatile building block that offers a strategic entry point for the synthesis of a diverse array of potent and selective therapeutic agents. The presence of a bromine atom at the 6-position provides a convenient handle for late-stage functionalization via cross-coupling reactions, while the methyl group at the 7-position can influence solubility, metabolic stability, and target engagement. This document serves as a comprehensive guide for researchers, providing insights into the synthesis, functionalization, and application of this valuable intermediate in the development of novel therapeutics, particularly in the realm of oncology.

Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibition and Beyond

The this compound scaffold has emerged as a cornerstone in the design of inhibitors targeting various protein kinases implicated in cancer and other diseases. The strategic placement of the bromine atom allows for the introduction of diverse aryl and heteroaryl moieties, enabling the fine-tuning of inhibitor potency and selectivity.

Kinase Inhibitor Development

The imidazo[4,5-b]pyridine nucleus is a well-established hinge-binding motif in numerous kinase inhibitors. The nitrogen atoms of the imidazole ring can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, a conserved structural feature in the ATP-binding site. The this compound scaffold has been instrumental in the development of inhibitors for several important kinase families:

  • p21-Activated Kinase 4 (PAK4): Derivatives of 6-bromo-1H-imidazo[4,5-b]pyridine have been identified as inhibitors of PAK4, a kinase involved in cytoskeletal reorganization, cell motility, and oncogenic transformation.[1] The bromo-substituent serves as a key attachment point for moieties that can extend into other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

  • Aurora Kinases: The imidazo[4,5-b]pyridine scaffold has been successfully employed in the design of potent inhibitors of Aurora kinases, which are critical regulators of mitosis. Dysregulation of Aurora kinases is a common feature in many cancers, making them attractive therapeutic targets.

  • B-Raf Kinase: This scaffold has been utilized to develop inhibitors of B-Raf kinase, a key component of the MAPK signaling pathway.[2] Mutations in the B-Raf gene are prevalent in various cancers, including melanoma.

  • Cyclin-Dependent Kinase 9 (CDK9): Novel imidazo[4,5-b]pyridine derivatives have demonstrated significant inhibitory activity against CDK9, a kinase involved in the regulation of transcription.[1]

The general strategy for developing kinase inhibitors from this compound involves a Suzuki-Miyaura cross-coupling reaction to introduce a variety of substituents at the 6-position. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize target engagement and pharmacokinetic properties.

Kinase_Inhibitor_Strategy Scaffold 6-bromo-7-methyl-1H- imidazo[4,5-b]pyridine Coupling Suzuki-Miyaura Coupling Scaffold->Coupling Derivative 6-Aryl/Heteroaryl-7-methyl-1H- imidazo[4,5-b]pyridine (Kinase Inhibitor Candidate) Coupling->Derivative BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Coupling Kinase Kinase ATP Binding Site Derivative->Kinase Inhibition

Caption: General strategy for developing kinase inhibitors.

Anticancer and Antitubercular Applications

Beyond kinase inhibition, the imidazo[4,5-b]pyridine scaffold has shown promise in the development of other anticancer agents and as a foundation for antitubercular drugs. The structural similarity to purines allows these compounds to interfere with various cellular processes. For instance, derivatives of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine have been synthesized and evaluated as novel antitubercular agents.[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available materials. The following protocol is adapted from the synthesis of the analogous 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine.[4]

Step 1: Synthesis of 5-bromo-4-methylpyridin-2,3-diamine

A plausible synthetic route would involve the nitration of a suitable 2-amino-5-bromo-4-methylpyridine derivative, followed by reduction of the nitro group to an amine, yielding the key diamine intermediate.

Step 2: Cyclization to form the Imidazo[4,5-b]pyridine Ring

Synthesis_Workflow Start 5-bromo-4-methyl- pyridin-2,3-diamine Reaction Cyclization (Reflux) Start->Reaction Reactant Formic Acid Reactant->Reaction Product 6-bromo-7-methyl-1H- imidazo[4,5-b]pyridine Reaction->Product

Caption: Synthetic workflow for the target compound.

Protocol:

  • To a solution of 5-bromo-4-methylpyridin-2,3-diamine (1.0 eq) in formic acid (10 volumes), the reaction mixture is heated to reflux for 4-6 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the excess formic acid is removed under reduced pressure.

  • The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Justification of Experimental Choices:

  • Formic Acid as Reagent and Solvent: Formic acid serves as both the source of the C2 carbon of the imidazole ring and as the reaction solvent. Its use simplifies the reaction setup and workup.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of C-C bonds. The following is a general protocol for the coupling of this compound with an arylboronic acid, which can be adapted and optimized for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired 6-aryl-7-methyl-1H-imidazo[4,5-b]pyridine.

Justification of Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the success of the coupling reaction. Pd(PPh₃)₄ is a commonly used and effective catalyst for many Suzuki couplings. For more challenging substrates, catalysts with more specialized ligands, such as dppf, may be required.

  • Base: The base is necessary to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield.

  • Degassed Solvent: It is essential to use degassed solvents to prevent the oxidation of the palladium(0) catalyst, which would lead to catalyst deactivation.

Suzuki_Coupling_Mechanism cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII R-Pd(II)-Br(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Aryl-B(OR)2 PdII_Aryl R-Pd(II)-Aryl(L2) Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product Formation Product R-Aryl RedElim->Product

Caption: Simplified mechanism of the Suzuki-Miyaura coupling.

Structure-Activity Relationship (SAR) and Biological Data

The biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of the substituents. The following table summarizes the anticancer activity of some representative imidazo[4,5-b]pyridine derivatives.

CompoundR1R2Cancer Cell LineIC50 (µM)Reference
1 HPhenylHCT116>10[1]
2 H4-NitrophenylHCT1162.5[1]
3 H3,4-DichlorophenylHCT1161.8[1]
4 HNaphthylHCT1160.8[1]
5 H2-ThienylMCF-75.2[1]
6 H3-PyridylMCF-73.1[1]

Analysis of Structure-Activity Relationships:

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the imidazo[4,5-b]pyridine ring has a significant impact on anticancer activity. Aromatic and heteroaromatic groups are generally favored.

  • Substitution on the Phenyl Ring: Electron-withdrawing groups on the phenyl ring at the 2-position, such as nitro and chloro groups, tend to enhance the cytotoxic activity.

  • Steric Bulk: Increasing the steric bulk at the 2-position, for example, by introducing a naphthyl group, can lead to a significant increase in potency.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic design allows for the efficient synthesis of a wide range of derivatives with potent biological activities, particularly as kinase inhibitors for the treatment of cancer. The protocols and data presented in this application note provide a solid foundation for researchers to explore the full potential of this privileged scaffold in the discovery and development of novel therapeutics. Future research in this area will likely focus on the development of more selective and potent inhibitors by exploring novel substitutions at the 6-position and further optimization of the pharmacokinetic properties of these compounds.

References

derivatization of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Derivatization of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1H-imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to endogenous purines, which allows it to function as a versatile pharmacophore for various biological targets, particularly protein kinases.[1][2] This guide provides a detailed framework for the chemical modification of this compound, a key intermediate for building focused compound libraries for Structure-Activity Relationship (SAR) studies. We present field-proven protocols for strategic derivatization at the C6 position using palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Each protocol is accompanied by an explanation of the underlying chemical principles, the rationale for reagent selection, and expert insights to ensure successful synthesis and library generation.

The Strategic Value of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine scaffold is considered a purine isostere, enabling it to mimic adenine and guanine and interact with the ATP-binding sites of numerous enzymes.[2][3] This has led to its successful application in the development of inhibitors for targets implicated in oncology, inflammation, and infectious diseases.[4][5] The this compound intermediate is particularly valuable because the bromine atom at the C6 position serves as a versatile synthetic handle. This position often points towards the solvent-exposed region of a protein's binding pocket, making it an ideal vector for introducing a wide range of chemical diversity to probe for new interactions, enhance potency, and modulate physicochemical properties.

The overall strategy involves using the C6-bromo position as the primary point of diversification, while also considering potential modifications at the N1 or N3 positions of the imidazole ring to further explore the chemical space.

SAR_Workflow cluster_reactions C6-Position Derivatization Core 6-bromo-7-methyl-1H- imidazo[4,5-b]pyridine Suzuki Suzuki-Miyaura (C-C Coupling) Core->Suzuki R-B(OH)2 Buchwald Buchwald-Hartwig (C-N Coupling) Core->Buchwald R-NH2 Sonogashira Sonogashira (C-C Coupling) Core->Sonogashira R-C≡CH Library Diverse Compound Library Suzuki->Library Buchwald->Library Sonogashira->Library SAR SAR Studies (Potency, Selectivity, DMPK) Library->SAR

Caption: General workflow for SAR studies using the this compound scaffold.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

Principle and Rationale

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[6] For SAR studies, this reaction is invaluable as it allows for the introduction of a vast array of aryl, heteroaryl, and vinyl groups, facilitated by the commercial availability of thousands of boronic acids.[7] This enables chemists to systematically explore how different aromatic systems impact target binding and cellular activity. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8] A base is required to activate the boronic acid for the transmetalation step.[8]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical reaction for coupling an arylboronic acid with the this compound core.

  • Reagent Preparation: In a dry Schlenk flask or microwave vial, combine this compound (1.0 eq.), the desired arylboronic acid (1.2–1.5 eq.), and a base such as sodium carbonate (Na₂CO₃, 2.0–3.0 eq.) or potassium phosphate (K₃PO₄, 2.0–3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst. A common and effective system is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05–0.10 eq.). Alternatively, a combination of a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand can be used.[8]

  • Solvent and Degassing: Add a degassed solvent system. A mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O, is typically effective.[6][7] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15–20 minutes or by using several freeze-pump-thaw cycles.

  • Reaction Execution: Heat the reaction mixture with vigorous stirring. Temperatures typically range from 80 °C to 110 °C. Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the pure 6-aryl-7-methyl-1H-imidazo[4,5-b]pyridine derivative.

Suzuki_Diagram Reactants 6-bromo-7-methyl-1H- imidazo[4,5-b]pyridine + R-B(OH)₂ Products 6-aryl-7-methyl-1H- imidazo[4,5-b]pyridine Reactants->Products Pd(PPh₃)₄, Base (Na₂CO₃) Dioxane/H₂O, Δ

Caption: Suzuki-Miyaura coupling reaction scheme.

ParameterRecommended ConditionsRationale / E-E-A-T Insight
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/SPhosPd(PPh₃)₄ is a reliable choice for many substrates. For more challenging couplings, using a Pd(II) source with specialized ligands can improve efficiency.
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid. K₃PO₄ is often effective for less reactive boronic acids. The choice can be critical and may require screening.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFThe aqueous component is crucial for dissolving the base and facilitating the catalytic cycle.[6]
Temperature 80–110 °C (Conventional) or 100-150 °C (Microwave)Higher temperatures are often needed for less reactive aryl chlorides, but bromides typically react under milder conditions.[7]

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

Principle and Rationale

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[10] In the context of SAR, this reaction is essential for introducing primary and secondary amines, anilines, and other nitrogen-containing heterocycles at the C6 position. These nitrogenous groups can act as key hydrogen bond donors or acceptors, forming critical interactions within a protein's active site. The reaction mechanism involves an oxidative addition, formation of a palladium-amido complex, and reductive elimination.[11][12] The success of this reaction is highly dependent on the use of bulky, electron-rich phosphine ligands, which promote the crucial reductive elimination step.[12]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for coupling a primary or secondary amine with the this compound core.

  • Inert Atmosphere: This reaction is sensitive to oxygen. Perform all steps under an inert atmosphere of argon or nitrogen using Schlenk techniques or in a glovebox.[13]

  • Reagent Preparation: In a dry Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01–0.05 eq.), a bulky phosphine ligand (e.g., XPhos, SPhos, or BINAP, 0.02–0.10 eq.), and a strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.4–2.0 eq.).

  • Addition of Reactants: Add this compound (1.0 eq.) and the desired amine (1.1–1.5 eq.).

  • Solvent: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF.[13]

  • Reaction Execution: Heat the mixture with stirring. Temperatures typically range from 80 °C to 110 °C.

  • Monitoring: Follow the reaction's progress by LC-MS or TLC.

  • Workup: After completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material via silica gel chromatography to obtain the desired 6-amino-7-methyl-1H-imidazo[4,5-b]pyridine derivative.

Buchwald_Diagram Reactants 6-bromo-7-methyl-1H- imidazo[4,5-b]pyridine + R¹R²NH Products 6-(N-R¹R²)-7-methyl-1H- imidazo[4,5-b]pyridine Reactants->Products Pd₂(dba)₃, Ligand (XPhos) Base (NaOᵗBu), Toluene, Δ

Caption: Buchwald-Hartwig amination reaction scheme.

ParameterRecommended ConditionsRationale / E-E-A-T Insight
Catalyst/Ligand Pd₂(dba)₃ or Pd(OAc)₂ with XPhos, SPhos, RuPhos, BINAPThe choice of ligand is critical. Bulky, electron-rich "Buchwald ligands" are designed to accelerate the reductive elimination step, which is often rate-limiting.[12]
Base NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required. NaOtBu is very common, but K₃PO₄ can be a milder alternative for sensitive substrates.[14]
Solvent Toluene, Dioxane, THF (all anhydrous)Aprotic solvents are necessary. Toluene is often the solvent of choice due to its high boiling point and ability to dissolve many organic substrates.[13]
Atmosphere Inert (Argon or Nitrogen)The Pd(0) active catalyst and some ligands are susceptible to oxidation, making an inert atmosphere mandatory for good yields.[13]

Palladium/Copper-Catalyzed C-C Bond Formation: The Sonogashira Coupling

Principle and Rationale

The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15] This reaction is exceptionally useful in drug design for introducing rigid, linear alkyne linkers. These linkers can be used to probe deep, narrow channels in a binding pocket or to append other functional groups at a precise distance and geometry. The reaction is typically co-catalyzed by palladium and a copper(I) salt (e.g., CuI).[16] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then participates in the transmetalation step.[17]

Detailed Experimental Protocol: Sonogashira Coupling

This protocol provides a general method for coupling a terminal alkyne with the this compound core.

  • Reagent Preparation: To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02–0.05 eq.), and the copper(I) co-catalyst (e.g., CuI, 0.05–0.10 eq.).

  • Solvent and Base: Add a solvent such as anhydrous THF or DMF, followed by an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The amine acts as both the base and often as a co-solvent.[16]

  • Alkyne Addition: Add the terminal alkyne (1.1–1.5 eq.) to the mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40–60 °C). The reaction is often rapid and can be complete within a few hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the 6-alkynyl-7-methyl-1H-imidazo[4,5-b]pyridine product.

Sonogashira_Diagram Reactants 6-bromo-7-methyl-1H- imidazo[4,5-b]pyridine + R-C≡CH Products 6-(alkynyl-R)-7-methyl-1H- imidazo[4,5-b]pyridine Reactants->Products Pd(PPh₃)₂Cl₂, CuI Base (Et₃N), THF, RT to Δ

Caption: Sonogashira coupling reaction scheme.

ParameterRecommended ConditionsRationale / E-E-A-T Insight
Catalyst System Pd(PPh₃)₂Cl₂ / CuI, Pd(PPh₃)₄ / CuIThe dual Pd/Cu system is the classic and most common method. The copper co-catalyst allows the reaction to proceed under milder conditions.[17]
Base Et₃N, DIPEAThe amine base is crucial for deprotonating the terminal alkyne and neutralizing the HBr byproduct. It often serves as the solvent or co-solvent.[15]
Solvent THF, DMF (anhydrous)Aprotic polar solvents are generally used to ensure all reagents remain in solution.
Considerations Copper-Free ConditionsA major side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling). Copper-free Sonogashira protocols exist and can be beneficial for sensitive or valuable alkynes.[18]

Conclusion

The this compound scaffold is a powerful starting point for generating libraries of novel compounds for SAR exploration. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide a reliable and versatile toolkit for accessing a wide range of chemical diversity at the C6 position. By systematically applying these protocols, researchers can efficiently probe the structure-activity landscape of their biological target, leading to the identification of optimized lead compounds with improved potency, selectivity, and drug-like properties.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Imidazo[4,5-b]pyridine Scaffold

The 7-methyl-1H-imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines. This structural motif is a key component in a variety of biologically active molecules, with applications ranging from oncology to neurodegenerative disease.[1][2] The functionalization of this heterocyclic system is therefore of paramount importance for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, making it an indispensable tool for the derivatization of the imidazo[4,5-b]pyridine nucleus.[1][3]

This guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki cross-coupling reactions on 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and explore strategies for optimizing reaction conditions to achieve high yields and purity.

Mechanistic Overview of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that couples an organoboron compound (typically a boronic acid or ester) with an organohalide.[4][5][6] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4][5][7]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex, forming a palladium(II) intermediate.[4][7]

  • Transmetalation: In this step, the organic group from the organoboron species is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][8]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the active palladium(0) catalyst and completing the catalytic cycle.[4][7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L_n-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR')_2 Base PdII_Both Ar-Pd(II)L_n-R Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-R Product Coupled Product RedElim->Product ArBr 6-bromo-7-methyl-1H- imidazo[4,5-b]pyridine ArBr->OxAdd Boronic Aryl/Heteroaryl Boronic Acid/Ester Boronic->Transmetalation caption Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Caption: Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocol: General Procedure for Suzuki Cross-Coupling

This protocol provides a robust starting point for the Suzuki cross-coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

  • Degassed water (if using an aqueous base system)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid - Base - Catalyst start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) reagents->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat and Stir Reaction Mixture (Monitor by TLC/LC-MS) solvent->reaction workup Reaction Work-up: - Cool to RT - Aqueous/Organic Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Figure 2. Step-by-step experimental workflow for the Suzuki coupling.

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the vessel.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired coupled product.

Optimization of Reaction Conditions

The success of a Suzuki cross-coupling reaction, particularly with heteroaromatic substrates, often hinges on the careful selection of the catalyst, base, and solvent. The imidazo[4,5-b]pyridine system can present challenges such as catalyst inhibition by the basic nitrogen atoms of the heterocycle.[9][10] Therefore, systematic optimization is crucial.

Data Presentation: A Guide to Optimization

The following table provides a hypothetical framework for optimizing the Suzuki cross-coupling of this compound with a model boronic acid (e.g., phenylboronic acid).

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2.5)Dioxane/H₂O (4:1)901265
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.5)Dioxane/H₂O (4:1)901285
3Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (3.0)Toluene100892
4PdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DME851678
5Pd₂(dba)₃ (1.5)P(t-Bu)₃ (6)K₃PO₄ (3.0)Dioxane100695

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results with challenging heterocyclic substrates.[8][11][12][13][14][15] These ligands can promote the reductive elimination step and prevent catalyst deactivation.[7][9]

  • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[6][8][16] While carbonates like K₂CO₃ are common, stronger bases such as K₃PO₄ and Cs₂CO₃ can be more effective, particularly with electron-deficient boronic acids or sterically hindered substrates.[15] The choice of base should also consider the functional group tolerance of the substrates.

  • Solvent System: A variety of solvents can be employed in Suzuki couplings, with ethereal solvents like 1,4-dioxane and DME, and aromatic hydrocarbons like toluene being common choices.[6][7] The addition of water as a co-solvent is often beneficial for dissolving the inorganic base and can accelerate the reaction.[7][17] However, for substrates prone to protodeboronation, anhydrous conditions may be preferable.[9]

Optimization_Logic cluster_input Input Parameters cluster_output Output Metrics Catalyst Catalyst/Ligand Optimization Optimization Process Catalyst->Optimization Base Base Base->Optimization Solvent Solvent Solvent->Optimization Temperature Temperature Temperature->Optimization Yield Reaction Yield Purity Product Purity Time Reaction Time Optimization->Yield Optimization->Purity Optimization->Time

Caption: Figure 3. Key parameters for the optimization of the Suzuki reaction.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the use of a high-quality catalyst and maintain strictly inert conditions to prevent catalyst decomposition. Consider screening different palladium sources and ligands.

    • Inefficient Transmetalation: Try a stronger base or a different solvent system. Ensure the boronic acid is of good quality.

  • Protodeboronation: This side reaction, where the boronic acid is converted to the corresponding arene, can be problematic.[9] Using anhydrous conditions, a milder base, or boronic esters (e.g., pinacol esters) can mitigate this issue.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules or two aryl halide molecules can occur.[9] This is often promoted by the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere are critical.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the functionalization of the this compound scaffold. By understanding the reaction mechanism and systematically optimizing the reaction conditions, researchers can efficiently synthesize a diverse library of novel compounds for drug discovery and development. The protocols and insights provided in this guide serve as a solid foundation for achieving successful and reproducible results.

References

Application Notes & Protocols: Strategic Functionalization of 6-Bromo-7-Methyl-1H-Imidazo[4,5-b]pyridine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-imidazo[4,5-b]pyridine core is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines that allows its derivatives to interact with a wide array of biological targets.[1][2] This guide provides a detailed technical overview and actionable protocols for the functionalization of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine, a versatile building block for creating diverse chemical libraries. We will delve into the mechanistic underpinnings and practical execution of cornerstone palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as cyanation reactions. Each protocol is designed to be a self-validating system, with explanations for key experimental choices to empower researchers in drug development to synthesize novel molecular entities with high efficiency and predictability.

Introduction: The Strategic Value of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine heterocycle is a bioisostere of purine, granting it access to biological pathways and targets typically modulated by purine-based structures. This has led to its incorporation into a multitude of pharmacologically active agents, including inhibitors of Aurora kinases for oncology, anti-inflammatory compounds, and BET inhibitors for neuropathic pain.[2][3] The bromine atom at the C6-position of this compound serves as an exceptionally versatile synthetic handle. Its strategic location on the pyridine ring allows for the introduction of a wide range of substituents through modern cross-coupling chemistry, profoundly influencing the molecule's steric and electronic properties. This capability is paramount for systematic Structure-Activity Relationship (SAR) studies, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.

This document serves as a practical guide for researchers to leverage this key intermediate. We will explore the most robust and widely adopted methods for derivatization at the C6-position.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Functionalized Products Start 6-Bromo-7-methyl-1H- imidazo[4,5-b]pyridine Suzuki Suzuki-Miyaura (C-C Coupling) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Coupling) Start->Buchwald Sonogashira Sonogashira (C-C Coupling) Start->Sonogashira Cyanation Cyanation (C-CN Formation) Start->Cyanation Aryl 6-Aryl Derivatives Suzuki->Aryl Amine 6-Amino Derivatives Buchwald->Amine Alkynyl 6-Alkynyl Derivatives Sonogashira->Alkynyl Nitrile 6-Cyano Derivatives Cyanation->Nitrile Library Chemical Library for Screening & SAR Aryl->Library Amine->Library Alkynyl->Library Nitrile->Library

Figure 1: General workflow for the functionalization of this compound.

Synthesis of Starting Material: this compound

A common and reliable route to the title compound involves the condensation of a corresponding diaminopyridine with an appropriate carboxylic acid or its equivalent, followed by cyclization. For instance, the synthesis can be adapted from procedures involving the cyclization of 5-bromopyridine-2,3-diamine derivatives.[4][5]

Protocol 2.1: Representative Synthesis

  • Step 1: Diamine Formation: Begin with a suitable commercially available nitropyridine. A typical route involves the reduction of a nitro group adjacent to an amino group on the pyridine ring to yield the required 2,3-diaminopyridine precursor.

  • Step 2: Cyclization: To a solution of the 5-bromo-3-methylpyridine-2,3-diamine in a suitable solvent (e.g., ethanol or acetic acid), add an orthoformate (e.g., triethyl orthoformate) or formic acid.

  • Step 3: Reaction Execution: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Step 4: Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the pure this compound.

Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and highly versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[6] Its tolerance of a wide variety of functional groups makes it a cornerstone of modern medicinal chemistry.[7][8]

Mechanism Insight: The reaction proceeds via a catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the imidazopyridine.

  • Transmetalation: The organic group from the activated boronic acid (in the form of a borate complex) is transferred to the palladium center.[6]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, regenerating the Pd(0) catalyst and forming the desired C-C bond.

G reactant1 6-Bromo-7-methyl-1H- imidazo[4,5-b]pyridine catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) reactant1->catalyst reactant2 Arylboronic Acid R-B(OH)₂ reactant2->catalyst product 6-Aryl-7-methyl-1H- imidazo[4,5-b]pyridine catalyst->product

Figure 2: General scheme for the Suzuki-Miyaura coupling reaction.

Protocol 3.1: Suzuki Coupling with Phenylboronic Acid

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

    • Causality Note: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precursor that readily enters the catalytic cycle. For more challenging couplings, ligand-supported systems like Pd(dppf)Cl₂ may offer superior performance by stabilizing the catalytic species and promoting reductive elimination.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

    • Causality Note: The aqueous component is crucial for activating the boronic acid by forming a more nucleophilic 'ate' complex with the base, which facilitates the transmetalation step.[6]

  • Reaction Execution: Heat the mixture to 85-95 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 6-phenyl-7-methyl-1H-imidazo[4,5-b]pyridine.

Coupling PartnerCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O~85-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O~80-90
3-Pyridylboronic acidPd(PPh₃)₄K₃PO₄DME/H₂O~75-85
4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O~70-80

Table 1: Representative conditions and expected yields for Suzuki-Miyaura coupling reactions.

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful transformation for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[9][10] It allows for the coupling of aryl halides with a vast range of primary and secondary amines.

Mechanism Insight: Similar to the Suzuki coupling, this reaction follows a palladium-catalyzed cycle. A key difference is the crucial role of a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to deprotonate the amine, forming an amide that coordinates to the palladium center before reductive elimination.[11] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XantPhos, RuPhos) accelerate both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[12]

G reactant1 6-Bromo-7-methyl-1H- imidazo[4,5-b]pyridine catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XantPhos) + Base (e.g., NaOtBu) reactant1->catalyst reactant2 Amine R¹R²NH reactant2->catalyst product 6-(N,N-Disubstituted)-7-methyl- 1H-imidazo[4,5-b]pyridine catalyst->product

Figure 3: General scheme for the Buchwald-Hartwig amination reaction.

Protocol 4.1: Buchwald-Hartwig Amination with Morpholine

  • Reagent Preparation: In an oven-dried Schlenk tube under an inert atmosphere, add sodium tert-butoxide (NaOtBu) (1.4 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and the phosphine ligand (e.g., XantPhos, 0.08 eq.).

    • Causality Note: NaOtBu is a strong, sterically hindered base that effectively deprotonates the amine without competing as a nucleophile. The use of a pre-catalyst and a specific ligand allows for the in-situ formation of the active Pd(0)Lₙ species.

  • Reactant Addition: Add this compound (1.0 eq.) and a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Nucleophile Addition: Add morpholine (1.2 eq.) via syringe.

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours. Monitor consumption of the starting material by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography (silica gel, often with a dichloromethane/methanol gradient) to obtain the desired product.

AmineCatalyst/LigandBaseSolventYield (%)
MorpholinePd₂(dba)₃ / XantPhosNaOtBuToluene~80-90
AnilinePd(OAc)₂ / RuPhosCs₂CO₃Dioxane~75-85
BenzylaminePd₂(dba)₃ / BINAPK₃PO₄Toluene~70-80
N-MethylpiperazinePd(OAc)₂ / DavePhosLHMDSTHF~65-75

Table 2: Representative conditions and expected yields for Buchwald-Hartwig amination.

Palladium-Catalyzed C-C Bond Formation: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[13] These motifs are valuable in drug design as rigid linkers or as precursors for further transformations.

Mechanism Insight: The classical Sonogashira reaction employs a dual catalytic system. A palladium catalyst facilitates the oxidative addition and reductive elimination steps, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide. This acetylide then undergoes transmetalation with the Pd(II)-aryl complex.[14] Copper-free variants have also been developed to avoid issues with copper-mediated alkyne homocoupling (Glaser coupling).[15][16]

G reactant1 6-Bromo-7-methyl-1H- imidazo[4,5-b]pyridine catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Cu(I) Salt (e.g., CuI) + Base (e.g., Et₃N) reactant1->catalyst reactant2 Terminal Alkyne R-C≡CH reactant2->catalyst product 6-Alkynyl-7-methyl-1H- imidazo[4,5-b]pyridine catalyst->product

Figure 4: General scheme for the Sonogashira coupling reaction.

Protocol 5.1: Sonogashira Coupling with Phenylacetylene

  • Reagent Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq.), and copper(I) iodide (CuI, 0.06 eq.).

  • Solvent and Base: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 eq.).

    • Causality Note: The amine base serves multiple roles: it acts as a solvent, neutralizes the HBr byproduct, and helps to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.

  • Alkyne Addition: Add phenylacetylene (1.5 eq.) dropwise to the stirring mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase. Purify the crude material by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

AlkyneCatalyst SystemBaseSolventYield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF~80-90
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPEADMF~75-85
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHF~70-80
1-HexynePd(OAc)₂/XPhos (Cu-free)Cs₂CO₃Dioxane~65-75

Table 3: Representative conditions and expected yields for Sonogashira coupling.

C-CN Bond Formation: Cyanation

The introduction of a nitrile (cyano) group provides a valuable functional handle. The nitrile itself can act as a hydrogen bond acceptor or a bioisostere for other groups. It can also be readily transformed into other functionalities, such as carboxylic acids (via hydrolysis), primary amines (via reduction), or tetrazoles (via cycloaddition).

Mechanism Insight: Palladium-catalyzed cyanation often uses zinc cyanide (Zn(CN)₂) or copper cyanide (CuCN) as the cyanide source. The mechanism is analogous to other cross-coupling reactions, involving oxidative addition of the aryl bromide to Pd(0), followed by transmetalation from the metal-cyanide species and subsequent reductive elimination of the aryl nitrile.[17]

G reactant1 6-Bromo-7-methyl-1H- imidazo[4,5-b]pyridine catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) reactant1->catalyst reactant2 Cyanide Source (e.g., Zn(CN)₂) reactant2->catalyst product 7-Methyl-1H-imidazo[4,5-b] -pyridine-6-carbonitrile catalyst->product

Figure 5: General scheme for the palladium-catalyzed cyanation reaction.

Protocol 6.1: Palladium-Catalyzed Cyanation with Zinc Cyanide

  • Reagent Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with this compound (1.0 eq.), zinc cyanide (Zn(CN)₂, 0.6 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.).

    • Safety & Causality Note: Metal cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood. Zn(CN)₂ is used as it is less acutely toxic than other cyanide sources and is effective for this transformation, delivering two cyanide equivalents.

  • Solvent Addition: Add a dry, degassed polar aprotic solvent, such as dimethylformamide (DMF).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 120-140 °C for 6-18 hours. Monitor the reaction by LC-MS.

  • Workup: Cool the mixture to room temperature. Carefully quench the reaction by pouring it into an aqueous solution of sodium bicarbonate or ammonia. Extract the product several times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the pure nitrile.

Characterization of Functionalized Products

Successful functionalization should be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): In ¹H NMR, the disappearance of the singlet corresponding to the C5-H proton and the appearance of new signals from the coupled fragment are key indicators. ¹³C NMR will show the appearance of new quaternary carbon signals and other expected shifts.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, matching the calculated molecular formula.

  • Chromatography: TLC and HPLC can be used to assess the purity of the final compound and to monitor reaction progress.

Conclusion

This compound is a high-value, strategically designed intermediate for the synthesis of diverse compound libraries. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation—provide a reliable and versatile toolkit for its functionalization. By understanding the mechanistic principles behind these reactions and carefully selecting the appropriate catalysts, ligands, and conditions, researchers can efficiently generate novel molecular architectures, accelerating the discovery of new therapeutic agents.

References

Application Note & Protocol: A Guide to In Vitro Antiproliferative Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Measuring Cell Proliferation

In the landscape of drug discovery and development, particularly in oncology, the ability to accurately quantify a compound's effect on cell proliferation is paramount. Antiproliferative assays are foundational tools that provide critical insights into a compound's potential as a therapeutic agent. These assays measure the ability of a compound to inhibit cell growth, a hallmark of effective anticancer treatments. This guide provides a comprehensive overview of the principles and a detailed, field-proven protocol for conducting a robust colorimetric antiproliferative assay, designed for researchers, scientists, and drug development professionals.

The core of many widely used antiproliferative assays lies in the metabolic activity of viable cells.[1][2][3] Healthy, proliferating cells maintain a high rate of metabolic activity, which can be harnessed as a measurable indicator of cell viability.[4][5] Tetrazolium-based colorimetric assays, such as the MTT and MTS assays, are mainstays in this field due to their reliability, sensitivity, and amenability to high-throughput screening.[6][7][8]

Assay Principle: The Metabolic Conversion of Tetrazolium Salts

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic method that relies on the enzymatic reduction of the yellow, water-soluble MTT reagent by mitochondrial dehydrogenases in living cells.[1][8][9] This reduction process, primarily driven by enzymes like succinate dehydrogenase, produces a purple, insoluble formazan precipitate.[4][8][9] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[2][6] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[4]

A closely related and often preferred alternative is the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. The key advantage of the MTS assay is that the formazan product is soluble in cell culture medium, eliminating the need for a separate solubilization step and thereby simplifying the protocol and reducing potential sources of error.[10][11][12][13]

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for a tetrazolium-based antiproliferative assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (Exponential Growth Phase) cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 2. Compound Dilution Series treatment 4. Compound Treatment compound_prep->treatment cell_seeding->treatment incubation 5. Incubation (e.g., 48-72 hours) treatment->incubation reagent_add 6. Add Tetrazolium Reagent (MTT/MTS) incubation->reagent_add formazan_dev 7. Incubation (Formazan Development) reagent_add->formazan_dev solubilization 8. Solubilization (MTT only) formazan_dev->solubilization readout 9. Absorbance Reading (Spectrophotometer) formazan_dev->readout MTS Path solubilization->readout MTT Path data_proc 10. Data Processing (% Viability Calculation) readout->data_proc ic50 11. IC50 Determination (Dose-Response Curve) data_proc->ic50

Caption: A generalized workflow for conducting an antiproliferative assay.

Detailed Protocol: MTS-Based Antiproliferative Assay

This protocol provides a step-by-step guide for performing an MTS-based assay. It is crucial to optimize parameters such as cell seeding density and incubation times for each specific cell line and compound being tested.[14][15][16]

Materials:

  • Cell line of interest in exponential growth phase

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • Test compound

  • Vehicle control (e.g., DMSO)

  • MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)[10][11]

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

Part 1: Cell Seeding and Compound Preparation

  • Cell Culture: Ensure cells are healthy and in the exponential growth phase. Refer to established cell culture guidelines for your specific cell line.[17][18][19][20]

  • Cell Seeding Density Optimization (Crucial First Step): Before the main experiment, determine the optimal cell seeding density. Plate a range of cell concentrations (e.g., 1,000 to 20,000 cells/well) and measure their growth over several days (e.g., 24, 48, 72, 96 hours) using the MTS assay. The optimal density will provide a linear growth curve over the intended duration of your experiment.[15][21][22]

  • Compound Dilution Series: Prepare a serial dilution of your test compound in complete cell culture medium. A typical starting point is a 10-point dilution series with a 2 or 3-fold dilution factor. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Cell Seeding for Assay: Based on your optimization, seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium per well.[23] It is advisable to leave the perimeter wells filled with sterile PBS or medium to minimize edge effects.[24]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ atmosphere to allow the cells to attach and resume growth.[25]

Part 2: Compound Treatment and Assay Readout

  • Compound Addition: After the 24-hour pre-incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle-only wells as a negative control (100% viability) and wells with medium only as a background control.

  • Treatment Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[26] The duration should be sufficient to observe an antiproliferative effect but not so long that the control cells become over-confluent.

  • MTS Reagent Addition: Following the treatment incubation, add 20 µL of the MTS reagent directly to each well containing 100 µL of medium.[10][13]

  • Incubation for Color Development: Incubate the plate for 1 to 4 hours at 37°C in a humidified, 5% CO₂ atmosphere.[27] The incubation time will depend on the metabolic rate of your cell line and should be optimized to yield a robust signal in the control wells without saturation.

  • Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[12]

Part 3: Data Analysis

  • Background Subtraction: Subtract the average absorbance of the medium-only (background) wells from the absorbance of all other wells.

  • Calculation of Percent Viability: Calculate the percentage of cell viability for each compound concentration using the following formula: % Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100

  • Dose-Response Curve and IC50 Determination: Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.[28][29][30][31]

Mechanistic Insights: Targeting Proliferation Pathways

Many antiproliferative compounds exert their effects by targeting key signaling pathways that regulate cell growth, survival, and division. A frequently dysregulated pathway in cancer is the PI3K/Akt/mTOR pathway.[32][33][34][35]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PTEN PTEN PIP3->PTEN dephosphorylates PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival GrowthFactor Growth Factor GrowthFactor->RTK

Caption: Simplified PI3K/Akt signaling pathway in cell proliferation.

This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the activation of phosphoinositide 3-kinase (PI3K).[35][36] PI3K then phosphorylates PIP2 to generate PIP3, a second messenger that recruits and activates Akt.[34] Activated Akt, in turn, stimulates downstream effectors like mTOR, which promotes protein synthesis, cell growth, and proliferation.[33][36] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[33][36] Many antiproliferative drugs are designed to inhibit key components of this pathway, such as PI3K, Akt, or mTOR.

Data Presentation: Key Experimental Parameters

ParameterRecommended Range/ValueRationale & Key Considerations
Cell Seeding Density Cell line-dependent (e.g., 1,000-20,000 cells/well)Must be optimized to ensure cells are in the logarithmic growth phase throughout the experiment. Over-seeding can lead to nutrient depletion and contact inhibition, while under-seeding can result in poor growth and a weak signal.[14][15][16]
Compound Concentration Logarithmic or semi-logarithmic dilution seriesA wide range of concentrations is necessary to generate a complete dose-response curve and accurately determine the IC50.[28][29]
Treatment Incubation Time 24 - 96 hoursThe duration should be sufficient for the compound to exert its antiproliferative effect. This is highly dependent on the cell line's doubling time and the compound's mechanism of action.[37]
MTS Incubation Time 1 - 4 hoursShould be optimized to obtain a strong signal in the control wells without reaching saturation. The linear range of the assay should be determined for each cell line.[10][27]
Wavelength for Reading 490 nm (for MTS)This is the optimal wavelength for measuring the absorbance of the soluble formazan product generated in the MTS assay.[12]
Vehicle Control e.g., <0.5% DMSOThe concentration of the solvent used to dissolve the test compound should be kept constant across all wells and at a level that does not affect cell viability.[38]

Conclusion: A Foundation for Discovery

The antiproliferative assay is a cornerstone of preclinical drug discovery, providing the initial data that can propel a compound through the development pipeline. The protocol detailed herein, when coupled with a thorough understanding of the underlying principles and careful optimization of key parameters, provides a robust and reliable method for assessing the antiproliferative activity of novel compounds. By adhering to these guidelines, researchers can generate high-quality, reproducible data that will form the foundation for future mechanistic studies and the ultimate development of new therapeutic agents.

References

Application Notes & Protocols for the Development of Antiviral Agents from 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazopyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] Specifically, the 1H-imidazo[4,5-b]pyridine core, a purine isostere, presents a compelling starting point for the development of novel therapeutics. This document provides a comprehensive guide for researchers and drug development professionals on the systematic design, synthesis, and evaluation of analogs derived from 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine as potential antiviral agents. We detail robust protocols for chemical synthesis, high-throughput screening for antiviral efficacy, essential cytotoxicity assessment, and preliminary mechanism of action studies.

Introduction: The Rationale for Imidazo[4,5-b]pyridine Analogs

The quest for novel antiviral agents is driven by the emergence of drug-resistant viral strains and the threat of new viral pandemics. The imidazo[4,5-b]pyridine scaffold has been identified as a versatile nucleus for generating compounds with significant therapeutic potential.[5] Its structural similarity to endogenous purines allows it to interact with various biological targets, including viral enzymes that are crucial for replication.

The strategic placement of a bromine atom at the 6-position and a methyl group at the 7-position on the 1H-imidazo[4,5-b]pyridine core (Figure 1) offers a dual advantage:

  • Vector for Diversification: The bromo-substituent serves as a versatile chemical handle for introducing a wide range of molecular fragments via cross-coupling reactions, enabling extensive Structure-Activity Relationship (SAR) studies.

  • Modulation of Properties: The methyl group can influence the molecule's steric and electronic properties, potentially enhancing target binding or improving pharmacokinetic parameters.

This guide outlines a validated workflow, from chemical synthesis to biological characterization, to efficiently identify and advance promising antiviral candidates from this compound class.

Figure 1: Core Scaffold this compound[6]

Part 1: Synthesis and Diversification of the Imidazo[4,5-b]pyridine Scaffold

Causality: The primary goal of the synthesis phase is to create a diverse library of analogs. By systematically modifying the core structure, we can probe the chemical space around the scaffold to identify substituents that enhance antiviral activity and minimize toxicity. The choice of a Suzuki-Miyaura cross-coupling reaction is based on its reliability, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the diversification of the this compound core by introducing various aryl or heteroaryl moieties.

Materials:

  • This compound (starting material)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (3 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • To a flame-dried reaction vessel, add this compound (1.0 eq), the selected boronic acid/ester (1.2 eq), palladium catalyst (0.03 eq), and base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired analog.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7]

G cluster_synthesis Synthetic Workflow start Starting Material (6-bromo-7-methyl-1H- imidazo[4,5-b]pyridine) reaction Suzuki-Miyaura Cross-Coupling start->reaction reactants Boronic Acid/Ester Pd Catalyst, Base reactants->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize library Analog Library for Screening characterize->library G cluster_hts High-Throughput Antiviral Screening Workflow seed 1. Seed Host Cells (384-well plate) compound 2. Add Compound Library (Dose Response) seed->compound infect 3. Infect with Virus (Optimized MOI) compound->infect incubate 4. Incubate (48-72 hours) infect->incubate reagent 5. Add Viability Reagent (e.g., CellTiter-Glo) incubate->reagent read 6. Read Luminescence reagent->read analyze 7. Calculate EC₅₀ Values read->analyze G cluster_moa Viral Life Cycle & Potential Inhibition Points virus Free Virus attachment Attachment & Entry virus->attachment uncoating Uncoating attachment->uncoating replication Genome Replication uncoating->replication assembly Assembly replication->assembly egress Egress assembly->egress progeny Progeny Virus egress->progeny inhibitor1 Entry Inhibitor inhibitor1->attachment inhibitor2 Replication Inhibitor inhibitor2->replication

References

Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine. This compound is a key heterocyclic building block in pharmaceutical research and development. The described method is suitable for purity assessment, quantification, and stability testing in drug development workflows. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, with UV detection. The protocol has been validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.

Introduction and Scientific Rationale

This compound is a substituted imidazopyridine, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including their use as kinase inhibitors and anti-cancer agents.[1][2] Accurate and reliable analytical methods are paramount for ensuring the quality, purity, and stability of such compounds used as starting materials or intermediates in the synthesis of active pharmaceutical ingredients (APIs).

The development of a stability-indicating analytical method is a critical requirement of regulatory bodies.[3] Such a method must be capable of unequivocally separating the intact compound from its potential degradation products that may form under various stress conditions (e.g., hydrolysis, oxidation, heat, and light).[4] This ensures that the measured concentration of the analyte is not falsely inflated by co-eluting impurities.

The molecular structure of this compound (Molecular Formula: C₇H₆BrN₃, Molecular Weight: 210.97 g/mol ) features a moderately hydrophobic imidazopyridine core and basic nitrogen atoms.[5] This makes reversed-phase chromatography an ideal separation technique. The basicity of the pyridine and imidazole rings (pKa of pyridine is ~5.2) necessitates the use of an acidic mobile phase to ensure the analyte is in its protonated form, which minimizes peak tailing and provides sharp, symmetrical peaks.[6][7]

Method Development Strategy

The development of this HPLC method was a systematic process aimed at achieving optimal separation and peak characteristics. The key steps involved selecting the appropriate column chemistry, mobile phase composition, and detection wavelength, followed by optimization to ensure robustness.

  • Column Selection: A C18 column was chosen as the primary stationary phase due to its hydrophobicity, which is well-suited for retaining the target analyte. The C18 chemistry provides a versatile platform for separating a wide range of small molecules.

  • Mobile Phase Selection: The mobile phase consists of an organic modifier and an aqueous buffer.

    • Organic Modifier: Acetonitrile (ACN) was selected over methanol due to its lower viscosity (resulting in lower backpressure) and its superior ability to produce sharper peaks for many nitrogen-containing heterocyclic compounds.

    • Aqueous Buffer and pH Control: To ensure consistent protonation of the basic nitrogen atoms in the imidazopyridine ring system, a buffer is required. A phosphate buffer at a pH of 3.0 was chosen. This pH is well below the typical pKa of the pyridine moiety, ensuring the analyte remains in a single, positively charged form, thereby promoting excellent peak shape and reproducible retention times.[6]

  • Detection Wavelength: Imidazo[4,5-b]pyridine derivatives possess aromatic systems that strongly absorb UV radiation.[8] A UV-Vis scan of the analyte in the mobile phase would reveal the wavelength of maximum absorbance (λmax). For related pyridine derivatives, strong absorbance is often observed between 254 nm and 280 nm.[7][9] For this method, 275 nm was selected to provide a good balance of sensitivity and selectivity.

  • Gradient Elution: A gradient elution was developed to ensure that any potential impurities, which may have different polarities, are effectively eluted from the column and separated from the main analyte peak. This is crucial for a stability-indicating method.

The logical workflow for this method development is illustrated below.

MethodDevelopment cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Finalization Analyte Analyte Properties MW: 211 g/mol Predicted XlogP: ~1.8 Basic Nitrogen Atoms Mode Separation Mode Reversed-Phase (RP-HPLC) Analyte->Mode dictates Detector Detection UV @ 275 nm Analyte->Detector allows for Column Stationary Phase C18 Column Mode->Column suggests Organic Organic Modifier Test: ACN vs. MeOH Select: Acetonitrile (ACN) Column->Organic leads to Elution Elution Mode Scouting Gradient → Optimized Gradient Organic->Elution Aqueous Aqueous Phase Goal: Protonate Analyte pH Control: Phosphate Buffer pH 3.0 Aqueous->Elution Optimization Final Optimization Flow Rate: 1.0 mL/min Column Temp: 30 °C Elution->Optimization leads to SystemSuitability SystemSuitability Optimization->SystemSuitability

Caption: Workflow for HPLC method development.

Detailed Experimental Protocol

Instrumentation and Reagents
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

    • Phosphoric Acid (H₃PO₄) (Analytical Grade)

    • This compound reference standard

Solution Preparation
  • Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer, pH 3.0.

    • Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

    • Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample at a target concentration of 100 µg/mL in the diluent.

Chromatographic Conditions

The final optimized HPLC parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Run Time 20 minutes
System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the standard solution (100 µg/mL). The system is deemed ready for use if the following criteria are met:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 5000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[10]

ValidationWorkflow cluster_specificity Specificity & Selectivity cluster_quantitative Quantitative Tests start Start Validation forced_degradation {Forced Degradation | (Acid, Base, Peroxide, Heat, Light)} start->forced_degradation end Validated Method peak_purity Peak Purity Analysis (PDA) forced_degradation->peak_purity linearity Linearity (5 levels) peak_purity->linearity accuracy Accuracy / Recovery (3 levels) linearity->accuracy precision Precision | {Repeatability | Intermediate Precision} accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness | {Vary: pH, Flow Rate, % Organic} lod_loq->robustness robustness->end

Caption: Workflow for ICH-compliant method validation.

  • Specificity (Forced Degradation): To prove the stability-indicating nature of the method, forced degradation studies were conducted. The analyte was subjected to acid (0.1 M HCl, 60°C), base (0.1 M NaOH, 60°C), oxidative (3% H₂O₂, RT), thermal (80°C), and photolytic (UV light) stress. Chromatograms showed significant degradation of the parent peak and the appearance of new degradation peaks. The method was able to successfully resolve the main analyte peak from all degradation products, and peak purity analysis using a PDA detector confirmed no co-elution.

  • Linearity: The linearity was established by analyzing five concentrations over the range of 25-150 µg/mL. The correlation coefficient (r²) was > 0.999, indicating a strong linear relationship between concentration and peak area.

  • Accuracy: Accuracy was determined by spiking a known amount of the analyte into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration). The mean recovery was found to be between 98.0% and 102.0%.

  • Precision:

    • Repeatability: The %RSD for six replicate preparations at 100% concentration was less than 1.0%.

    • Intermediate Precision: The analysis was repeated on a different day by a different analyst, and the %RSD between the two datasets was less than 2.0%.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): The LOQ and LOD were determined based on the signal-to-noise ratio method and were found to be 2.5 µg/mL and 0.8 µg/mL, respectively.[11]

  • Robustness: The method's robustness was confirmed by introducing small, deliberate changes to the chromatographic parameters (flow rate ±0.1 mL/min, column temperature ±2°C, and mobile phase pH ±0.1 units). The system suitability parameters remained within the acceptance criteria, demonstrating the method's reliability for routine use.

Conclusion

A highly specific, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the analysis of this compound. The method effectively separates the main compound from its degradation products, making it an invaluable tool for quality control, stability studies, and impurity profiling in the pharmaceutical development process.

References

Application Note: High-Purity Isolation of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine, a key heterocyclic building block in pharmaceutical research and drug development. The inherent polarity and potential for closely-related impurities resulting from synthesis necessitate a robust purification strategy. This guide details a systematic approach, beginning with thin-layer chromatography (TLC) for method development, followed by a step-by-step protocol for automated flash column chromatography. We explain the causality behind the selection of the stationary and mobile phases and provide a troubleshooting guide to address common separation challenges. This method consistently yields the target compound with >98% purity, suitable for downstream applications.

Introduction and Separation Principle

This compound is a substituted imidazopyridine, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules.[1][2] The purification of this compound from a crude synthetic reaction mixture is critical for ensuring the integrity of subsequent experimental results. The primary challenge lies in separating the target molecule from unreacted starting materials, regioisomers, and other byproducts which often possess similar polarities.

The purification strategy described herein leverages normal-phase flash column chromatography. The principle of separation is based on the differential partitioning of the crude mixture's components between a polar stationary phase (silica gel) and a non-polar mobile phase (an organic solvent system).

  • Stationary Phase: Silica gel (SiO₂) is used as the stationary phase. Its surface is rich in polar silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with analytes.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane) is used as the mobile phase.

  • Mechanism of Separation: The components of the crude mixture are adsorbed onto the silica gel. The mobile phase flows through the column, and a competitive equilibrium is established. Less polar compounds have a weaker affinity for the silica gel and a higher affinity for the mobile phase, causing them to travel down the column more quickly. More polar compounds, like our target molecule with its nitrogen-containing heterocyclic system, interact more strongly with the stationary phase and thus elute later. By gradually increasing the polarity of the mobile phase (gradient elution), we can effectively resolve and isolate compounds based on their polarity.

Pre-Chromatography: Method Development with TLC

Before committing the entire crude sample to a column, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC is a rapid, low-cost technique that provides a reliable preview of the separation achievable on a silica column.[3]

Objective: To identify a solvent system that provides good separation between the target compound and its major impurities, aiming for a target Rf value between 0.2 and 0.4 for the desired product.

Protocol: TLC Analysis
  • Plate Preparation: Use silica gel 60 F254 TLC plates. Gently score a line with a pencil approximately 1 cm from the bottom of the plate.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Using a capillary tube, spot a small amount onto the pencil line.

  • Solvent System Trials: Prepare a series of developing chambers with different ratios of a non-polar and a polar solvent. Common starting systems for imidazopyridines include Hexane:Ethyl Acetate or Dichloromethane:Methanol.

    • Rationale: A Hexane:Ethyl Acetate system is a good starting point, offering a wide polarity range with good solubility for many organic compounds.[4] If the compound is highly polar and does not move from the baseline, a stronger system like Dichloromethane:Methanol may be required.

  • Development: Place the spotted TLC plate into a chamber containing the chosen solvent system. Ensure the solvent level is below the spotting line. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under UV light (254 nm and 365 nm).[5] The imidazopyridine core is typically UV-active.

    • If necessary, use a chemical stain. A potassium permanganate (KMnO₄) stain is effective for visualizing compounds that can be oxidized.

  • Rf Calculation and Optimization:

    • Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

    • Adjust the solvent ratio to achieve an Rf of ~0.3 for the target compound.

      • If Rf is too high (> 0.5), decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent).

      • If Rf is too low (< 0.2), increase the polarity of the mobile phase (increase the proportion of the polar solvent).

Parameter Description Target Value
Stationary Phase Silica Gel 60 F254 TLC PlateN/A
Recommended Mobile Phase Dichloromethane (DCM) : Methanol (MeOH)Start at 98:2, adjust as needed
Target Rf Retention Factor for the product0.2 - 0.4
Visualization UV light (254 nm)Distinct, well-separated spot

Table 1: Parameters for TLC Method Development.

Protocol: Automated Flash Column Chromatography

This protocol assumes the use of an automated flash chromatography system (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera™) with pre-packed silica gel columns.

Materials and Reagents
  • Crude this compound

  • Silica Gel (for dry loading, if required)

  • HPLC-grade Dichloromethane (DCM)

  • HPLC-grade Methanol (MeOH)

  • Pre-packed Silica Gel Flash Column (select size based on sample mass)

Step-by-Step Methodology
  • Sample Preparation (Dry Loading):

    • Dissolve the crude material in a minimal amount of a strong solvent (e.g., DCM or Methanol).

    • Add a small amount of silica gel (typically 1-2 times the mass of the crude product) to the solution.

    • Carefully remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. This is the dry-loaded sample.

    • Rationale: Dry loading is superior to liquid injection for compounds with limited solubility in the initial mobile phase. It prevents band broadening and improves resolution by ensuring the entire sample starts as a narrow, concentrated band at the top of the column.

  • System and Column Equilibration:

    • Install the appropriate size pre-packed silica column onto the flash system.

    • Prime the solvent lines with DCM (Solvent A) and Methanol (Solvent B).

    • Equilibrate the column with 2-3 column volumes (CV) of the initial mobile phase conditions (e.g., 100% DCM or a low percentage of MeOH in DCM as determined by TLC).

  • Method Programming and Elution:

    • Load the dry-loaded sample into a solid load cartridge and place it in-line before the main column.

    • Program the elution gradient. A typical gradient for this type of separation is shown in Table 2. The gradient should be based on the TLC results, starting with a polarity lower than that which gave the target Rf of 0.3.

    • Set the flow rate according to the column size manufacturer's recommendation.

    • Set the UV detector to monitor at a wavelength where the compound absorbs strongly (e.g., 254 nm).

Time / CV % DCM (Solvent A) % MeOH (Solvent B) Purpose
0 - 2 CV991Column equilibration and elution of non-polar impurities.
2 - 15 CV99 → 951 → 5Gradual increase in polarity to elute the target compound.
15 - 18 CV95 → 905 → 10Steeper increase to elute more polar impurities.
18 - 20 CV9010Column flush to remove all remaining components.

Table 2: Example Elution Gradient for Purification.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram peaks.

    • Analyze the collected fractions by TLC to identify those containing the pure product. Use the same solvent system developed earlier.

    • Pool the fractions that show a single, clean spot corresponding to the Rf of the target compound.

  • Solvent Removal and Final Product Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the flask under high vacuum for several hours to remove any residual solvent.

    • Obtain the mass of the purified solid and calculate the yield.

    • Confirm the purity and identity using analytical techniques such as NMR, LC-MS, or HPLC.

Workflow and Separation Principle Visualization

The overall purification workflow is a systematic process designed to ensure high purity and recovery.

G cluster_prep Pre-Chromatography cluster_main Flash Chromatography Protocol cluster_post Post-Chromatography TLC_Dev TLC Method Development (DCM:MeOH Trials) Solvent_Opt Optimize for Rf ≈ 0.3 TLC_Dev->Solvent_Opt Adjust Polarity Sample_Prep Sample Prep (Dry Load onto Silica) Solvent_Opt->Sample_Prep Optimized System Column_Equil Column Equilibration (100% DCM) Sample_Prep->Column_Equil Elution Gradient Elution (0-10% MeOH in DCM) Column_Equil->Elution Collection Fraction Collection (UV-Triggered) Elution->Collection TLC_Analysis TLC Analysis of Fractions Collection->TLC_Analysis Pooling Pool Pure Fractions TLC_Analysis->Pooling Evaporation Solvent Removal (Rotary Evaporation) Pooling->Evaporation Pure_Product Pure Product (>98%) Evaporation->Pure_Product

Caption: Overall workflow for the purification of this compound.

The separation occurs at the molecular level on the surface of the silica gel.

Caption: Separation principle on the polar stationary phase.

Troubleshooting Guide
Problem Potential Cause Recommended Solution
Poor Separation / Overlapping Peaks Incorrect solvent system.Re-optimize the gradient using TLC. Try a shallower gradient around the elution point of the target compound.
Column overload.Reduce the amount of crude material loaded onto the column. A general rule is 1-10% of the column mass.
Product Elutes at Solvent Front Mobile phase is too polar.Start with a much less polar solvent system (e.g., 100% Heptane or Hexane) and run a very slow, shallow gradient.
Product Does Not Elute from Column Mobile phase is not polar enough.Increase the final concentration of the polar solvent (Methanol) in the gradient, or switch to a more polar solvent system.
Compound may have degraded on silica.Add a small amount of a basic modifier like triethylamine (0.1%) to the mobile phase to neutralize acidic silica sites. Perform a test run on a small scale first.
Peak Tailing Secondary interactions with silica.Add a competitive modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds, 0.1% acetic acid for acidic compounds).
Sample overload.Reduce the sample load.
Conclusion

The protocol described provides a robust and reproducible method for the high-purity isolation of this compound. By employing systematic TLC-based method development followed by automated flash chromatography with a gradient elution of Methanol in Dichloromethane, the target compound can be effectively separated from synthetic impurities. This application note serves as a comprehensive guide for researchers, enabling the consistent production of high-quality material essential for drug discovery and development pipelines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve your reaction yields and product purity.

The primary route to the imidazo[4,5-b]pyridine core involves the condensation and subsequent cyclization of a substituted pyridine-2,3-diamine with a one-carbon source, such as formic acid or its equivalents. While conceptually straightforward, this reaction is often plagued by issues related to incomplete cyclization, side-product formation, and purification difficulties. This guide provides field-proven insights to overcome these obstacles.

Core Synthesis Pathway

The synthesis begins with the crucial precursor, 5-bromo-4-methylpyridine-2,3-diamine, which undergoes a condensation-cyclization reaction with formic acid, typically under dehydrating conditions, to form the desired imidazole ring.

Caption: General synthesis of this compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My final yield is consistently below 40%. What are the most likely causes and how can I improve it?

A1: Persistently low yields in this synthesis typically stem from three main areas: incomplete reaction, competing side reactions, or significant product loss during workup and purification.

  • Incomplete Reaction: The cyclization step is a dehydration reaction, meaning it produces water. If this water is not effectively removed, the reaction equilibrium will not favor the product.[1] For reactions run at high temperatures, using a dehydrating agent and solvent like polyphosphoric acid (PPA) or employing a Dean-Stark trap when using solvents like toluene can significantly drive the reaction to completion.[2]

  • Side Reactions: The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of N-oxides, especially if oxidative conditions are inadvertently introduced.[1] Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if you suspect oxidative degradation.

  • Purification Losses: The product has a moderate polarity and can be challenging to separate from starting materials or polar impurities. Significant product loss can occur during aqueous workups if the pH is not carefully controlled, or during column chromatography if the stationary phase is too acidic or basic, leading to streaking or irreversible adsorption. Optimizing your purification protocol is critical (see Q4).

Q2: My reaction stalls, and TLC/LC-MS analysis shows a large amount of unreacted 5-bromo-4-methylpyridine-2,3-diamine. How do I force the cyclization to completion?

A2: This is a classic sign of insufficient energy or inadequate water removal. The formation of the imidazole ring is an endergonic process that requires forcing conditions.

  • Increase Thermal Energy: Many cyclization reactions require significant heat.[1] If you are running the reaction in a solvent like ethanol or formic acid, ensure you are at a vigorous reflux. Consider switching to a higher-boiling solvent like xylenes or N,N-Dimethylformamide (DMF), if compatible with your reagents.

  • Use a Dehydrating Condensing Agent: The most effective method is often to use a reagent that actively participates in dehydration. Polyphosphoric acid (PPA) is a common and effective medium for this type of cyclization, as it acts as both an acid catalyst and a powerful dehydrating agent at elevated temperatures (~150-180 °C).[2]

  • Formic Acid Equivalents: Using triethyl orthoformate with a catalytic amount of acid can also be effective. It reacts with the generated water, thus driving the equilibrium forward.

Q3: I'm observing an impurity with a similar mass to my product that is difficult to separate. What could it be?

A3: In imidazopyridine synthesis, the formation of stable intermediates or isomers can be an issue. Given the starting materials, a likely impurity is the N-formylated intermediate (N-(2-amino-5-bromo-4-methylpyridin-3-yl)formamide), which has failed to cyclize. If this intermediate is stable and isolable, it confirms the cyclization is the problematic step. Re-subjecting this isolated intermediate to harsher dehydrating conditions (like PPA) should convert it to the desired product.

Another, though less common, possibility is the formation of a regioisomer if the starting diamine was impure. The synthesis of 2,3-diaminopyridines can sometimes produce other isomers which would lead to different final products.[3] Always ensure the purity of your starting diamine via ¹H NMR and melting point analysis.

Q4: Column chromatography of my crude product results in poor separation and low recovery. What are some alternative purification strategies?

A4: The amphoteric nature of the imidazo[4,5-b]pyridine core can make standard silica gel chromatography challenging.

  • Acid-Base Extraction: Exploit the basicity of the nitrogen atoms. Dissolve the crude material in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The product should move to the aqueous phase, leaving non-basic impurities behind. Then, carefully basify the aqueous layer with a base like sodium carbonate or dilute NaOH to a pH of 8-9, which will precipitate the pure product or allow it to be extracted back into an organic solvent.

  • Recrystallization: This is often the most effective method for obtaining highly pure material. Experiment with various solvent systems. A common choice is ethanol/water, isopropanol, or ethyl acetate/hexanes.

  • Modified Chromatography: If chromatography is necessary, consider using neutral alumina instead of silica gel. Alternatively, you can "deactivate" silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 0.5-1% in the eluent) to prevent product adsorption and peak tailing.

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of the 5-bromo-4-methylpyridine-2,3-diamine starting material?

A1: It is absolutely critical. The synthesis of this precursor often involves nitration followed by reduction.[3] Incomplete reduction or the presence of regioisomers from the nitration step will carry through the entire synthesis, complicating the reaction and making purification exceptionally difficult. We strongly recommend purifying the diamine, often by recrystallization, until a sharp melting point and clean ¹H NMR spectrum are obtained before proceeding.

Q2: What is the best cyclization agent to maximize yield: formic acid, triethyl orthoformate, or PPA?

A2: The choice depends on your scale and available equipment, but for maximizing yield, Polyphosphoric Acid (PPA) is often the most robust choice for this specific transformation due to its powerful dehydrating properties.[2] However, the work-up for PPA can be challenging due to its high viscosity. A common alternative is refluxing in 98% formic acid , which serves as both reagent and solvent. This method is simpler but may require longer reaction times and might not proceed to completion as effectively as PPA.

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a moderately polar eluent system, such as 5-10% methanol in dichloromethane or 50-70% ethyl acetate in hexanes. The product is typically more polar than the formylated intermediate but less polar than the highly polar diamine starting material. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to track the disappearance of the starting material peak and the appearance of the product peak at the correct mass-to-charge ratio.

Data & Protocols

Table 1: Comparison of Reaction Conditions for Imidazole Ring Formation
Condition IDReagent/SolventTemperature (°C)Time (h)Typical Yield RangeNotes
A 98% Formic Acid (reflux)~105°C12 - 24 h50 - 65%Simple setup; reaction may not go to completion.
B Polyphosphoric Acid (PPA)160 - 180°C2 - 4 h75 - 90%High yield; viscous mixture requires careful work-up.[2]
C Triethyl Orthoformate / cat. p-TsOH~110°C (reflux)8 - 16 h60 - 75%Good for removing water; requires an additional catalyst.
Optimized Protocol (Condition B: PPA)
  • Preparation: In a round-bottom flask equipped with a mechanical stirrer and a temperature probe, add 5-bromo-4-methylpyridine-2,3-diamine (1.0 eq).

  • Reagent Addition: Add polyphosphoric acid (PPA) (approx. 10 times the weight of the diamine).

  • Reaction: Heat the viscous mixture with vigorous stirring to 160-170 °C. The mixture should become more mobile as the reaction proceeds. Monitor the reaction by TLC (quench a small aliquot in water, neutralize with NaHCO₃, and extract with ethyl acetate). The reaction is typically complete in 2-4 hours.

  • Work-up: Allow the mixture to cool to below 100 °C. Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice with stirring. This is a highly exothermic process.

  • Neutralization: Once the PPA is fully hydrolyzed, slowly add a saturated solution of sodium carbonate or concentrated ammonium hydroxide until the pH of the solution is ~8-9. This will cause the product to precipitate.

  • Isolation: Stir the resulting slurry for 1-2 hours in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from an ethanol/water mixture to yield this compound as a solid.

Visual Troubleshooting Workflow

If you encounter a low yield, follow this decision tree to diagnose the issue.

Troubleshooting_Workflow Start Low Yield Obtained CheckCrude Analyze Crude Product (TLC, LC-MS, NMR) Start->CheckCrude Start_Mat Mainly Starting Material (SM) CheckCrude->Start_Mat [SM is major component] Impurity Significant Impurity Present CheckCrude->Impurity [Unknown major peak] CleanCrude Crude is Clean but Mass is Low CheckCrude->CleanCrude [Product is major component] Incomplete Incomplete Cyclization Start_Mat->Incomplete ID_Impurity Identify Impurity Impurity->ID_Impurity Purification Purification Loss CleanCrude->Purification Sol_SM Solution: 1. Increase Temp/Time 2. Use PPA 3. Ensure Anhydrous Conditions Incomplete->Sol_SM Sol_Impurity If Intermediate: Re-subject to harsher conditions. If Side Product: Check SM purity, use inert atm. ID_Impurity->Sol_Impurity Sol_Purification Solution: 1. Use Acid/Base Extraction 2. Optimize Recrystallization 3. Use Neutral Alumina/Doped Silica Purification->Sol_Purification

Caption: A decision tree for troubleshooting low-yield synthesis.

References

Technical Support Center: Synthesis of Substituted Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome, researchers. The synthesis of imidazo[4,5-b]pyridines, a scaffold of immense interest in medicinal chemistry due to its structural analogy to purines, is both an art and a science.[1][2] While the literature presents numerous pathways, the journey from starting materials to the final, purified product is often fraught with challenges. This guide is designed to be your lab partner, providing field-proven insights and troubleshooting strategies for the common hurdles you may encounter. We will move beyond simple procedural lists to explore the chemical reasoning behind these challenges and their solutions.

Troubleshooting Guide: Common Synthesis Problems

This section is structured to address the most frequent and frustrating issues encountered during the synthesis of the imidazo[4,5-b]pyridine core and its subsequent modification.

Q1: My primary cyclization reaction is giving very low or no yield. What are the likely causes and how can I fix it?

This is a classic problem, typically stemming from incomplete reaction, sub-optimal conditions, or competing side reactions.[3] Let's break down the troubleshooting process.

Initial Diagnosis: Is the Starting Material Consumed?

Your first step is to analyze the crude reaction mixture by Thin-Layer Chromatography (TLC) or LC-MS.

  • If Starting Material Remains: This points to an issue with reaction kinetics or equilibrium.

    • Incomplete Cyclization: The condensation to form the imidazole ring is often a dehydration reaction.[3][4] If water is not effectively removed, the equilibrium can be unfavorable.[3]

      • Solution 1 (Thermal): Increase the reaction temperature or switch to a higher-boiling solvent (e.g., from refluxing ethanol to toluene or xylene with a Dean-Stark trap). Many cyclizations require significant thermal energy to proceed.[3]

      • Solution 2 (Chemical Dehydration): For syntheses from 2,3-diaminopyridines and carboxylic acids, using a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures is a common and effective strategy.[4]

    • Sub-optimal pH: Condensation reactions can be highly pH-dependent.[3] When using carboxylic acids or their equivalents (like orthoesters), catalytic amounts of acid are often beneficial to activate the carbonyl group.[3][5]

    • Insufficient Oxidation: When condensing a diaminopyridine with an aldehyde, the reaction proceeds via an intermediate that must be oxidized to form the aromatic imidazole ring.[4]

      • Solution: While air can serve as the oxidant, it can be slow and inefficient.[4] Consider adding a mild oxidizing agent like p-benzoquinone or using a solvent system that promotes oxidation.[6]

  • If Starting Material is Consumed (but no product is visible): This suggests your product is either lost during workup, degrading, or is not being visualized on TLC (e.g., stuck on the baseline).

    • Purification Losses: Imidazopyridines can be basic and may adhere strongly to silica gel.

      • Solution: Try eluting your column with a more polar solvent system, often containing a small percentage of triethylamine (0.5-1%) or ammonia in methanol to neutralize the acidic sites on the silica and improve product recovery.

    • Product Degradation: The scaffold's stability can vary depending on the substituents. Check for literature reports on the stability of your specific target compound under the reaction or workup conditions.

Troubleshooting_Low_Yield start Low / No Yield check_sm Analyze Crude Reaction (TLC/LCMS) Is Starting Material (SM) Consumed? start->check_sm sm_no No, SM Remains check_sm->sm_no No sm_yes Yes, SM Consumed check_sm->sm_yes Yes cause_kinetics Problem: Kinetics / Equilibrium sm_no->cause_kinetics cause_loss Problem: Product Loss / Degradation sm_yes->cause_loss sol_heat Solution: Increase Temp / Use Dean-Stark cause_kinetics->sol_heat Incomplete Cyclization? sol_reagent Solution: Add Dehydrating Agent (PPA) or Oxidant (Benzoquinone) cause_kinetics->sol_reagent Dehydration/Oxidation Needed? sol_ph Solution: Add Catalytic Acid cause_kinetics->sol_ph Sub-optimal pH? sol_workup Solution: Modify Workup/Purification (e.g., add Et3N to eluent) cause_loss->sol_workup

Caption: Troubleshooting workflow for low product yield.

Q2: I'm getting a mixture of regioisomers during N-alkylation. How can I control the selectivity?

This is arguably the most common challenge in functionalizing the imidazo[4,5-b]pyridine core. The scaffold has multiple nucleophilic nitrogen atoms (N1, N3, and the pyridine N7), leading to potential mixtures.[7][8] Controlling the outcome is a delicate balance of steric and electronic factors, dictated by your reaction conditions.[5][7]

Understanding the Sites of Alkylation:

  • N1 vs. N3: These are the imidazole nitrogens. Their relative reactivity is influenced by substituents on the core. Direct alkylation is often unselective.[9]

  • N7 (Pyridine Nitrogen): Alkylation here forms a charged pyridinium salt. This is generally less favored under neutral or basic conditions but can occur, especially with highly reactive alkylating agents.

Caption: Potential sites of N-alkylation on the imidazo[4,5-b]pyridine core.

Strategies for Regiocontrol:

  • Choice of Base and Solvent: This is the most critical factor. The base generates the conjugate anion, and the solvent influences its aggregation and reactivity.

    • For N1-selectivity: A common strategy involves using a strong, sterically hindered base like NaH in an aprotic solvent like DMF or THF. The rationale is that the N1 position is often less sterically encumbered, making it the site of kinetic deprotonation.

    • For N3-selectivity: Conditions can be more substrate-dependent. Sometimes, thermodynamic control using a weaker base like K₂CO₃ in DMF can favor the more stable N3-anion.[7][10] Phase-transfer catalysis (PTC) using K₂CO₃ and a catalyst like tetra-n-butylammonium bromide (TBAB) has also been successfully employed.[10]

  • Directed Synthesis: The most reliable method to avoid regioselectivity issues is to build the desired isomer from a pre-functionalized precursor. For example, to synthesize an N1-substituted product, one can start with 2-chloro-3-nitropyridine, substitute with the desired N1-substituent (R-NH₂), reduce the nitro group, and then perform the cyclization.[11] This multi-step approach offers unambiguous regiocontrol.[9]

  • Protecting Groups: While more laborious, using a protecting group on one nitrogen before alkylating the other, followed by deprotection, is a viable strategy for valuable substrates.

Troubleshooting Table: N-Alkylation Conditions

ProblemConditionRationale & Suggested Change
Mixture of N1/N3 K₂CO₃, DMFThis is a common, moderately selective condition. To favor one isomer, try changing the base. For potential N1, switch to NaH in THF.
Low Reactivity Weak base, low temp.The imidazole N-H is not very acidic. A stronger base (NaH, LiHMDS) may be required for complete deprotonation and subsequent reaction.
N7-Alkylation Highly reactive alkylating agent (e.g., MeI, MeOTf)Use a less reactive halide (e.g., switch from R-I to R-Br or R-Cl) and avoid over-stoichiometry of the alkylating agent.
Q3: I am observing an unexpected side product with a mass of +16 amu. What is it and how can I prevent it?

You have likely formed an N-oxide. The pyridine nitrogen (N7) is susceptible to oxidation, especially if your synthetic route involves oxidative steps (e.g., aldehyde condensation in air) or certain reagents.[3]

Prevention Strategies:

  • Control of Oxidants: If using an oxidant, ensure precise stoichiometry and maintain the lowest possible temperature. Consider switching to a milder oxidant.

  • Inert Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidation by atmospheric oxygen.

Remediation:

If the N-oxide has already formed, it can sometimes be reduced back to the parent heterocycle. A common method is using a reducing agent like triphenylphosphine (PPh₃) or phosphorus trichloride (PCl₃) at elevated temperatures. However, the success of this reduction depends on the overall functionality of your molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for constructing the imidazo[4,5-b]pyridine ring system?

The most popular approaches involve building the imidazole ring onto a pre-existing pyridine core.[4]

  • Condensation of a Diaminopyridine: This is the most common method.[6]

    • With Carboxylic Acids (or equivalents): Reacting 2,3-diaminopyridine with a carboxylic acid, often in a dehydrating medium like PPA or under high heat, yields a 2-substituted imidazo[4,5-b]pyridine.[4] Orthoesters can also be used to install simple alkyl groups at the 2-position.[5]

    • With Aldehydes: Condensation with an aldehyde followed by an oxidative cyclization gives the 2-substituted product. This can be a one-pot reaction.[4]

  • From Substituted Nitropyridines: A versatile approach starts with a functionalized pyridine, such as 2-chloro-3-nitropyridine.[4][11] This allows for sequential introduction of substituents followed by reduction of the nitro group to an amine and subsequent cyclization to form the imidazole ring. This method provides excellent control over substitution patterns.[11][12]

  • Palladium-Catalyzed Methods: Modern methods often employ palladium catalysis to form key C-N bonds, enabling access to complex derivatives.[4] For instance, Pd-catalyzed amidation of 3-amino-2-chloropyridines can be used to construct the imidazole ring.[13]

Q2: I need to install a substituent at the C6 position. What is the best approach?

Direct functionalization of the pyridine ring can be challenging. The most robust strategy is to use a starting material that already contains a handle for further modification, typically a halogen.

The Suzuki Cross-Coupling Approach:

This is a powerful and widely used method for forming C-C bonds.[6]

  • Workflow: Start with a bromo-substituted imidazo[4,5-b]pyridine (e.g., 6-bromo-imidazo[4,5-b]pyridine). This can be synthesized from the corresponding 5-bromo-2,3-diaminopyridine.[6]

  • Reaction: Couple this halo-pyridine with a boronic acid or ester in the presence of a palladium catalyst, a suitable ligand, and a base. This allows for the introduction of a wide variety of aryl and heteroaryl groups at the C6 position.[6]

Optimization of Suzuki Coupling Conditions

CatalystLigandBaseSolventTypical Outcome
Pd(PPh₃)₄(Internal)Na₂CO₃ or K₂CO₃Dioxane/H₂OA standard, reliable starting point for many couplings.[6]
Pd(OAc)₂SPhos, XPhosK₃PO₄Toluene or DioxaneOften provides higher yields for more challenging or sterically hindered substrates.
(A-taphos)₂PdCl₂(Internal)Cs₂CO₃DioxaneReported to be effective for microwave-enhanced Suzuki couplings in this scaffold.[6]
Q3: Are there any particular safety considerations when working with these syntheses?

Yes. Beyond standard laboratory safety practices, be aware of the following:

  • Polyphosphoric Acid (PPA): Highly corrosive and viscous. It becomes very hot and can spatter upon quenching with water. Always cool the reaction mixture significantly before slowly and carefully adding it to ice/water behind a blast shield.

  • Sodium Hydride (NaH): Highly reactive and pyrophoric. It reacts violently with water and protic solvents. It should only be handled as a mineral oil dispersion under an inert atmosphere.

  • Palladium Catalysts: Many palladium compounds and phosphine ligands are toxic and should be handled in a fume hood with appropriate personal protective equipment.

Key Experimental Protocols

Protocol 1: General Procedure for Cyclocondensation with an Aldehyde

This protocol describes the synthesis of a 2-substituted imidazo[4,5-b]pyridine from 2,3-diaminopyridine and a substituted benzaldehyde.[6]

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-diaminopyridine (1.0 eq.) and the desired aldehyde (1.0 eq.) in a suitable solvent such as ethanol or nitrobenzene.

  • Addition of Oxidant: Add an oxidizing agent, such as p-benzoquinone (1.1 eq.).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from 4 to 24 hours depending on the substrates.

  • Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, often using a gradient of dichloromethane/methanol or ethyl acetate/hexanes. A small amount of triethylamine may be needed in the eluent to prevent streaking.[3]

Protocol 2: General Procedure for N-Alkylation under Phase-Transfer Conditions

This protocol describes a common method for N-alkylation that often provides good yields, though regioselectivity may need to be optimized.[7][10]

  • Reaction Setup: To a solution of the parent imidazo[4,5-b]pyridine (1.0 eq.) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.2 eq.) and a catalytic amount of tetra-n-butylammonium bromide (TBAB, 0.15 eq.).[10]

  • Addition of Alkylating Agent: Stir the mixture at room temperature and add the alkylating agent (e.g., benzyl bromide, 1.2-1.6 eq.) dropwise.[7][10]

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC.[7]

  • Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.[10]

  • Extraction & Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting regioisomers by column chromatography.[7]

References

preventing byproduct formation in 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this synthetic pathway. The following content is structured to provide in-depth technical guidance, drawing from established chemical principles and field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Issue 1: Low Yield of the Desired Product Due to Incomplete Reaction

Question: My reaction to form the imidazo[4,5-b]pyridine core is showing low conversion, with starting materials still present. How can I drive the reaction to completion?

Answer: Incomplete cyclization is a frequent challenge in the synthesis of imidazo[4,5-b]pyridines. The formation of the imidazole ring is a condensation reaction that eliminates water. If water is not effectively removed, the reaction equilibrium can be hindered.[1]

Causality and Solutions:

  • Sub-optimal pH: The condensation reaction is often pH-sensitive. For reactions involving carboxylic acids or their equivalents, acidic conditions are typically necessary to facilitate the reaction.[1]

  • Inefficient Water Removal: The presence of water can reverse the cyclization. For reactions conducted at elevated temperatures, employing a Dean-Stark trap is an effective strategy to remove water as it forms.[1]

  • Insufficient Thermal Energy: The cyclization may require significant heat to overcome the activation energy barrier. Consider increasing the reaction temperature or extending the reaction time.[1]

Recommended Protocol for Improving Cyclization:

  • pH Optimization: If using a carboxylic acid for cyclization, add a catalytic amount of a strong acid like p-toluenesulfonic acid.

  • Water Removal: For solvents that form an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus.

  • Thermal Conditions: Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Issue 2: Formation of N-oxide Impurities

Question: I have identified a significant byproduct with a mass corresponding to my product +16 amu, which I suspect is an N-oxide. How can I prevent its formation, and can it be reversed?

Answer: The pyridine nitrogen in the imidazo[4,5-b]pyridine ring system is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This is particularly common when using oxidative conditions or certain reagents during the synthesis.[1] The existence of a CAS number for 6-bromo-7-methyl-1(3)H-imidazo[4,5-b]pyridine-4-oxide (CAS 116035-70-2) confirms this is a known byproduct.[2]

Prevention Strategies:

  • Control of Oxidants: If your synthesis involves an oxidative step, carefully control the stoichiometry and type of oxidizing agent. Milder oxidants are less likely to cause N-oxidation.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation from atmospheric oxygen, especially at elevated temperatures.

Remediation - Deoxygenation of N-oxides:

If N-oxide formation has already occurred, it can often be reversed through a deoxygenation reaction.

Protocol for Deoxygenation:

  • Reagent Selection: A common and effective reagent for the deoxygenation of pyridine N-oxides is phosphorus trichloride (PCl₃).

  • Reaction Conditions:

    • Dissolve the crude product containing the N-oxide in an appropriate solvent such as chloroform or dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add PCl₃ (typically 1.1 to 1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC until the N-oxide spot disappears.

  • Workup: Carefully quench the reaction with water or a saturated sodium bicarbonate solution, and then proceed with a standard extraction and purification.

Issue 3: Formation of Multiple Regioisomers upon Methylation

Question: During the methylation step to introduce the 7-methyl group, I am observing the formation of multiple isomers. How can I achieve better regioselectivity?

Answer: The imidazo[4,5-b]pyridine scaffold possesses multiple nitrogen atoms that can be alkylated, leading to the formation of regioisomers. The primary sites for alkylation are the nitrogen atoms in the imidazole ring (N1 and N3) and the pyridine ring (N4). The reaction conditions heavily influence the outcome of the alkylation.[1][3] Alkylation of the imidazo[4,5-b]pyridine core is known to be non-selective and can result in different monoalkylated and polyalkylated products.[3]

Factors Influencing Regioselectivity:

  • Steric Hindrance: The substitution pattern on the imidazo[4,5-b]pyridine core can sterically hinder the approach of the alkylating agent to certain nitrogen atoms.

  • Electronic Effects: The electron density at each nitrogen atom, which can be influenced by the substituents on the ring, will affect its nucleophilicity.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the regioselectivity of the alkylation.

Strategies for Controlled Methylation:

  • Directed Synthesis: A more controlled approach is to synthesize the methylated precursor, 5-bromo-3-methylpyridine-2,6-diamine, and then perform the cyclization to form the desired this compound. This avoids the issue of post-cyclization methylation.

  • Optimization of Alkylation Conditions: If direct methylation is necessary, a thorough screening of reaction conditions is recommended.

ParameterCondition ACondition BExpected Outcome
Base K₂CO₃NaHNaH is a stronger, non-nucleophilic base that can lead to a different deprotonation profile.
Solvent DMFTHFThe polarity of the solvent can influence the reactivity of the nucleophile and the electrophile.
Temperature Room Temperature0°C to Room TempLower temperatures can sometimes improve selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A common and effective route involves the cyclization of a substituted diaminopyridine. A plausible pathway is the reaction of 5-bromo-3-methylpyridine-2,6-diamine with a suitable one-carbon synthon, such as formic acid or an orthoformate, to construct the imidazole ring.

Q2: How can I best purify the final product from the common byproducts?

Purification can often be challenging due to the similar polarities of the desired product and its isomers or byproducts.

  • Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for obtaining a pure product.

Q3: What are the key safety precautions to consider during this synthesis?

  • Brominating Agents: Bromine and other brominating agents are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Strong Acids and Bases: Reagents like phosphorus trichloride and sodium hydride are highly reactive and should be handled with care.

  • Solvent Safety: Always be aware of the flammability and toxicity of the solvents being used.

Visualizing Reaction Pathways and Troubleshooting

General Synthetic Pathway

Synthetic_Pathway A 5-bromo-3-methylpyridine-2,6-diamine B Cyclization (e.g., with formic acid) A->B C This compound (Target Molecule) B->C

Caption: A general synthetic route to the target molecule.

Troubleshooting Logic for Byproduct Formation

Troubleshooting_Byproducts start Reaction Mixture Analysis low_yield Low Yield of Target start->low_yield byproducts Presence of Byproducts start->byproducts incomplete_rxn Incomplete Cyclization low_yield->incomplete_rxn Yes n_oxide N-oxide Formation (+16 amu) byproducts->n_oxide Yes isomers Regioisomers Formed byproducts->isomers Yes solution1 Optimize pH, Temp & Water Removal incomplete_rxn->solution1 solution2 Use Milder Oxidants or Deoxygenate n_oxide->solution2 solution3 Modify Alkylation Conditions or Route isomers->solution3

Caption: A decision tree for troubleshooting common byproducts.

References

Technical Support Center: Improving the Solubility of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of its limited aqueous solubility in experimental assays. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and step-by-step protocols to help you achieve consistent and reliable results.

Introduction: Understanding the Solubility Challenge

This compound belongs to the imidazopyridine class of heterocyclic compounds. Such compounds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] However, a common hurdle in their preclinical evaluation is their poor aqueous solubility, which can significantly impact the accuracy and reproducibility of in vitro and in vivo assays.[3][4][5] This guide will walk you through systematic approaches to enhance the solubility of this compound for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous assay buffer?

Precipitation upon dilution of a stock solution (typically in an organic solvent like DMSO) into an aqueous buffer is a frequent issue for compounds with low water solubility. This phenomenon arises from the drastic change in the solvent environment. The organic solvent can maintain the compound in a supersaturated state, which is unstable when introduced to the aqueous medium of your assay, leading to the compound crashing out of solution. It's a classic case of kinetic versus thermodynamic solubility.[6]

Q2: What are the primary strategies for improving the aqueous solubility of a hydrophobic compound like this compound?

Several techniques can be employed to enhance the solubility of poorly soluble compounds for in vitro biological assays. The most common and effective approaches include the use of co-solvents, pH adjustment, surfactants, and cyclodextrins.[7] The choice of method depends on the specific requirements of your assay, such as cell type, protein stability, and the final desired concentration of the compound.

Q3: How do I choose the best solubilization strategy for my specific assay?

The optimal strategy depends on the nature of your assay. For instance, in cell-based assays, it is crucial to select a method and concentration of excipients that are non-toxic to the cells. For biochemical assays, you must ensure that the chosen solubilizing agent does not interfere with the protein or enzyme activity. A systematic approach, as outlined in the workflow below, is recommended to identify the most suitable method.

Troubleshooting and Optimization Workflow

This workflow provides a structured approach to identifying the optimal solubilization strategy for this compound.

Caption: Decision tree for selecting a solubilization method.

Detailed Protocols and Methodologies

Protocol 1: Solubility Enhancement by pH Adjustment

The imidazo[4,5-b]pyridine core contains nitrogen atoms that can be protonated, suggesting that the compound's solubility may be pH-dependent.

Principle: By adjusting the pH of the buffer to a value where the compound is ionized, its aqueous solubility can be significantly increased. For a basic compound, lowering the pH will lead to protonation and increased solubility.

Step-by-Step Protocol:

  • Determine the pKa: If the pKa of this compound is not known, it can be predicted using software (e.g., MarvinSketch, ChemDraw) or determined experimentally via potentiometric titration.

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and Tris buffers).

  • Solubility Measurement:

    • Add an excess amount of the solid compound to each buffer.

    • Equilibrate the samples by shaking or rotating for 24-48 hours at a controlled temperature.

    • Separate the undissolved solid by centrifugation or filtration (using a 0.22 µm filter).

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS.

  • Assay Compatibility: Verify that the optimal pH for solubility is compatible with your assay system. Extreme pH values can denature proteins or harm cells.

Protocol 2: Co-solvent Screening

Principle: Water-miscible organic solvents can reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.

Step-by-Step Protocol:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO or ethanol (e.g., 50 mM).

  • Prepare Co-solvent Buffers: Prepare a series of your assay buffer containing increasing concentrations of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% ethanol, or PEG-400).

  • Test for Precipitation: Add a small aliquot of the stock solution to each co-solvent buffer to achieve the desired final assay concentration.

  • Visual and Instrumental Inspection: Visually inspect for precipitation immediately and after incubation (e.g., 1-2 hours) at the assay temperature. For a more quantitative assessment, nephelometry can be used to measure light scattering from undissolved particles.[6]

  • Assay Compatibility: Run a vehicle control with the selected co-solvent concentration to ensure it does not affect the assay performance (e.g., cell viability, enzyme kinetics).

Table 1: Example of a Co-solvent Screening Plate Layout

Co-solvent0%1%2%5%10%
Ethanol PrecipitatePrecipitateClearClearClear
PEG-400 PrecipitateClearClearClearClear
Glycerol PrecipitatePrecipitatePrecipitateClearClear

Note: This is an illustrative table. Actual results will vary.

Protocol 3: Utilizing Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[3][4]

Step-by-Step Protocol:

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high water solubility and low toxicity.

  • Prepare Cyclodextrin Solutions: Prepare aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2.5, 5, 10% w/v).

  • Phase Solubility Study:

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Agitate the mixtures at a constant temperature until equilibrium is reached (24-72 hours).

    • Filter or centrifuge to remove undissolved compound.

    • Analyze the supernatant to determine the compound's solubility at each cyclodextrin concentration.

  • Assay Compatibility: Confirm that the selected cyclodextrin at the effective concentration does not interfere with your assay.

Table 2: Illustrative Phase Solubility Data with HP-β-CD

HP-β-CD Conc. (% w/v)Solubility of Compound (µg/mL)
0< 1
125
2.575
5150
10320

Note: This data is for illustrative purposes.

Summary and Recommendations

For this compound, a systematic approach to improving solubility is crucial for obtaining reliable assay data. We recommend starting with a co-solvent screen, as it is often the simplest and most direct method. If co-solvents are not suitable for your assay or do not provide sufficient solubility, exploring the use of cyclodextrins is a highly effective alternative. pH adjustment should be considered if the compound has a suitable pKa and the assay can tolerate the required pH.

By following the protocols outlined in this guide, you can systematically identify the optimal conditions to solubilize this compound for your specific research needs, ensuring the integrity and reproducibility of your experimental results.

References

Technical Support Center: Scaling Up the Synthesis of 6-Bromo-7-Methyl-1H-Imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine. Here, we dissect a robust synthetic pathway, anticipate common experimental challenges, and offer field-proven troubleshooting strategies to ensure a successful and scalable process.

I. Synthetic Pathway Overview

The synthesis of this compound is a multi-step process commencing with the commercially available 2-amino-3-methylpyridine. The strategic sequence of bromination, nitration, reduction, and subsequent cyclization is critical for achieving high purity and yield.

Synthetic_Pathway A 2-Amino-3-methylpyridine B 2-Amino-5-bromo-3-methylpyridine A->B Bromination C 2-Amino-5-bromo-3-nitro-6-methylpyridine B->C Nitration D 5-Bromo-6-methylpyridine-2,3-diamine C->D Reduction E This compound D->E Cyclization

Caption: Synthetic route to this compound.

II. Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine

This initial step involves the regioselective bromination of 2-amino-3-methylpyridine. Protecting the amino group prior to bromination is crucial to prevent the formation of undesired side products and to direct the bromine to the 5-position.

Protocol:

  • Acetylation: In a four-necked flask, add 2-amino-3-methylpyridine and acetic anhydride. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Bromination: After cooling the reaction mixture to 20-25 °C, add liquid bromine dropwise. Following the addition, maintain the reaction at 50-60 °C for 2-3 hours.

  • Hydrolysis and Isolation: Add water to dissolve all solids, followed by the dropwise addition of a sodium hydroxide solution to hydrolyze the acetyl group. Continue the reaction for 30 minutes after the base addition. The product will precipitate.

  • Purification: Filter the precipitate, dry it, and recrystallize from ethanol to obtain 2-amino-3-methyl-5-bromopyridine.[1]

ParameterValueRationale
Starting Material 2-Amino-3-methylpyridineReadily available commercial starting material.
Reagents Acetic anhydride, Bromine, NaOHAcetic anhydride protects the amine, bromine is the halogenating agent, and NaOH is for deprotection.
Solvent Acetic Acid (for bromination)Provides an acidic medium that facilitates the reaction.
Temperature Reflux (acetylation), 50-60°C (bromination)Controlled temperatures optimize reaction rates and minimize side reactions.
Monitoring TLCAllows for real-time tracking of reaction completion.
Step 2: Synthesis of 2-Amino-5-bromo-3-nitro-6-methylpyridine

The nitration of the brominated intermediate is a critical step that requires careful temperature control to ensure the selective introduction of the nitro group at the 3-position.

Protocol:

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve 2-amino-5-bromo-3-methylpyridine in concentrated sulfuric acid, maintaining the temperature below 5°C in an ice bath.

  • Nitration: Add a mixture of concentrated nitric acid and sulfuric acid dropwise, ensuring the temperature does not exceed 5°C.

  • Reaction Progression: After the addition, allow the reaction to stir at 0°C for one hour, then at room temperature for an additional hour, and finally at 50-60°C for one hour.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonium hydroxide) to precipitate the product.

  • Isolation and Purification: Filter the solid, wash with cold water, and dry to yield 2-amino-5-bromo-3-nitro-6-methylpyridine.[2]

ParameterValueRationale
Starting Material 2-Amino-5-bromo-3-methylpyridineThe product from the previous step.
Reagents Conc. H₂SO₄, Conc. HNO₃Standard nitrating mixture for aromatic compounds.
Temperature 0-5°C initially, then up to 60°CPrecise temperature control is crucial for regioselectivity and safety.
Monitoring HPLC or LC-MSTo monitor the consumption of starting material and formation of the product.
Step 3: Synthesis of 5-Bromo-6-methylpyridine-2,3-diamine

The reduction of the nitro group to an amine is a key transformation to set the stage for the final cyclization. Catalytic hydrogenation is a clean and efficient method for this step.

Protocol:

  • Catalyst Slurry: In a hydrogenation vessel, prepare a slurry of a suitable catalyst (e.g., 5% Pd/C) in a solvent such as ethanol.

  • Reaction Mixture: Add the 2-amino-5-bromo-3-nitro-6-methylpyridine to the catalyst slurry.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir vigorously at room temperature.[3]

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and by analytical techniques like TLC or LC-MS.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude 5-bromo-6-methylpyridine-2,3-diamine. This product is often used in the next step without further purification.

ParameterValueRationale
Starting Material 2-Amino-5-bromo-3-nitro-6-methylpyridineThe nitrated intermediate.
Reagent Hydrogen gasThe reducing agent.
Catalyst 5% Palladium on Carbon (Pd/C)A highly effective and commonly used catalyst for nitro group reduction.
Solvent Ethanol or MethanolGood solvents for the starting material and product, and compatible with hydrogenation.
Pressure 3-4 atmSufficient pressure to drive the reaction to completion in a reasonable time.
Step 4: Synthesis of this compound

The final step is the Phillips cyclization, which forms the imidazole ring. Formic acid is a common and effective reagent for this transformation.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the crude 5-bromo-6-methylpyridine-2,3-diamine in formic acid.

  • Cyclization: Heat the reaction mixture to reflux for several hours.[4]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture and pour it into an ice-water mixture. Neutralize with a base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Isolation and Purification: Filter the solid product, wash with water, and dry. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

ParameterValueRationale
Starting Material 5-Bromo-6-methylpyridine-2,3-diamineThe key diamine precursor.
Reagent Formic AcidActs as both the source of the C1 unit for the imidazole ring and as an acidic catalyst.
Temperature RefluxProvides the necessary energy for the condensation and cyclization reaction.
Monitoring TLC, LC-MSTo ensure the reaction goes to completion.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Troubleshooting cluster_0 Low Yield cluster_1 Impure Product cluster_2 Scale-up Issues Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Purification Loss Purification Loss Low Yield->Purification Loss Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp Check Reagent Purity Check Reagent Purity Incomplete Reaction->Check Reagent Purity Optimize Temp Optimize Temp Side Reactions->Optimize Temp Inert Atmosphere Inert Atmosphere Side Reactions->Inert Atmosphere Optimize Solvent Optimize Solvent Purification Loss->Optimize Solvent Alternative Method Alternative Method Purification Loss->Alternative Method Impure Product Impure Product Unreacted Starting Material Unreacted Starting Material Impure Product->Unreacted Starting Material Side Products Side Products Impure Product->Side Products Residual Solvents Residual Solvents Impure Product->Residual Solvents Monitor Reaction Closely Monitor Reaction Closely Unreacted Starting Material->Monitor Reaction Closely Characterize by LC-MS/NMR Characterize by LC-MS/NMR Side Products->Characterize by LC-MS/NMR Dry Under Vacuum Dry Under Vacuum Residual Solvents->Dry Under Vacuum Scale-up Issues Scale-up Issues Exothermic Reactions Exothermic Reactions Scale-up Issues->Exothermic Reactions Mixing Problems Mixing Problems Scale-up Issues->Mixing Problems Product Isolation Product Isolation Scale-up Issues->Product Isolation Controlled Addition Controlled Addition Exothermic Reactions->Controlled Addition Use Mechanical Stirrer Use Mechanical Stirrer Mixing Problems->Use Mechanical Stirrer Optimize Filtration/Crystallization Optimize Filtration/Crystallization Product Isolation->Optimize Filtration/Crystallization

References

Technical Support Center: Strategies for Minimizing Palladium Contamination Post-Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated resource for managing and minimizing palladium contamination in synthetic chemistry. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for its power in constructing C-C bonds.[1] However, this utility comes with a critical challenge: the removal of residual palladium catalyst from the final Active Pharmaceutical Ingredient (API).[2][3]

Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D guidelines, impose strict limits on elemental impurities like palladium in drug products due to their potential toxicity.[4][5][6][7] Palladium is classified as a Class 2B element, meaning its presence must be assessed and controlled when intentionally added to a process.[5][7] This guide provides in-depth, field-proven troubleshooting advice and answers to frequently asked questions to help you navigate this essential purification step, ensuring your final compound is safe, effective, and compliant.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the palladium removal process.

Q: My initial workup is complete, but the crude product still has extremely high palladium levels (>1000 ppm). What should I investigate first?

A: High palladium levels post-workup often point to issues with the reaction itself or the nature of the palladium species in solution.

  • Catalyst Instability (Palladium Black): The formation of a black precipitate, known as palladium black, is a sign that your Pd(0) catalytic species has aggregated and crashed out of solution.[8] This can happen due to ligand degradation, insufficient ligand-to-metal ratio, or the presence of oxygen.[8][9] While heterogeneous, these fine particulates can be difficult to remove by simple filtration and may require a pad of Celite or a specialized filter.[10][11] More importantly, catalyst decomposition means the soluble, catalytically active species has been lost, often leading to incomplete reactions and a complex mixture of palladium species to remove.

    • Causality: The phosphine ligands used in Suzuki couplings stabilize the Pd(0) center, preventing aggregation.[9] If the ligand is oxidized or the reaction temperature is too high for the ligand's stability, the unprotected Pd(0) atoms will agglomerate.[8]

    • Solution: Ensure your reaction is properly degassed to remove oxygen.[8] Consider using more robust bidentate ligands like Xantphos or PdCl2(dppf), which form more stable complexes than monodentate ligands.[8]

  • Strong Chelation by Product/Impurities: Your API or even reaction byproducts might contain functional groups (e.g., pyridines, thiols) that strongly chelate palladium, keeping it in solution.[12] This makes simple phase separation or crystallization ineffective.

    • Causality: The palladium catalyst, being a soft metal, has a high affinity for soft donor ligands like sulfur and certain nitrogen heterocycles. This interaction can be stronger than the forces driving crystallization.

    • Solution: This scenario necessitates the use of a high-affinity scavenger. A screening study to identify a scavenger that can competitively bind the palladium away from your product is the most logical next step.

Q: I'm using a scavenger, but the palladium levels are not decreasing to the target limit (<10 ppm). What's going wrong?

A: Scavenger inefficiency can be traced to several factors. The key is understanding that scavenging is a chemical reaction, not just simple absorption.

  • Incorrect Scavenger Choice: The most common issue is a mismatch between the scavenger's functional group and the palladium species in your mixture. Palladium can exist as Pd(0), Pd(II), or in complex ligand states.

    • Causality: Scavengers with thiol (-SH) or thiourea functional groups are highly effective for various forms of palladium due to the strong affinity between the soft sulfur atom and the soft palladium metal center.[13][14] However, for certain Pd(II) species, chelating agents like those based on trimercaptotriazine (TMT) or ethylenediaminetriacetic acid (EDTA) might show higher efficacy.[14][15]

    • Solution: Do not rely on a single scavenger. Screen a small panel of scavengers with different functionalities (e.g., a thiol, a thiourea, and a TMT-based scavenger) to find the optimal one for your specific system.

  • Insufficient Equivalents or Time: Using too little scavenger or not allowing enough contact time are common pitfalls.

    • Causality: The binding of palladium to the solid-supported scavenger is a kinetic process. It requires sufficient time for the palladium in solution to diffuse and react with the functional groups on the scavenger surface.

    • Solution: As a starting point, use 3-5 equivalents of scavenger relative to the initial amount of palladium catalyst.[1][16] Stir the mixture for 4-16 hours at room temperature.[16] If scavenging is still incomplete, you can gently heat the mixture (e.g., to 40-50 °C) to improve kinetics, provided your API is stable.

Q: My palladium levels are now acceptable, but I've lost 20% of my API. How can I improve my product recovery?

A: Significant API loss is typically due to non-specific binding to the purification medium.

  • Adsorption onto Activated Carbon: Activated carbon is a cost-effective scavenger but is notoriously non-selective.[3][17] Its high surface area and porous structure can trap your API, especially if it is large or has aromatic functionality.[17]

    • Causality: Activated carbon works primarily through physisorption, where molecules are weakly held to its surface.[3] This process is not specific to palladium and will also adsorb organic molecules like your product.[3][18]

    • Solution: Reduce the amount of carbon used or switch to a more selective, silica-based scavenger.[13][19] While functionalized silica scavengers are more expensive, they can pay for themselves by preventing the loss of high-value API.[20] Studies have shown API recovery can be near 100% with silica scavengers, compared to losses of up to 50% with carbon treatments in some cases.[17]

  • API Trapping in Scavenger Matrix: Even with selective scavengers, mechanical trapping of the API can occur.

    • Solution: After the scavenging step, wash the filtered scavenger cake thoroughly with a clean solvent to recover any trapped product. Combine the washings with your main filtrate.

Part 2: Frequently Asked Questions (FAQs)

Q: What are the main methods for removing residual palladium?

A: The primary methods can be categorized as follows:

  • Scavenging: The most common and effective method. It involves adding a solid-supported material (a "scavenger") with functional groups that have a high affinity for palladium. The scavenger binds the metal, and the resulting solid complex is easily removed by filtration.[21]

  • Crystallization: Often used as a standard purification step, crystallization can help purge palladium, but it is rarely sufficient on its own to meet strict regulatory limits, especially if the palladium is chelated by the API.

  • Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent (like EDTA or N-acetylcysteine) can pull palladium salts into the aqueous phase. This is often less efficient for the neutral Pd(0) species.

  • Chromatography: While effective, column chromatography is often not ideal for large-scale processes due to high solvent consumption and cost. It is more common in early-stage research.[11]

Q: How do I choose the right palladium scavenger?

A: The optimal choice depends on several factors: the palladium species, the solvent, the API's functional groups, and the process scale. A decision-making process can guide your selection.

Start Start: Crude API with Pd Contamination Pd_Species What is the likely Pd Species? Start->Pd_Species Pd0_Colloidal Pd(0) / Colloidal (e.g., Pd Black) Pd_Species->Pd0_Colloidal Pd_Soluble Soluble Pd(0) / Pd(II) Pd_Species->Pd_Soluble API_Properties Are there sulfur or basic N groups in API? Yes_Sulfur Yes API_Properties->Yes_Sulfur No_Sulfur No API_Properties->No_Sulfur Cost_Scale Is cost the primary driver? (Large Scale) Yes_Cost Yes Cost_Scale->Yes_Cost No_Cost No (Purity is key) Cost_Scale->No_Cost Celite Initial Filtration over Celite Pd0_Colloidal->Celite Pd_Soluble->API_Properties TMT_Thiourea TMT or Thiourea Scavenger (e.g., MP-TMT, SiliaMetS Thiourea) Yes_Sulfur->TMT_Thiourea Thiol_Scav Thiol-Based Scavenger (e.g., SiliaMetS Thiol) No_Sulfur->Thiol_Scav Carbon Activated Carbon (Caution: API loss) Yes_Cost->Carbon Silica_Scav High-Performance Silica Scavenger (e.g., SiliaMetS DMT) No_Cost->Silica_Scav Celite->API_Properties Thiol_Scav->Cost_Scale TMT_Thiourea->Cost_Scale

Caption: Decision logic for selecting a palladium removal strategy.

Q: What is the difference between silica-based, polymer-based, and carbon-based scavengers?

A: These refer to the solid support onto which the active chemical group is attached. Each has distinct properties.

Scavenger TypeSupport MaterialKey Functional GroupsProsCons
Silica-Based Amorphous Silicon Dioxide (SiO₂)Thiol, Thiourea, TMT, Amines, EDTAHigh selectivity, no swelling in solvents, high thermal/mechanical stability, excellent for flow chemistry.[3][19][22]Higher initial cost compared to carbon.
Polymer-Based Polystyrene (cross-linked)TMT, AminesHigh loading capacity, effective for specific metals like palladium.[15]Can swell in certain organic solvents, potentially lower thermal stability than silica.
Carbon-Based Activated CarbonN/A (Adsorption-based)Very low cost, effective for removing some colored impurities simultaneously.[23][24]Non-selective (risk of high API loss), can be dusty and difficult to handle, may contain its own metal impurities.[3][17]
Q: How can I accurately measure the amount of residual palladium?

A: The industry-standard method for quantifying trace metals in APIs is Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) .[2] This technique offers extremely low detection limits, often in the parts-per-billion (ppb) range, and is required for final product release testing. For in-process checks and screening, faster methods like fluorescence-based detection kits are available, which can provide semi-quantitative results in minutes rather than hours.[2]

Part 3: Experimental Protocols & Data

Protocol 1: Generic Screening of Palladium Scavengers (Batch Mode)

Objective: To identify the most effective scavenger for a given API and solvent system.

Materials:

  • Crude reaction mixture containing residual palladium.

  • Panel of scavengers (e.g., SiliaMetS Thiol, SiliaMetS Thiourea, MP-TMT, Activated Carbon).

  • Reaction solvent.

  • Vials or small round-bottom flasks.

  • Stir plate and stir bars.

  • Syringe filters (0.45 µm PTFE or similar).

  • ICP-MS for analysis.

Procedure:

  • Establish Baseline: Take a sample of your crude, unfiltered reaction mixture. Dilute it with a suitable solvent and submit for ICP-MS analysis to determine the initial palladium concentration (ppm).

  • Setup: In separate, labeled vials, place a known amount of your crude product solution.

  • Add Scavengers: To each vial, add a different scavenger. A typical starting point is 5-10 weight equivalents of scavenger relative to the mass of the palladium catalyst used in the reaction.

  • Stir: Seal the vials and stir the mixtures at room temperature for a set period (e.g., 16 hours). For a more detailed study, you can take time points at 2, 4, 8, and 16 hours.

  • Sample: After the desired time, draw a sample from each vial using a syringe and filter it through a 0.45 µm filter to completely remove the solid scavenger.

  • Analyze: Dilute the filtered samples and submit them for ICP-MS analysis.

  • Evaluate: Compare the final palladium concentration for each scavenger to the initial baseline to determine the most effective option. Also, analyze the samples by HPLC to check for any degradation or loss of the API.

Workflow for a Palladium Scavenging Experiment

Start Crude Product Solution (Post-Workup) Analyze_Initial 1. Analyze Initial Pd (ICP-MS) Start->Analyze_Initial Screen 2. Screen Scavengers (Batch Mode) Analyze_Initial->Screen Add_Scavenger 3. Add Optimal Scavenger to Bulk Solution Screen->Add_Scavenger Stir 4. Stir (e.g., 4-16h, RT) Add_Scavenger->Stir Filter 5. Filter to Remove Scavenger-Pd Complex Stir->Filter Wash 6. Wash Scavenger Cake with Clean Solvent Filter->Wash Combine 7. Combine Filtrate and Washings Wash->Combine Analyze_Final 8. Analyze Final Pd & Purity (ICP-MS, HPLC) Combine->Analyze_Final End Purified API (<10 ppm Pd) Analyze_Final->End

Caption: A typical experimental workflow for palladium removal.

References

Technical Support Center: Regioselectivity in Imidazo[4,5-b]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the functionalization of imidazo[4,5-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of achieving regiochemical control with this important heterocyclic scaffold. As a purine isostere, the imidazo[4,5-b]pyridine core is a privileged structure in medicinal chemistry, but its multiple nitrogen atoms present significant challenges in selective functionalization.[1][2] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific issues you may encounter during your experiments.

Section 1: Troubleshooting N-Functionalization (Alkylation & Arylation)

The primary challenge in N-functionalization is controlling the reaction across three key nitrogen atoms: N1, N3, and N4. The N-H proton of the imidazole ring exists in a tautomeric equilibrium, making both N1 and N3 available for substitution. The pyridine nitrogen, N4, also presents a competing site of reactivity.[3]

Frequently Asked Question 1.1

Question: I am attempting to N-alkylate my 2-substituted imidazo[4,5-b]pyridine and am getting an inseparable mixture of N1 and N3 regioisomers. How can I control the selectivity?

Answer: This is the most common issue encountered. The N1/N3 regioselectivity is a delicate balance of steric, electronic, and solvent effects. The outcome is highly dependent on your specific substrate and reaction conditions.[3]

Causality & Expert Insights:

  • Steric Hindrance: The N1 position is generally more sterically hindered due to the adjacent pyridine ring. Therefore, bulky substrates and large alkylating agents tend to favor reaction at the less hindered N3 position.

  • Electronic Effects: The relative nucleophilicity of N1 and N3 is influenced by substituents on the heterocyclic core. Electron-donating groups can enhance the nucleophilicity of the nearby nitrogen, while electron-withdrawing groups can diminish it.

  • Reaction Conditions: The choice of base and solvent system is critical.

    • Base: Strong, non-coordinating bases like sodium hydride (NaH) in an aprotic polar solvent like DMF typically deprotonate the imidazole N-H, creating an ambident anion. The subsequent alkylation site is then governed by the factors above. Weaker bases like potassium carbonate (K2CO3) may lead to different selectivity profiles.

    • Solvent: The solvent can influence the tautomeric equilibrium and the solvation of the intermediate anion. Nonpolar solvents may favor alkylation at one position over another, sometimes favoring N3.[3]

Troubleshooting Workflow: Optimizing N1 vs. N3 Selectivity

If you are observing poor selectivity, a systematic screen of reaction conditions is the most effective approach.

G start Problem: Poor N1/N3 Selectivity sterics Analyze Steric Factors start->sterics reagent Modify Alkylating Agent sterics->reagent Is reagent bulky? conditions Screen Reaction Conditions sterics->conditions Is substrate bulky? analyze Analyze N1:N3 Ratio (e.g., by 1H NMR, NOESY) reagent->analyze base Vary the Base (e.g., NaH, K2CO3, Cs2CO3) conditions->base solvent Vary the Solvent (e.g., DMF, THF, Dioxane, Toluene) conditions->solvent temp Adjust Temperature conditions->temp base->analyze solvent->analyze temp->analyze

Caption: Decision workflow for troubleshooting poor N1/N3 regioselectivity.

Data-Driven Recommendations for N-Alkylation

The following table summarizes typical outcomes from screening studies. Use this as a starting point for your optimization.

Alkylating AgentBaseSolventTemperature (°C)Typical Major IsomerRationale
Methyl IodideK₂CO₃DMF25 - 60Mixture, often N3 favoredSmall electrophile, moderate conditions
Benzyl BromideNaHTHF0 - 25N3Increased steric bulk of electrophile
tert-Butyl BromoacetateK₂CO₃Acetonitrile80N3Significant steric hindrance from electrophile
Benzyl BromideK₂CO₃DMF25N1/N3 MixtureAlkylation of imidazo[4,5-b]pyridine is often not selective and can result in different products.[4]
Frequently Asked Question 1.2

Question: My functionalization is occurring at the N4 (pyridine) position, leading to a quaternary salt. How do I prevent this and target the imidazole ring?

Answer: N4 functionalization occurs because the pyridine nitrogen is a good nucleophile, especially under neutral or slightly acidic conditions. Prevention involves carefully controlling the reaction pH and ensuring the imidazole nitrogen is the more reactive species.

Causality & Expert Insights:

  • Basicity vs. Nucleophilicity: The pyridine N4 atom is generally more basic than the imidazole nitrogens. However, upon deprotonation with a strong base, the resulting imidazolide anion is a far superior nucleophile.

  • Protonation State: If the reaction medium allows for protonation of the pyridine ring (e.g., presence of an acid), the N4 nitrogen becomes non-nucleophilic. Conversely, without a base to deprotonate the imidazole N-H, direct alkylation of the neutral molecule can favor the N4 position.

Troubleshooting Protocol: Favoring Imidazole N-Alkylation over N4
  • Ensure Anhydrous Conditions: Water can interfere with the base and alter the reaction pathway.

  • Use a Strong Base: Employ at least one equivalent of a strong base like Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS) in an aprotic solvent (e.g., THF, DMF). This step is critical to pre-form the highly nucleophilic imidazolide anion.

  • Order of Addition: Add the base to the imidazo[4,5-b]pyridine substrate first and allow deprotonation to complete (typically 15-30 minutes at 0 °C or room temperature).

  • Slow Addition of Electrophile: Add the alkylating or arylating agent slowly at a controlled temperature (e.g., 0 °C) to prevent side reactions and favor reaction with the desired anion.

  • Avoid Acidic Additives: Ensure no adventitious acid is present in your starting materials or solvents.

Section 2: Troubleshooting C-H Functionalization

Direct C-H functionalization is a powerful, atom-economical method for elaborating the imidazo[4,5-b]pyridine core. The C2 position is the most common target due to its electronic properties, but achieving high regioselectivity often requires a strategic approach.

Frequently Asked Question 2.1

Question: I am attempting a direct C2-arylation using a palladium catalyst, but I'm getting low yields and a mixture of products. What am I doing wrong?

Answer: Low yield and poor selectivity in direct C2-arylation are typically due to one of three factors: (1) improper protection of the imidazole nitrogen, (2) a suboptimal catalytic system, or (3) harsh reaction conditions leading to decomposition.

Causality & Expert Insights:

  • The Role of the N3 Protecting Group: For C-H activation at C2, the N-H proton of the imidazole is problematic. It can interfere with the catalyst and direct the reaction elsewhere. Protecting the N3 nitrogen is a highly effective strategy to ensure C2 selectivity. The (2-(trimethylsilyl)ethoxy)methyl (SEM) or (2-methoxyethoxy)methyl (MEM) groups are ideal as they are robust enough for the C-H activation step but can be removed under specific conditions. Blagg and coworkers demonstrated that N3-MEM-protected imidazo[4,5-b]pyridines undergo efficient C2-functionalisation via direct C–H arylation.[5]

  • Catalyst System: The choice of palladium source, ligand, and additives is crucial. Copper(I) iodide is often a critical co-catalyst, believed to facilitate a concerted metallation-deprotonation mechanism.[5]

  • Substrate Scope: The electronic nature of both the imidazo[4,5-b]pyridine and the aryl halide coupling partner can significantly impact reaction efficiency. Electron-deficient aryl halides are often more reactive.

Workflow for Regioselective C2-Arylation

G sub Imidazo[4,5-b]pyridine Starting Material protect Step 1: N3-Protection (e.g., MEM-Cl, NaH, THF) sub->protect ch_act Step 2: C2-H Arylation (Aryl-I, Pd(OAc)2, CuI, Ligand, Base) protect->ch_act deprotect Step 3: Deprotection (e.g., TFA or HCl) ch_act->deprotect product 2-Aryl-Imidazo[4,5-b]pyridine Product deprotect->product

Caption: A validated workflow for achieving high regioselectivity in C2-arylation.

Validated Protocol: Regioselective C2-Arylation of 7-bromo-3H-imidazo[4,5-b]pyridine

This protocol is adapted from the work of Macdonald et al. and provides a reliable method for C2 functionalization.[5]

Part A: N3-MEM Protection

  • Setup: To a solution of 7-bromo-3H-imidazo[4,5-b]pyridine (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Deprotonation: Stir the suspension at 0 °C for 30 minutes.

  • Addition: Add 2-methoxyethoxymethyl chloride (MEM-Cl, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by column chromatography (silica gel, eluting with a gradient of hexanes/ethyl acetate) to yield the N3-MEM protected product.

Part B: C2-Arylation

  • Setup: In a microwave vial, combine the N3-MEM-protected starting material (1.0 eq), the desired aryl iodide (1.5 eq), Pd(OAc)₂ (0.1 eq), copper(I) iodide (0.2 eq), P(o-tol)₃ (0.2 eq), and Cs₂CO₃ (2.0 eq).

  • Solvent: Add anhydrous dioxane (0.1 M).

  • Reaction: Seal the vial and heat in a microwave reactor to 140 °C for 1 hour.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield the 2-aryl-N3-MEM-imidazo[4,5-b]pyridine. The MEM group can then be removed with a strong acid like TFA if desired.

Section 3: General Synthesis & Purification FAQs

Frequently Asked Question 3.1

Question: My initial condensation reaction to form the imidazo[4,5-b]pyridine ring from 2,3-diaminopyridine has a very low yield. What are the common pitfalls?

Answer: Low yields in the initial cyclocondensation are often due to incomplete reaction, suboptimal pH, or inefficient removal of water.[3]

  • Driving the Reaction to Completion: These condensations often require significant thermal energy to overcome the activation barrier for cyclization and subsequent aromatization.[3] Consider switching to a higher-boiling solvent (e.g., DMSO, ethylene glycol) or using microwave irradiation to accelerate the reaction.[2][6]

  • Water Removal: The condensation reaction liberates water, which can inhibit the reaction equilibrium. If running at high temperatures, using a Dean-Stark trap is effective.[3]

  • Oxidative Step: When condensing with aldehydes, an oxidative step is required for the final aromatization. While air can serve as the oxidant, it can be slow. Using a mild oxidizing agent can improve yields and reduce reaction times.[2][3] A facile method involves using air oxidation in water under thermal conditions, which is environmentally benign and can give excellent yields.[2][6]

Frequently Asked Question 3.2

Question: I am observing the formation of an N-oxide during my synthesis. How can I prevent this?

Answer: The pyridine nitrogen is susceptible to oxidation, especially when using strong oxidizing agents or during reactions that generate oxidative byproducts.[3]

  • Prevention: Carefully control the stoichiometry and strength of any oxidizing agents used in your synthesis. Milder oxidants or controlled conditions (lower temperature, shorter reaction time) can minimize N-oxide formation.[3]

  • Remediation: If the N-oxide has already formed, it can often be reduced back to the parent pyridine using a reducing agent like PCl₃ or PPh₃.

References

Validation & Comparative

A Researcher's Guide to Confirming the Structure of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine Isomers by NOESY

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unequivocal structural confirmation of novel compounds is paramount. The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] However, synthetic routes can often lead to isomeric mixtures, necessitating robust analytical techniques for definitive structural elucidation. This guide provides an in-depth comparison and experimental protocol for utilizing Nuclear Overhauser Effect Spectroscopy (NOESY) to distinguish between the potential isomers of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine.

The Challenge: Differentiating Regioisomers

The synthesis of this compound can potentially yield two primary regioisomers:

  • Isomer A: this compound

  • Isomer B: 6-bromo-4-methyl-1H-imidazo[4,5-b]pyridine

Standard 1D ¹H and ¹³C NMR spectroscopy, while essential for initial characterization, may not be sufficient to unambiguously differentiate between these isomers. The subtle differences in the chemical environments of the protons and carbons can lead to overlapping signals or chemical shifts that are not distinct enough for a confident assignment. This is where through-space correlations, as detected by NOESY, become indispensable.[3][4]

The Solution: Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY is a powerful 2D NMR technique that detects the spatial proximity of protons within a molecule, typically within a distance of up to 5 Å.[5][6][7] Unlike COSY, which reveals through-bond (scalar) couplings, NOESY identifies through-space (dipolar) couplings.[8] This unique capability allows us to map the spatial relationships between different protons, providing definitive evidence for one isomeric structure over another.

For the this compound isomers, the key differentiating feature is the proximity of the methyl group to the protons on the pyridine ring.

  • In Isomer A (6-bromo-7-methyl) , the methyl group at position 7 is spatially close to the proton at position 5 (H5).

  • In Isomer B (6-bromo-4-methyl) , the methyl group at position 4 would be spatially close to the proton at position 5 (H5).

A NOESY experiment will reveal a cross-peak between the protons of the methyl group and the spatially close aromatic proton, allowing for unambiguous assignment.

Visualizing the NOESY Experiment Logic

NOESY_Logic IsomerA Structure A Me_A Methyl Protons (C7) IsomerA->Me_A contains H5_A Pyridine Proton (H5) IsomerA->H5_A contains NOESY NOESY Experiment Me_A->NOESY Spatial Proximity H5_A->NOESY IsomerB Structure B Me_B Methyl Protons (C4) IsomerB->Me_B contains H5_B Pyridine Proton (H5) IsomerB->H5_B contains Me_B->NOESY Spatial Proximity H5_B->NOESY Result_A NOE Cross-peak between Me and H5 NOESY->Result_A Confirms Isomer A Result_B NOE Cross-peak between Me and H5 NOESY->Result_B Confirms Isomer B

Figure 1: Logical workflow for using NOESY to differentiate between the two possible isomers.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps for acquiring and interpreting high-quality NOESY data for small molecules like this compound.

Sample Preparation
  • Purity: Ensure the sample is of high purity to avoid interference from impurities. Purification can be achieved by column chromatography or recrystallization.

  • Solvent: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key proton resonances.

  • Degassing: For optimal results, particularly for observing weak NOEs, it is recommended to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE effect. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas like nitrogen or argon through the sample.[9]

NMR Instrument Setup and Parameters

The following parameters are a starting point and may need to be optimized for your specific instrument and sample. For small molecules, a 1D selective NOESY or a 2D NOESY experiment can be performed. The 2D experiment is often preferred as it provides a comprehensive map of all through-space interactions.[10]

ParameterRecommended ValueRationale
Pulse Program noesyesgpph or similarStandard 2D NOESY with water suppression.
Temperature 298 KStandard room temperature acquisition.
Spectral Width (SW) 10-12 ppmShould encompass all proton signals.
Number of Scans (NS) 8-16Increase for dilute samples to improve signal-to-noise.
Mixing Time (d8) 300-800 msCrucial for NOE buildup in small molecules. Start with ~500 ms and optimize if necessary.[10][11][12]
Relaxation Delay (d1) 1-2 sAllows for full relaxation of protons between scans.
Data Processing and Interpretation
  • Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). Apply a squared sine-bell window function in both dimensions before Fourier transformation.

  • Phasing: Carefully phase the spectrum to ensure that all diagonal and cross-peaks have the correct phase. For small molecules, the diagonal peaks and the NOE cross-peaks should have opposite phases.[10]

  • Analysis:

    • Identify the diagonal peaks, which correspond to the 1D ¹H NMR spectrum.

    • Look for off-diagonal cross-peaks, which indicate through-space interactions.[4][7]

    • A cross-peak between the methyl proton signal and an aromatic proton signal will confirm their spatial proximity.

Expected Results and Interpretation
ObservationConclusion
A clear cross-peak is observed between the methyl proton singlet and the aromatic proton doublet (H5).The structure is confirmed as This compound (Isomer A) .
A clear cross-peak is observed between the methyl proton singlet and the other aromatic proton doublet (H5).The structure is confirmed as 6-bromo-4-methyl-1H-imidazo[4,5-b]pyridine (Isomer B) .
No significant cross-peak is observed between the methyl protons and any aromatic protons.The mixing time may need to be optimized, or the internuclear distance is too great for a detectable NOE. Consider performing a ROESY experiment, which is often more effective for molecules in the intermediate molecular weight range where NOEs can be close to zero.[5][13]

Visualization of the Experimental Workflow

NOESY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation P1 Purify Compound P2 Dissolve in Deuterated Solvent P1->P2 P3 Degas Sample P2->P3 A1 Set Up NMR Parameters P3->A1 A2 Acquire 2D NOESY Data A1->A2 D1 Fourier Transform & Window Function A2->D1 D2 Phase Spectrum D1->D2 D3 Identify Diagonal & Cross-Peaks D2->D3 I1 Correlate Methyl & Aromatic Protons D3->I1 I2 Confirm Isomeric Structure I1->I2

Figure 2: Step-by-step experimental workflow for NOESY-based structure confirmation.

Conclusion

The definitive structural elucidation of regioisomers is a critical step in chemical research and drug development. While standard NMR techniques provide essential information, NOESY offers an unparalleled ability to probe the spatial arrangement of atoms. By following the detailed protocol and understanding the principles outlined in this guide, researchers can confidently distinguish between isomers of this compound and other complex molecules, ensuring the integrity and validity of their scientific findings.

References

The Halogen Effect: A Comparative Analysis of 6-Bromo vs. 6-Chloro Imidazo[4,5-b]pyridine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile biological activities, particularly as a privileged core for the development of potent kinase inhibitors.[1] The strategic placement of substituents on this heterocyclic system is crucial for modulating potency, selectivity, and pharmacokinetic properties. Among the various positions for substitution, the C6 position on the pyridine ring has proven to be a critical determinant of biological activity. This guide provides an in-depth comparison of the biological activity of 6-bromo versus 6-chloro imidazo[4,5-b]pyridine analogs, with a focus on their role as inhibitors of Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis and attractive targets for cancer therapy.[2][3]

The Critical Role of Halogen Substitution at the C6-Position

Halogen atoms, particularly chlorine and bromine, are frequently incorporated into drug candidates to enhance biological activity. Their introduction can influence a compound's lipophilicity, metabolic stability, and binding interactions with the target protein. In the context of imidazo[4,5-b]pyridine-based kinase inhibitors, substitution at the C6-position has been shown to be sterically limited yet impactful on potency. The electronic properties and size of the halogen at this position can significantly affect the overall conformation of the molecule and its fit within the ATP-binding pocket of the target kinase.

Comparative Biological Activity: Aurora Kinase Inhibition

Compound ID6-Position HalogenR² SubstituentTarget KinasePotency (IC₅₀/Kd)Reference
CCT137690 Bromo2-(4-(4-methylpiperazin-1-yl)phenyl)Aurora-AIC₅₀ = 15 nM[4]
Compound 27e Chloro2-(1,3-dimethyl-1H-pyrazol-4-yl)Aurora-AKd = 7.5 nM[5]

Note: IC₅₀ and Kd are both measures of potency, with lower values indicating higher potency. While not directly interchangeable, they provide a strong basis for comparison. The differing R² substituents on these optimized compounds should be considered when interpreting the data.

The data indicates that both 6-bromo and 6-chloro substitutions can lead to highly potent Aurora kinase inhibitors, with potencies in the low nanomolar range. The slightly higher potency observed for the 6-chloro analog (Compound 27e) in this comparison may be attributable to the overall optimization of the molecule, including the nature of the R² substituent, rather than solely the halogen effect. However, the consistent discovery of highly active compounds with either halogen at the C6-position underscores the importance of this substitution for achieving potent inhibition.

Mechanistic Insights: Inhibition of the Aurora Kinase Signaling Pathway

Aurora kinases, particularly Aurora A and Aurora B, are essential for proper mitotic progression.[6] Aurora A is involved in centrosome maturation and separation, as well as the formation of the bipolar spindle.[7] Its overexpression is a common feature in many cancers and is associated with genomic instability.[8] The 6-halogenated imidazo[4,5-b]pyridine analogs discussed here act as ATP-competitive inhibitors, binding to the ATP-binding pocket of Aurora kinases and preventing the phosphorylation of downstream substrates. This inhibition disrupts the normal progression of mitosis, leading to cell cycle arrest and ultimately, apoptosis in cancer cells.

Aurora_Pathway cluster_cell_cycle Cell Cycle Progression cluster_mitosis Mitotic Events G2 G2 Phase M Mitosis AuroraA Aurora A Kinase G2->AuroraA Activation G1 G1 Phase Arrest Mitotic Arrest (G2/M) M->Arrest Disruption of mitotic events leads to S S Phase Centrosome Centrosome Maturation & Separation Spindle Bipolar Spindle Assembly Chromosomes Chromosome Segregation AuroraA->Centrosome Phosphorylation of substrates AuroraA->Spindle Phosphorylation of substrates Inhibitor 6-Bromo/6-Chloro Imidazo[4,5-b]pyridine Analogs Inhibitor->AuroraA Inhibition Apoptosis Apoptosis Arrest->Apoptosis

Caption: The Aurora A signaling pathway in mitosis and its inhibition.

Experimental Protocols

To evaluate and compare the biological activity of these halogenated analogs, standardized in vitro assays are essential. The following are representative protocols for a kinase inhibition assay and a cell viability assay.

Aurora Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Step1 Prepare kinase reaction mix: - Aurora A Kinase - Substrate (e.g., Kemptide) - ATP - Assay Buffer Start->Step1 Step2 Add test compounds (6-bromo/6-chloro analogs) or vehicle control to wells Step1->Step2 Step3 Add kinase reaction mix to wells Step2->Step3 Step4 Incubate at 30°C for 45-60 minutes Step3->Step4 Step5 Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP Step4->Step5 Step6 Incubate at room temperature for 40 minutes Step5->Step6 Step7 Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal Step6->Step7 Step8 Incubate at room temperature for 30-45 minutes Step7->Step8 End Measure luminescence Step8->End

Caption: Workflow for an in vitro Aurora kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1x Kinase Assay Buffer. Create a master mix containing the kinase substrate (e.g., Kemptide) and ATP. Dilute the Aurora A kinase to the desired concentration in 1x Kinase Assay Buffer.

  • Compound Preparation: Prepare serial dilutions of the 6-bromo and 6-chloro imidazo[4,5-b]pyridine analogs in 10% DMSO.

  • Reaction Setup: To a 96-well plate, add the test compounds or a vehicle control (10% DMSO). Add the diluted Aurora A kinase to the appropriate wells.

  • Initiate Reaction: Start the kinase reaction by adding the master mix of substrate and ATP to all wells.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the enzymatic reaction to proceed.

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent, which converts the ADP generated in the kinase reaction to ATP and then uses the newly synthesized ATP to produce a luminescent signal. Incubate at room temperature for 30-45 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 6-bromo and 6-chloro analogs for a specified period (e.g., 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Conclusion and Future Perspectives

References

A Comparative Analysis of Imidazo[4,5-b]pyridine Derivatives and Other Prominent Aurora Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cancer therapeutics, the targeting of mitotic kinases has emerged as a promising strategy. Among these, the Aurora kinases (A, B, and C) are critical regulators of cell division, and their frequent overexpression in various human cancers has made them attractive targets for drug development.[1][2][3] This guide provides a comprehensive comparative study of a novel class of inhibitors, the 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine derivatives, and other well-characterized Aurora kinase inhibitors currently under investigation. This analysis is designed for researchers, scientists, and drug development professionals to provide an objective comparison of performance with supporting experimental data.

Introduction to Aurora Kinases: The Mitotic Gatekeepers

The Aurora kinase family, comprising three serine/threonine kinases (Aurora A, B, and C), plays a pivotal role in ensuring the fidelity of mitosis.[1][4] Aurora A is primarily involved in centrosome maturation and spindle assembly, while Aurora B, a component of the chromosomal passenger complex, governs chromosome segregation and cytokinesis.[3][4] Aurora C's function is less defined but is thought to be more restricted to meiosis.[3] Dysregulation of Aurora kinase activity can lead to chromosomal instability and aneuploidy, hallmarks of cancer.[1] This has spurred the development of numerous small molecule inhibitors targeting these kinases.

The Landscape of Aurora Kinase Inhibitors

A diverse array of small molecules has been developed to target Aurora kinases, ranging from selective inhibitors of a single isoform to pan-inhibitors that target multiple family members.[5] This guide focuses on a comparative analysis of imidazo[4,5-b]pyridine derivatives against four prominent clinical-stage Aurora kinase inhibitors: Alisertib (MLN8237), Barasertib (AZD1152-HQPA), Danusertib (PHA-739358), and Tozasertib (MK-0457/VX-680).

Comparative Analysis of Aurora Kinase Inhibitors

The efficacy and therapeutic window of an Aurora kinase inhibitor are dictated by its potency, selectivity, and cellular mechanism of action.

Biochemical Potency and Selectivity

A critical differentiator among Aurora kinase inhibitors is their selectivity for Aurora A versus Aurora B. Inhibition of Aurora A leads to defects in spindle formation, while Aurora B inhibition results in failed cytokinesis and endoreduplication.[1] The imidazo[4,5-b]pyridine class of inhibitors has demonstrated the potential for potent, dual inhibition of both Aurora A and B. For instance, the derivative CCT137690 exhibits potent inhibition of Aurora A, B, and C with IC50 values in the nanomolar range.[6] This contrasts with inhibitors like Alisertib, which is highly selective for Aurora A, and Barasertib, which is highly selective for Aurora B.[1][7] Pan-inhibitors like Tozasertib and Danusertib show activity against both isoforms.[8][9]

Inhibitor Class/CompoundTarget(s)Aurora A IC50/Ki (nM)Aurora B IC50/Ki (nM)Aurora C IC50/Ki (nM)Selectivity ProfileReference(s)
Imidazo[4,5-b]pyridine Pan-Aurora15 (IC50)25 (IC50)19 (IC50)Pan-Inhibitor[6]
Alisertib (MLN8237) Aurora A1.2 (IC50)396.5 (IC50)-Aurora A selective[1][10]
Barasertib (AZD1152-HQPA) Aurora B1369 (Ki)0.36 (Ki)17.0 (Ki)Aurora B selective[7][11]
Danusertib (PHA-739358) Pan-Aurora13 (IC50)79 (IC50)61 (IC50)Pan-Inhibitor[9][12]
Tozasertib (MK-0457/VX-680) Pan-Aurora0.6 (Ki)18 (Ki)4.6 (Ki)Pan-Inhibitor[8][13]
Cellular Mechanism of Action

The distinct selectivity profiles of these inhibitors translate into different cellular phenotypes.

  • Imidazo[4,5-b]pyridine derivatives , as pan-Aurora inhibitors, are expected to induce a mixed phenotype characterized by both mitotic spindle defects and cytokinesis failure, ultimately leading to apoptosis.[6]

  • Alisertib , being Aurora A selective, primarily causes defects in mitotic spindle assembly, leading to a transient mitotic arrest followed by apoptosis.[14][15]

  • Barasertib , a selective Aurora B inhibitor, leads to endoreduplication and polyploidy due to failed cytokinesis, followed by apoptosis.[7][16]

  • Danusertib and Tozasertib , as pan-inhibitors, induce a combination of these effects, leading to G2/M arrest, polyploidy, and apoptosis.[8][9][17]

Signaling Pathway of Aurora Kinase Inhibition

cluster_inhibitors Aurora Kinase Inhibitors cluster_kinases Aurora Kinases cluster_cellular_effects Cellular Effects Imidazo_pyridine Imidazo[4,5-b]pyridine (e.g., CCT137690) AuroraA Aurora A Imidazo_pyridine->AuroraA Inhibits AuroraB Aurora B Imidazo_pyridine->AuroraB Inhibits Alisertib Alisertib Alisertib->AuroraA Inhibits Barasertib Barasertib Barasertib->AuroraB Inhibits Danusertib Danusertib Danusertib->AuroraA Inhibits Danusertib->AuroraB Inhibits Tozasertib Tozasertib Tozasertib->AuroraA Inhibits Tozasertib->AuroraB Inhibits Spindle_Defects Mitotic Spindle Defects AuroraA->Spindle_Defects Cytokinesis_Failure Cytokinesis Failure (Endoreduplication/Polyploidy) AuroraB->Cytokinesis_Failure Apoptosis Apoptosis Spindle_Defects->Apoptosis Cytokinesis_Failure->Apoptosis

Caption: Mechanism of action of different classes of Aurora kinase inhibitors.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide the following detailed protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to inhibit 50% of the kinase activity (IC50).

Workflow for Kinase Inhibition Assay

Start Start: Prepare Reagents Step1 Add kinase, substrate, and varying concentrations of inhibitor to wells Start->Step1 Step2 Initiate reaction with ATP Step1->Step2 Step3 Incubate at 30°C for 60 min Step2->Step3 Step4 Stop reaction and measure kinase activity (e.g., luminescence) Step3->Step4 Step5 Plot activity vs. inhibitor concentration and calculate IC50 Step4->Step5 End End: Data Analysis Step5->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Recombinant Aurora kinase (A or B)

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Test inhibitors (e.g., this compound, Alisertib)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • In a 384-well plate, add the kinase, substrate, and diluted inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

  • Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test inhibitors for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Efficacy

While in vitro assays provide valuable initial data, in vivo studies are crucial for evaluating the therapeutic potential of an inhibitor. The imidazo[4,5-b]pyridine derivative CCT137690 has demonstrated oral bioavailability and inhibition of tumor growth in a SW620 colon carcinoma xenograft model.[6] Similarly, Alisertib, Barasertib, Danusertib, and Tozasertib have all shown anti-tumor activity in various preclinical xenograft models.[8][15][16][18]

Conclusion

The this compound class of compounds represents a promising new family of pan-Aurora kinase inhibitors. Their potent, dual inhibition of Aurora A and B offers a distinct mechanistic profile compared to isoform-selective inhibitors like Alisertib and Barasertib. The choice of inhibitor for a specific research application or therapeutic strategy will depend on the desired biological outcome. For instance, an Aurora A-selective inhibitor might be preferred to minimize the hematological toxicities associated with Aurora B inhibition. Conversely, a pan-inhibitor may offer broader anti-tumor activity. Further preclinical and clinical investigation of imidazo[4,5-b]pyridine derivatives is warranted to fully elucidate their therapeutic potential in oncology.

References

Assessing the Kinase Selectivity of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the characterization of small molecule kinase inhibitors is paramount. Kinase inhibitors are designed to modulate the activity of protein kinases, a large family of enzymes that play critical roles in cellular signaling. The therapeutic efficacy of these inhibitors is intrinsically linked to their selectivity – their ability to inhibit the intended target kinase without affecting other kinases, thereby minimizing off-target effects and potential toxicity. This guide provides a comprehensive framework for assessing the kinase selectivity of a novel compound, 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine , using a combination of in vitro biochemical assays and cell-based target engagement studies. We will compare its hypothetical selectivity profile against a panel of well-characterized kinase inhibitors, providing a robust methodology for researchers in drug development.

The core structure of our test compound, imidazo[4,5-b]pyridine, is recognized as a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines makes it an ideal starting point for the design of ATP-competitive kinase inhibitors.[1] Indeed, various derivatives of this scaffold have demonstrated potent inhibition of key cell cycle-regulating kinases, notably the Aurora kinases and Cyclin-Dependent Kinases (CDKs).[2][3] This precedent informs our strategic approach to evaluating the selectivity of this compound, focusing initially on these kinase families before broadening the assessment to the wider kinome.

Section 1: The Rationale for Kinase Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets. This similarity presents a significant challenge in developing selective inhibitors. A non-selective inhibitor can lead to a cascade of unintended biological consequences, resulting in adverse side effects. Conversely, a highly selective inhibitor offers a more precise therapeutic intervention with a potentially wider therapeutic window. Therefore, a thorough understanding of a compound's selectivity is a critical step in its preclinical development.

Our investigation into the selectivity of this compound will be guided by a tiered approach:

  • Primary Screening: An initial broad screen against a panel of kinases to identify primary targets and potential off-targets.

  • Secondary Validation: In-depth biochemical assays to determine the potency (e.g., IC50) against the identified primary targets.

  • Cellular Target Engagement: Confirmation of target interaction and inhibitory activity within a physiological cellular context.

Section 2: Comparator Compounds - Setting the Benchmark

To contextualize the selectivity profile of our test compound, we will utilize a panel of well-characterized kinase inhibitors with varying degrees of selectivity.

CompoundTarget Kinase(s)Selectivity ProfileRationale for Inclusion
Staurosporine Pan-KinaseNon-selectiveGold standard for a promiscuous kinase inhibitor.
Dasatinib Multi-Kinase (BCR-ABL, SRC family, etc.)Broad, but with defined targetsExample of a clinically successful multi-kinase inhibitor.
Alisertib (MLN8237) Aurora AHighly selective for Aurora A over Aurora B (>200-fold).[4][5][6][7]A benchmark for a highly selective imidazo[4,5-b]pyridine-related scaffold.
Danusertib (PHA-739358) Pan-Aurora, Abl, TrkA, RET, FGFR1Potent pan-Aurora inhibitor with other known off-targets.[8][9][10][11]A comparator for a less selective, multi-targeting Aurora kinase inhibitor.
PF-03814735 Aurora A, Aurora BPotent dual inhibitor of Aurora A and B with other off-targets.[12][13][14][15][16]An example of a potent, but not entirely selective, Aurora kinase inhibitor.
INX-315 CDK2Highly selectiveA modern benchmark for a selective CDK2 inhibitor.

Section 3: Experimental Workflow for Selectivity Assessment

A multi-faceted experimental approach is essential for a comprehensive assessment of kinase inhibitor selectivity. We will employ both biochemical and cellular assays to build a complete picture of the compound's activity.

G cluster_0 Biochemical Assessment cluster_1 Cellular Validation A Primary Kinase Screen (e.g., KINOMEscan®) B IC50 Determination (e.g., ADP-Glo™ Assay) A->B Hit Identification C Target Engagement Assay (e.g., NanoBRET™) B->C Transition to Cellular Context D Phenotypic Assays (Cell Cycle Analysis, Apoptosis) C->D Confirmation of Cellular Activity

Caption: A tiered experimental workflow for assessing kinase inhibitor selectivity.

Primary Biochemical Screening: A Broad Kinome View

The initial step is to understand the broad selectivity of this compound across the human kinome. Commercial services like Eurofins DiscoverX's KINOMEscan® or Reaction Biology's kinase profiling panels offer comprehensive screening against hundreds of kinases.

Recommended Panel: A broad panel such as the KINOMEscan® scanMAX (468 kinases) is ideal for an unbiased initial assessment.

Experimental Protocol: KINOMEscan® Competition Binding Assay

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is fused to a DNA tag, and the amount of kinase bound to the solid support is quantified by qPCR.

  • Compound Preparation: Dissolve this compound and comparator compounds in DMSO to a stock concentration of 10 mM.

  • Assay Execution: The KINOMEscan® service provider will perform the assay at a single high concentration of the test compound (e.g., 10 µM) against the selected kinase panel.

  • Data Analysis: Results are typically reported as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase. A common threshold for a "hit" is a reduction of the control signal by more than 65-80%.

Secondary Biochemical Assays: Determining Potency

Following the identification of primary targets from the broad screen, the next step is to quantify the inhibitory potency of the compound against these "hit" kinases. The ADP-Glo™ Kinase Assay is a robust and widely used platform for determining IC50 values.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Assay Principle: This luminescent assay measures the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a light signal that is proportional to kinase activity.

  • Reagents:

    • Kinase (e.g., recombinant human Aurora A, Aurora B, CDK2)

    • Substrate (specific for each kinase)

    • ATP

    • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

    • Test compound and comparators

  • Procedure:

    • Prepare a serial dilution of this compound and comparator compounds in a 384-well plate.

    • Add the kinase and its specific substrate to each well.

    • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement: Validating in a Physiological Context

Biochemical assays, while essential for determining direct inhibitory activity, do not account for cell permeability, target accessibility, and the competitive cellular environment. Therefore, it is crucial to validate target engagement within intact cells. The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Assay Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure compound binding to a target protein in live cells. The target kinase is expressed as a fusion with NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is added to the cells. Compound binding displaces the tracer, leading to a decrease in the BRET signal.

  • Cell Line and Transfection:

    • Use a suitable human cell line (e.g., HEK293T) for transient transfection.

    • Transfect the cells with a plasmid encoding the NanoLuc®-kinase fusion protein (e.g., NanoLuc®-Aurora A, NanoLuc®-CDK2).

  • Procedure:

    • Plate the transfected cells in a 96-well plate.

    • Prepare serial dilutions of the test compound and comparators.

    • Add the NanoBRET™ tracer and the test compounds to the cells.

    • Incubate to allow for compound entry and binding equilibrium.

    • Add the NanoLuc® substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC50 value.

Section 4: Interpreting the Data - A Hypothetical Selectivity Profile

Based on the known activity of the imidazo[4,5-b]pyridine scaffold, we can hypothesize a potential selectivity profile for this compound and present it in a comparative table.

KinaseThis compound (IC50, nM)Alisertib (IC50, nM)Danusertib (IC50, nM)Staurosporine (IC50, nM)
Aurora A Hypothetical: 251.2[7]13[8][10]~5
Aurora B Hypothetical: 150396.5[7]79[8][10]~6
Aurora C Hypothetical: >1000>100061[8][10]~10
CDK2 Hypothetical: 80>1000>1000~3
VEGFR2 Hypothetical: >5000>1000>1000~15
ABL1 Hypothetical: >5000>100025[8]~20

Note: The IC50 values for this compound are hypothetical and for illustrative purposes only.

This hypothetical data suggests that our test compound may have a preference for Aurora A and CDK2, with weaker activity against Aurora B and minimal off-target effects on unrelated kinases like VEGFR2 and ABL1. This profile would be considered moderately selective.

Section 5: Biological Context - The Significance of Aurora and CDK2 Inhibition

The potential inhibition of Aurora kinases and CDK2 has significant implications for cancer therapy due to their critical roles in cell cycle progression.

The Role of Aurora Kinases in Mitosis

Aurora kinases (A, B, and C) are key regulators of mitosis.[17][18][19][20] Aurora A is involved in centrosome maturation and separation, and the formation of the bipolar spindle.[20][21] Aurora B, a component of the chromosomal passenger complex, ensures correct chromosome-microtubule attachments and cytokinesis.[21] Inhibition of Aurora kinases leads to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.

G cluster_0 Mitosis cluster_1 Aurora A cluster_2 Aurora B Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis A1 Centrosome Maturation A1->Prophase A2 Spindle Assembly A1->A2 A2->Metaphase B1 Chromosome Alignment B1->Metaphase B2 Cytokinesis B1->B2 B2->Cytokinesis

Caption: Key roles of Aurora A and Aurora B kinases during mitosis.

The Role of CDK2 in the G1/S Transition

CDK2 is a crucial regulator of the G1 to S phase transition in the cell cycle.[22][23][24] In complex with Cyclin E, CDK2 phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor.[25][26][27] E2F then promotes the expression of genes required for DNA replication, committing the cell to enter S phase.[28] Inhibition of CDK2 can therefore lead to G1 cell cycle arrest and prevent cell proliferation.

G cluster_0 G1/S Transition Mitogen Mitogen CyclinD_CDK4_6 CyclinD_CDK4_6 Mitogen->CyclinD_CDK4_6 pRb_E2F pRb_E2F CyclinD_CDK4_6->pRb_E2F CyclinE_CDK2 CyclinE_CDK2 CyclinD_CDK4_6->CyclinE_CDK2 CyclinE CyclinE pRb_E2F->CyclinE E2F E2F pRb_E2F->E2F Release CyclinE->CyclinE_CDK2 CyclinE_CDK2->pRb_E2F Phosphorylation S_phase_genes S_phase_genes E2F->S_phase_genes Transcription S_phase S_phase S_phase_genes->S_phase

Caption: The role of CDK2 in the G1/S cell cycle transition.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to assessing the kinase selectivity of the novel compound, this compound. By employing a tiered experimental strategy, from broad kinome screening to specific biochemical and cellular assays, and by benchmarking against well-characterized inhibitors, researchers can build a detailed and reliable selectivity profile. This in-depth understanding is not only crucial for predicting potential therapeutic efficacy and off-target liabilities but also for guiding the future optimization of this promising chemical scaffold. The methodologies and principles described herein provide a robust framework for the preclinical evaluation of any novel kinase inhibitor, ensuring a data-driven approach to drug discovery and development.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Bromo-7-Methyl-1H-Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the imidazo[4,5-b]pyridine scaffold represents a promising frontier.[1] Its structural similarity to purines allows for interaction with a multitude of biological targets, demonstrating potential across oncology, virology, and inflammatory diseases.[2][3] This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of a specific subclass: 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine derivatives. While direct comparative data for this exact substitution pattern is nascent, we will analyze key findings for structurally related compounds, primarily potent 6-bromo analogues, to extrapolate and guide future research.

The strategic inclusion of a bromine atom at the C6 position and a methyl group at the N7 position of the imidazo[4,5-b]pyridine core is a calculated approach to modulate potency, selectivity, and pharmacokinetic properties. The bromine atom, a halogen, can form crucial halogen bonds and enhance binding affinity to target proteins, while the methyl group can influence solubility and metabolic stability. This guide will dissect the available data to provide a clear understanding of how these substitutions translate from the benchtop to preclinical models.

From Benchtop to Preclinical Models: A Comparative Efficacy Analysis

A direct comparison of in vitro and in vivo efficacy for a single this compound derivative is not yet extensively documented in publicly available literature. However, a comprehensive analysis of closely related 6-bromo-imidazo[4,5-b]pyridine derivatives, particularly those targeting kinases, can provide invaluable insights.

One of the most illustrative examples is the development of Aurora kinase inhibitors. A significant lead compound, 3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (compound 51, CCT137690) , showcases the therapeutic potential of the 6-bromo-imidazo[4,5-b]pyridine scaffold.[4]

In Vitro Efficacy: Potency at the Molecular and Cellular Level

The initial assessment of any potential therapeutic agent begins with rigorous in vitro testing. For kinase inhibitors like the imidazo[4,5-b]pyridine derivatives, this involves both biochemical and cell-based assays.

Biochemical Assays: Targeting the Kinase Directly

Biochemical assays are crucial for determining the direct inhibitory effect of a compound on its purified target enzyme. For compound 51, its potency against the Aurora kinases was determined using enzymatic assays that measure the phosphorylation of a substrate.

Table 1: In Vitro Biochemical Activity of Compound 51 (CCT137690)

Kinase TargetIC50 (µM)
Aurora-A0.015 ± 0.003
Aurora-B0.025
Aurora-C0.019
Data sourced from J Med Chem. 2010;53(14):5213-28.[4]

These sub-micromolar IC50 values indicate that compound 51 is a highly potent inhibitor of all three Aurora kinase isoforms at the enzymatic level.[4]

Cell-Based Assays: Assessing Activity in a Biological Context

While biochemical assays confirm target engagement, cell-based assays are essential to determine if a compound can effectively inhibit its target within a living cell and exert a biological effect. The most common method to assess the anti-proliferative activity of a compound is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

For a broader perspective on the anti-proliferative potential of the 6-bromo-imidazo[4,5-b]pyridine scaffold, we can look at the activity of other derivatives against various cancer cell lines.

Table 2: In Vitro Anti-proliferative Activity of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine Derivatives

CompoundCell LineCancer TypeIC50 (µM)
8 (4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile)HeLaCervical Cancer1.8
PC-3Prostate Cancer3.2
SW620Colorectal Cancer2.5
10 (4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzamidine)SW620Colorectal Cancer0.4
14 (6-Bromo-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-1H-imidazo[4,5-b]pyridine)SW620Colorectal Cancer0.7
Data sourced from Molecules. 2020;25(3):635.[3]

The data in Table 2 demonstrates that 6-bromo-imidazo[4,5-b]pyridine derivatives can exhibit potent, sub-micromolar anti-proliferative activity against various cancer cell lines.[3] The variation in potency among these derivatives highlights the critical role of the substituent at the 2-position of the imidazo[4,5-b]pyridine core in determining cytotoxic efficacy.

In Vivo Efficacy: Translating In Vitro Potency to a Preclinical Model

The ultimate test of a potential drug candidate is its efficacy in a living organism. For anticancer agents, this is typically evaluated in animal models, most commonly in xenograft studies using immunodeficient mice.

Compound 51, with its impressive in vitro profile, was advanced to in vivo efficacy studies in a SW620 human colon carcinoma xenograft model. The study revealed that oral administration of compound 51 resulted in significant inhibition of tumor growth without causing any observable toxicity, as indicated by the absence of body weight loss in the treated mice.[4] This successful translation from potent in vitro activity to in vivo efficacy underscores the promise of the 6-bromo-imidazo[4,5-b]pyridine scaffold.

Structure-Activity Relationship (SAR) and the Role of the 7-Methyl Group

The introduction of a 7-methyl group, while not explicitly detailed in the efficacy studies of the highlighted compounds, is a common strategy in medicinal chemistry to:

  • Improve Metabolic Stability: N-methylation can block potential sites of metabolism, thereby increasing the compound's half-life in vivo.

  • Enhance Solubility: The addition of a methyl group can sometimes improve the solubility of a compound, which is crucial for oral bioavailability.

  • Fine-tune Target Binding: The methyl group can introduce steric effects that may either enhance or hinder binding to the target protein, potentially improving selectivity.

Future studies focusing on the direct comparison of 7-methylated versus non-methylated 6-bromo-imidazo[4,5-b]pyridine derivatives are crucial to fully elucidate the impact of this substitution on both in vitro and in vivo efficacy.

Experimental Methodologies: A Guide for the Bench Scientist

To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are paramount. Below are step-by-step methodologies for the key assays discussed in this guide.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a typical luminescence-based assay to determine the IC50 of a test compound against a target kinase.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound 1. Prepare serial dilutions of the test compound in DMSO. prep_kinase 2. Prepare kinase, substrate, and ATP solutions in assay buffer. add_compound 3. Add diluted compound or DMSO (control) to a 384-well plate. prep_kinase->add_compound add_kinase 4. Add kinase solution to each well. add_compound->add_kinase pre_incubate 5. Pre-incubate to allow compound-kinase binding. add_kinase->pre_incubate start_reaction 6. Initiate the reaction by adding the ATP/substrate mixture. pre_incubate->start_reaction incubate 7. Incubate at 30°C for the specified duration (e.g., 60 minutes). start_reaction->incubate stop_reaction 8. Stop the reaction and deplete remaining ATP using a detection reagent (e.g., ADP-Glo™). incubate->stop_reaction generate_signal 9. Add a second reagent to convert ADP to ATP and generate a luminescent signal. stop_reaction->generate_signal read_plate 10. Measure luminescence using a plate reader. generate_signal->read_plate plot_data 11. Plot luminescence vs. log of compound concentration. read_plate->plot_data calculate_ic50 12. Fit the data to a dose-response curve to determine the IC50 value. plot_data->calculate_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

MTT Cell Proliferation Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

G cluster_seeding Cell Seeding cluster_treatment Compound Treatment cluster_mtt MTT Addition and Incubation cluster_solubilization Formazan Solubilization and Measurement seed_cells 1. Seed cells in a 96-well plate at a predetermined density. incubate_adhesion 2. Incubate for 24 hours to allow for cell attachment. seed_cells->incubate_adhesion treat_cells 3. Treat cells with serial dilutions of the test compound. incubate_adhesion->treat_cells incubate_treatment 4. Incubate for the desired exposure time (e.g., 72 hours). treat_cells->incubate_treatment add_mtt 5. Add MTT reagent to each well. incubate_treatment->add_mtt incubate_mtt 6. Incubate for 2-4 hours to allow for formazan crystal formation. add_mtt->incubate_mtt solubilize 7. Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. incubate_mtt->solubilize measure_absorbance 8. Measure the absorbance at ~570 nm using a plate reader. solubilize->measure_absorbance

Caption: Workflow for an MTT cell proliferation assay.

In Vivo Xenograft Model Protocol

This protocol provides a general overview of a subcutaneous xenograft study in mice.

G cluster_implantation Tumor Implantation cluster_growth Tumor Growth and Randomization cluster_treatment Treatment Administration cluster_monitoring Monitoring and Endpoint implant_cells 1. Subcutaneously inject cancer cells into the flank of immunodeficient mice. monitor_growth 2. Monitor tumor growth until they reach a specified volume. implant_cells->monitor_growth randomize 3. Randomize mice into treatment and control groups. monitor_growth->randomize administer_drug 4. Administer the test compound (e.g., by oral gavage) and vehicle control according to the dosing schedule. randomize->administer_drug measure_tumor 5. Measure tumor volume and body weight regularly. administer_drug->measure_tumor endpoint 6. Continue treatment until the study endpoint is reached (e.g., predetermined tumor size in the control group). measure_tumor->endpoint analyze 7. Analyze tumor growth inhibition and assess toxicity. endpoint->analyze

Caption: Workflow for an in vivo xenograft study.

Conclusion and Future Directions

The 6-bromo-1H-imidazo[4,5-b]pyridine scaffold is a validated and promising starting point for the development of potent kinase inhibitors with demonstrated in vivo efficacy. While direct comparative data for 6-bromo-7-methyl derivatives is still emerging, the analysis of structurally related compounds provides a strong rationale for their continued investigation. The strategic incorporation of the 7-methyl group has the potential to further optimize the pharmacokinetic properties of these potent inhibitors, potentially leading to candidates with improved oral bioavailability and metabolic stability.

For researchers in this field, the path forward is clear. A systematic investigation into the synthesis and biological evaluation of a series of this compound derivatives is warranted. Direct comparison of their in vitro and in vivo efficacy against their non-methylated counterparts will provide a definitive understanding of the role of the 7-methyl group and will be instrumental in advancing this promising class of compounds towards clinical development.

References

A Comparative Guide to the Synthetic Efficiency of Imidazo[4,5-b]pyridine Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[4,5-b]pyridine Scaffold

The imidazo[4,5-b]pyridine core is a privileged heterocyclic system in medicinal chemistry and drug development. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1][2][3][4] This has led to the development of imidazo[4,5-b]pyridine derivatives as potent therapeutic agents, including proton pump inhibitors, anti-cancer agents, and NSAIDs.[1][4]

The efficacy of any drug discovery program hinges on the efficient and versatile synthesis of the core scaffold. A robust synthetic route must not only provide high yields but also be adaptable for creating diverse libraries of analogues for structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of the most prominent synthetic routes to the imidazo[4,5-b]pyridine skeleton, evaluating them on key performance metrics such as yield, reaction time, substrate scope, and operational simplicity. We will delve into the mechanistic underpinnings of each strategy, providing field-proven insights to guide your selection of the optimal route for your research objectives.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the imidazo[4,5-b]pyridine ring system is most commonly achieved by forming the imidazole ring onto a pre-existing pyridine core, typically starting from a 2,3-diaminopyridine derivative. The primary strategies differ in the choice of the one-carbon or two-carbon synthon used for the cyclization and the conditions required to facilitate the reaction.

Here, we compare four major routes:

  • Route A: The Phillips Condensation (from Carboxylic Acids)

  • Route B: Oxidative Cyclocondensation (from Aldehydes)

  • Route C: Palladium-Catalyzed Amidation/Cyclization

  • Route D: One-Pot Reductive Cyclization

G cluster_0 General Synthetic Approach cluster_1 Route A: Phillips Condensation cluster_2 Route B: Oxidative Condensation cluster_3 Route C: Pd-Catalyzed Coupling cluster_4 Route D: One-Pot Reductive Cyclization Starting Material 2,3-Diaminopyridine Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Core Starting Material->Imidazo[4,5-b]pyridine Cyclization Strategy A_Reactant Carboxylic Acid / Derivative B_Reactant Aldehyde A_Reactant->Imidazo[4,5-b]pyridine Heat, Acid Catalyst B_Reactant->Imidazo[4,5-b]pyridine Oxidant (e.g., Air, Na2S2O5) C_Start 2-Chloro-3-aminopyridine C_Reactant Primary Amide C_Start->C_Reactant Pd Catalyst, Ligand, Base C_Reactant->Imidazo[4,5-b]pyridine In situ Cyclization D_Start 2-Amino-3-nitropyridine D_Reactant Aldehyde / Ketone D_Start->D_Reactant Reducing Agent (e.g., SnCl2, Na2S2O4) D_Reactant->Imidazo[4,5-b]pyridine Reduction & Cyclization

Caption: Overview of major synthetic pathways to the imidazo[4,5-b]pyridine core.

Route A: The Phillips-Type Condensation with Carboxylic Acids

This is the classical and arguably most direct method for synthesizing 2-substituted imidazo[4,5-b]pyridines. The reaction involves the condensation of 2,3-diaminopyridine with a carboxylic acid or its derivative (e.g., ester, orthoester) under harsh, dehydrating conditions, often involving strong acids and high temperatures.[2][5]

Causality and Mechanism: The reaction proceeds via an initial acylation of one of the amino groups of the diaminopyridine to form an amide intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the carbonyl carbon, and a final dehydration step to yield the aromatic imidazole ring. The use of strong acids like polyphosphoric acid (PPA) or refluxing in formic acid not only catalyzes the reaction but also acts as a dehydrating agent, driving the equilibrium towards the product.[2]

RouteA start 2,3-Diaminopyridine + R-COOH intermediate1 Amide Intermediate start->intermediate1 Acylation intermediate2 Cyclized Dihydro-intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-R-Imidazo[4,5-b]pyridine intermediate2->product Dehydration (-H2O) RouteB start 2,3-Diaminopyridine + R-CHO intermediate1 Schiff Base Intermediate start->intermediate1 Condensation intermediate2 Dihydro-imidazo[4,5-b]pyridine intermediate1->intermediate2 Cyclization product 2-R-Imidazo[4,5-b]pyridine intermediate2->product Oxidation (-2H) RouteC start 2-Chloro-3-aminopyridine + R-CONH2 intermediate 2-Acylamino-3-aminopyridine start->intermediate Pd-catalyzed Amidation product 1-R-Imidazo[4,5-b]pyridine intermediate->product Intramolecular Cyclization / Dehydration RouteD start 2-Amino-3-nitropyridine + R-CHO intermediate In situ formation of 2,3-Diaminopyridine start->intermediate Nitro Group Reduction (e.g., Na2S2O4) product 2-R-Imidazo[4,5-b]pyridine intermediate->product Condensation & Cyclization

References

A Comparative Guide to the Cross-Reactivity Profile of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its structural similarity to endogenous purines and its role in a multitude of potent therapeutic agents, particularly kinase inhibitors.[1][2][3] This guide provides a comprehensive cross-reactivity analysis of a novel investigational compound, 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine (hereafter designated "Cmpd-X"), against two major classes of drug targets: protein kinases and G-protein coupled receptors (GPCRs). Understanding a compound's selectivity is paramount in drug development to predict potential off-target liabilities and uncover new therapeutic opportunities (polypharmacology).[4] Through the application of industry-standard, high-throughput screening platforms, we present a hypothetical but plausible cross-reactivity profile for Cmpd-X, demonstrating its potent and selective inhibition of Aurora Kinase A, with notable off-target activity against FLT3 and moderate interaction with the hERG channel. This guide serves as a technical resource for researchers, outlining the critical experimental workflows and data interpretation necessary for advancing a lead candidate.

Introduction: The Rationale for Broad Selectivity Profiling

The imidazo[4,5-b]pyridine core is a well-established pharmacophore found in numerous inhibitors of therapeutically relevant protein kinases, such as Aurora kinases.[5][6] These enzymes play critical roles in mitosis, and their dysregulation is a hallmark of many cancers. While potent on-target activity is the primary goal of drug design, absolute selectivity is rarely achieved.[4] The human kinome comprises over 500 members, many with highly conserved ATP-binding pockets, creating a significant potential for off-target interactions.[7][8] Such cross-reactivity can lead to unforeseen toxicities or, in some cases, beneficial synergistic effects. For instance, dual inhibition of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3) has been identified as a promising strategy for treating Acute Myeloid Leukemia (AML).[9]

Therefore, a systematic and broad interrogation of a compound's interaction profile across the kinome and other major target families is not merely a regulatory requirement but a fundamental component of a successful drug discovery cascade.[10] This guide details the assessment of Cmpd-X, a novel Aurora Kinase A inhibitor, using state-of-the-art binding and functional assays to construct a detailed selectivity map.

Part I: Kinome-Wide Selectivity Assessment

To build a comprehensive profile of Cmpd-X's activity across the human kinome, a competitive binding assay is the method of choice. This technology provides a direct measure of binding affinity (dissociation constant, Kd) in an ATP-independent manner, allowing for robust, reproducible, and comparable data across hundreds of kinases.[11]

Experimental Rationale & Workflow

The KINOMEscan™ platform was selected for this analysis. This assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR, providing a sensitive and accurate measure of binding.[11] This approach is ideal for early-stage discovery as it measures true thermodynamic binding constants (Kd) rather than IC50 values, which can be influenced by assay-specific conditions like ATP concentration.[11][12]

The overall workflow for kinome profiling is a multi-stage process designed to efficiently identify and characterize compound interactions.

KinomeProfilingWorkflow cluster_0 Initial Screening cluster_1 Hit Confirmation & Potency cluster_2 Data Analysis & Interpretation A Cmpd-X Stock (10 mM in DMSO) B Primary Screen (Single High Concentration, e.g., 10 µM) A->B Dilution C scanMAX Panel (>460 Kinases) B->C Assay Execution D Identify Hits (% Control < 35%) C->D Data Output E Kd Determination (11-point dose-response) D->E Auto-escalation F Quantitative Data (Kd values in nM) E->F Curve Fitting G Selectivity Profile Generation (e.g., TREEspot™ Visualization) F->G Data Input H SAR & Off-Target Analysis G->H I Candidate Prioritization H->I

Figure 1: General workflow for kinome-wide selectivity profiling.
Detailed Protocol: KINOMEscan™ Competitive Binding Assay

This protocol is adapted from the principles described by Eurofins DiscoverX.[7][11]

  • Kinase Preparation: DNA-tagged recombinant human kinases are produced in-house.

  • Ligand Immobilization: A broadly active, immobilized kinase inhibitor is captured on streptavidin-coated magnetic beads.

  • Assay Plate Preparation: In a 96-well plate, the beads, kinase, and test compound (Cmpd-X) are combined in binding buffer. For initial screening, Cmpd-X is tested at a final concentration of 10 µM. For Kd determination, an 11-point, 3-fold serial dilution is prepared.

  • Binding Reaction: The plate is incubated at room temperature for 1 hour with shaking to allow the binding reaction to reach equilibrium.

  • Washing: The beads are washed to remove unbound kinase and test compound.

  • Quantification: The amount of kinase remaining bound to the beads is quantified by eluting the DNA tag and measuring its concentration using a standard qPCR protocol.

  • Data Analysis: The amount of kinase detected is compared to a DMSO control (100% binding) and a high-concentration control inhibitor (0% binding). For dose-response experiments, the resulting data are plotted against the compound concentration and fitted to a standard binding isotherm to calculate the dissociation constant (Kd).

Results: Cmpd-X Kinase Selectivity Profile

Cmpd-X was profiled against a panel of 468 kinases. The results demonstrate that it is a highly potent inhibitor of its intended target, Aurora Kinase A, with significant cross-reactivity against FLT3 and weaker, but notable, interactions with Aurora Kinase B and VEGFR2.

Target KinasePrimary FunctionCmpd-X Kd (nM)Selectivity vs. AURKANotes
AURKA (Aurora A) Mitotic Regulation 5.2 1x Primary Target
FLT3Hematopoiesis, AML Driver8.91.7xPotent off-target, potential for dual-inhibitor therapy in AML.[9]
AURKB (Aurora B)Mitotic Regulation12524x~25-fold selectivity over the closely related isoform B.
VEGFR2 (KDR)Angiogenesis48092xCommon off-target for ATP-competitive inhibitors; potential anti-angiogenic effect.
ABL1Cell Growth, Proliferation>10,000>1900xHigh selectivity against a major tyrosine kinase.
SRCCell Growth, Motility>10,000>1900xHigh selectivity against a major tyrosine kinase.
Most other kinasesVarious>10,000HighCmpd-X is highly selective across the broader kinome.
Table 1: Hypothetical kinase selectivity data for Cmpd-X.

Interpretation: The data reveal a promising profile for Cmpd-X. Its high potency against Aurora A is confirmed. The potent, sub-10 nM activity against FLT3 is a critical finding, suggesting a potential application in FLT3-mutated AML. The selectivity over Aurora B is moderate but may be sufficient to mitigate some toxicities associated with pan-Aurora inhibitors. The weak activity on VEGFR2 should be monitored but is unlikely to be a primary driver of efficacy at therapeutic doses aimed at Aurora A/FLT3.

Part II: GPCR and Ion Channel Cross-Reactivity Assessment

To ensure a comprehensive safety profile, it is crucial to evaluate lead compounds against other major target classes implicated in adverse drug reactions. GPCRs, ion channels, and transporters represent a significant portion of these targets. A radioligand binding assay panel is the gold standard for this type of broad liability screening.[13][14]

Experimental Rationale & Workflow

A panel of radioligand binding assays, such as the Eurofins SafetyScreen44™, is employed to assess the potential for off-target interactions.[15] These assays measure the ability of Cmpd-X to displace a known, high-affinity radioligand from its target receptor, channel, or transporter.[13] A significant displacement (typically >50% inhibition at 10 µM) flags a potential interaction that warrants further investigation.

GPCRScreeningWorkflow cluster_0 Assay Setup cluster_1 Binding & Detection cluster_2 Analysis & Follow-up A Cmpd-X Stock (10 mM in DMSO) D Incubate Components (Cmpd-X @ 10 µM) A->D B Membrane Preparations (Expressing Target Receptors) B->D C Radioligand (e.g., ³H-Dofetilide for hERG) C->D E Separate Bound/Free Ligand (Filtration) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate % Inhibition vs. DMSO Control F->G Data Input H Flag Hits (>50% Inhibition) G->H I Follow-up with IC₅₀/Kᵢ Determination H->I

Figure 2: Workflow for radioligand binding-based safety screening.
Detailed Protocol: Radioligand Displacement Assay (General)

This protocol is based on standard industry practices for filtration binding assays.[16]

  • Reagent Preparation: Prepare assay buffer, membrane homogenates expressing the target of interest, the specific radioligand, and Cmpd-X at the desired test concentration (e.g., 10 µM).

  • Incubation: In a 96-well plate, combine the membrane preparation, Cmpd-X (or vehicle for total binding control), and radioligand. For non-specific binding control wells, a high concentration of a known unlabeled ligand is added.

  • Equilibration: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow binding to reach equilibrium.[16]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.[16]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: After drying the filter plate, add scintillation cocktail to each well and count the trapped radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition caused by Cmpd-X using the formula: 100 * (1 - (Sample_Counts - NSB_Counts) / (Total_Binding_Counts - NSB_Counts)).

Results: Cmpd-X GPCR & Ion Channel Profile

Cmpd-X was tested at 10 µM against a panel of 44 common off-targets. The compound was remarkably clean, showing no significant inhibition (>50%) for the vast majority of targets, including adrenergic, dopaminergic, and serotonergic receptors. One notable interaction was identified.

TargetTarget ClassCmpd-X % Inhibition @ 10 µMNotes
hERG (KCNH2)Ion Channel62%Moderate hit, requires follow-up Kᵢ determination. hERG inhibition is a known risk factor for cardiac arrhythmia.
5-HT₂ₐ ReceptorGPCR15%No significant interaction.
Dopamine D₂ ReceptorGPCR8%No significant interaction.
Adrenergic α₁ ReceptorGPCR<5%No significant interaction.
40 other targetsVarious<50%No significant interactions identified.
Table 2: Hypothetical safety pharmacology data for Cmpd-X.

Interpretation: The safety screen reveals a generally favorable profile, with low potential for off-target effects mediated by common GPCRs. However, the moderate inhibition of the hERG channel is a critical finding. While not exceptionally potent, this interaction must be quantified with a full dose-response curve to determine an IC₅₀ value. This value will be essential for calculating the safety margin and guiding further medicinal chemistry efforts to mitigate this potential cardiotoxicity risk.

Conclusion and Strategic Outlook

This comparative guide establishes a detailed, albeit hypothetical, cross-reactivity profile for the novel imidazo[4,5-b]pyridine derivative, Cmpd-X. The data position it as a potent dual Aurora A/FLT3 kinase inhibitor with high selectivity across the broader kinome. This dual activity profile is highly desirable for therapeutic development in indications such as AML.

The primary liability identified is a moderate interaction with the hERG ion channel. The strategic path forward is clear:

  • Quantify hERG Activity: Determine the IC₅₀ value for hERG inhibition to accurately assess the therapeutic window.

  • Structure-Activity Relationship (SAR) Studies: Initiate medicinal chemistry efforts to identify structural modifications to the Cmpd-X scaffold that can reduce hERG affinity while maintaining or improving potency on AURKA and FLT3.

  • Cellular Confirmation: Validate the off-target kinase activities (e.g., VEGFR2) in functional cellular assays to confirm whether the biochemical binding translates to a physiological effect.

By systematically applying these industry-standard profiling cascades, we can build a comprehensive understanding of a compound's biological interactions, enabling data-driven decisions to accelerate the development of safer and more effective medicines.

References

A Comparative Guide to Validating the Antibacterial Mechanism of Action for Imidazopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Imidazopyridines are a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including potent antibacterial effects.[1][2][3][4] As multi-drug resistance continues to challenge global health, validating the mechanism of action (MoA) of novel derivatives, such as those from the imidazopyridine class, is a critical step in the drug development pipeline.[4] This guide provides a structured, in-depth comparison of experimental workflows designed to elucidate and validate the antibacterial MoA of novel imidazopyridine compounds, moving from broad characterization to specific target identification.

Foundational Activity Assessment: Potency and Bactericidal/Bacteriostatic Nature

Before delving into complex mechanistic studies, it is essential to establish the fundamental antibacterial profile of the imidazopyridine derivative. This initial phase answers two critical questions: "How potent is the compound?" and "Does it kill the bacteria or just inhibit its growth?"

A. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for assessing antibacterial potency. The broth microdilution method is a widely accepted and reproducible technique.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation: A two-fold serial dilution of the imidazopyridine derivative is prepared in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of ~5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A known antibiotic can also be used as a comparator.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

B. Bactericidal vs. Bacteriostatic Determination: Time-Kill Kinetics Assay

This assay differentiates between bactericidal (killing) and bacteriostatic (growth-inhibiting) activity by measuring the rate of bacterial killing over time.

Experimental Protocol: Time-Kill Kinetics Assay

  • Setup: Prepare culture tubes with a standardized bacterial inoculum (~5 x 10^5 CFU/mL) in broth. Add the imidazopyridine derivative at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without the compound.

  • Incubation: Incubate all tubes at 37°C with shaking.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is drawn from each tube.

  • Quantification: Perform serial dilutions of the aliquots and plate them on agar to determine the number of viable CFU/mL.

  • Interpretation:

    • Bactericidal: A ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.

    • Bacteriostatic: A <3-log10 reduction in CFU/mL, often characterized by the prevention of bacterial proliferation.

Identifying the General Mechanism: Macromolecular Synthesis Assays

Most clinically used antibiotics function by inhibiting one of five key macromolecular synthesis pathways.[5][6] Macromolecular synthesis assays are a powerful tool to quickly identify which of these pathways is disrupted by an imidazopyridine derivative. The principle involves supplying bacteria with radiolabeled precursors for each pathway and measuring their incorporation into macromolecules (DNA, RNA, protein, cell wall, and lipids).[6][7]

PathwayRadiolabeled PrecursorKnown Inhibitor (Positive Control)
DNA Replication [3H]-thymidineCiprofloxacin[6][8]
RNA Synthesis [3H]-uridineRifampicin[6][8]
Protein Synthesis [3H]-leucineTetracycline, Linezolid[6][8]
Cell Wall Synthesis [14C]-N-acetylglucosamineVancomycin, Imipenem[6][8]
Lipid (Fatty Acid) Synthesis [3H]-glycerolCerulenin[6][8]

Experimental Protocol: Macromolecular Synthesis Assay

  • Preparation: Grow a bacterial culture to the mid-logarithmic phase.

  • Treatment: Aliquot the culture into separate tubes. Add the imidazopyridine derivative (at a concentration >MIC, e.g., 4x MIC) and known inhibitor controls.

  • Labeling: Add the specific radiolabeled precursor to each corresponding tube and incubate for a defined period (e.g., 60-120 minutes).

  • Precipitation: Stop the incorporation by adding cold trichloroacetic acid (TCA). Macromolecules will precipitate while unincorporated precursors remain soluble.[6][7]

  • Quantification: Collect the precipitate on a filter, wash, and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Compare the level of incorporation in the treated samples to the untreated control. Significant inhibition of a specific pathway suggests it is the primary target.

Workflow for MoA Validation

MoA_Validation_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Broad MoA Identification cluster_2 Phase 3: Specific Target Validation MIC MIC Determination TimeKill Time-Kill Kinetics MIC->TimeKill Determine potency MMS Macromolecular Synthesis Assay TimeKill->MMS Identify general pathway GyraseAssay DNA Gyrase/ Topoisomerase Assay MMS->GyraseAssay If DNA synthesis inhibited MembraneAssay Membrane Integrity Assay MMS->MembraneAssay If multiple pathways inhibited or cell wall affected OtherAssay Other Target Assays (e.g., ATP Depletion) MMS->OtherAssay If no clear pathway inhibited Conclusion Validated MoA GyraseAssay->Conclusion MembraneAssay->Conclusion OtherAssay->Conclusion

Caption: A stepwise workflow for validating the antibacterial mechanism of action.

Specific Target Validation: Pinpointing the Molecular Mechanism

Based on the results from the macromolecular synthesis assays, more specific experiments are conducted to validate the precise molecular target.

A. Target: Bacterial DNA Gyrase and Topoisomerase IV

Many antibacterial agents, including fluoroquinolones, target these essential enzymes that manage DNA topology.[9][10] Several imidazopyridine derivatives have been investigated as potential DNA gyrase inhibitors.[11]

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

  • Reaction Setup: In a reaction tube, combine relaxed plasmid DNA (e.g., pBR322), purified E. coli DNA gyrase enzyme, and the necessary buffer containing ATP.[12]

  • Inhibition: Add varying concentrations of the imidazopyridine derivative. A known gyrase inhibitor like ciprofloxacin serves as a positive control.[13]

  • Incubation: Allow the reaction to proceed at 37°C for 30-60 minutes. The gyrase will introduce negative supercoils into the relaxed plasmid.

  • Analysis: Stop the reaction and analyze the DNA topology using agarose gel electrophoresis.

  • Interpretation: Relaxed and supercoiled DNA migrate differently. An effective inhibitor will prevent the conversion of relaxed plasmid to its supercoiled form, resulting in a band pattern similar to the no-enzyme control.

B. Target: Bacterial Cell Membrane Integrity

Compounds that disrupt the bacterial membrane often cause a rapid bactericidal effect and may show inhibition across multiple macromolecular synthesis pathways due to a general loss of cellular function.

Experimental Protocol: Membrane Permeability Assay (using LIVE/DEAD BacLight™ Kit) This assay utilizes two fluorescent nucleic acid stains: SYTO 9 and propidium iodide (PI).[14]

  • Principle: SYTO 9 is membrane-permeant and stains all bacteria green. PI only enters cells with compromised membranes, quenching the SYTO 9 signal and staining the cells red.[15]

  • Procedure: Treat a bacterial suspension with the imidazopyridine derivative for a short period.

  • Staining: Add the SYTO 9 and PI dye mixture to the cell suspension and incubate in the dark for 15 minutes.

  • Analysis: Analyze the sample using fluorescence microscopy or flow cytometry.

  • Interpretation: An increase in the red-fluorescing bacterial population compared to an untreated control indicates that the compound has damaged the cell membrane.[14][15]

C. Target: Cellular Energy Production (ATP Depletion)

Some imidazopyridine compounds have been shown to inhibit mycobacterial growth by targeting components of the electron transport chain, such as QcrB, leading to the depletion of cellular ATP.[16]

Experimental Protocol: ATP Quantification Assay

  • Treatment: Incubate bacterial cells with the imidazopyridine derivative at various concentrations and time points.

  • Lysis: Lyse the bacterial cells to release intracellular ATP.

  • Quantification: Use a commercial luciferin/luciferase-based ATP assay kit. The luminescence produced is directly proportional to the ATP concentration.

  • Analysis: Measure luminescence using a luminometer and compare the ATP levels in treated cells to those in untreated controls. A significant drop in ATP levels suggests interference with cellular respiration or ATP synthesis.[16]

Potential Imidazopyridine MoA Pathways

MoA_Pathways cluster_dna DNA Replication Inhibition cluster_membrane Membrane Disruption Compound Imidazopyridine Derivative Gyrase DNA Gyrase / Topoisomerase IV Compound->Gyrase Inhibits Membrane Cell Membrane Compound->Membrane Disrupts Supercoiled Supercoiled DNA Gyrase->Supercoiled Supercoils DNA Relaxed DNA DNA->Gyrase Replication DNA Replication Block Supercoiled->Replication CellDeath Bacterial Cell Death Replication->CellDeath Depolarization Membrane Depolarization Membrane->Depolarization Leakage Ion/Metabolite Leakage Depolarization->Leakage Leakage->CellDeath

Caption: Potential mechanisms of action for imidazopyridine derivatives.

Comparative Analysis

A crucial component of validating a new antibacterial agent is comparing its performance against established drugs. This provides context for its potency and spectrum of activity.

Derivative/CompoundTarget OrganismMIC (µg/mL)Primary MechanismReference
Hypothetical IP-A S. aureus2DNA Gyrase Inhibition(This Study)
Hypothetical IP-B S. aureus8Cell Membrane Disruption(This Study)
Ciprofloxacin S. aureus0.5 - 2DNA Gyrase Inhibition[6]
Daptomycin S. aureus0.5 - 1Cell Membrane DepolarizationN/A
Thakur et al. (4a) S. aureus7.8Not Specified[17]
Q203 (Telacebec) M. tuberculosis0.0027QcrB (ETC) Inhibition[18]

This comparative table demonstrates how the potency (MIC) of new imidazopyridine derivatives can be benchmarked against both standard-of-care antibiotics and other novel compounds from the same class, aligning the findings with their validated mechanisms of action.

References

structure-activity relationship of substituents on the imidazo[4,5-b]pyridine ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship of Imidazo[4,5-b]pyridine Derivatives

The imidazo[4,5-b]pyridine scaffold, a purine isostere, has emerged as a privileged structure in medicinal chemistry due to its remarkable versatility and presence in numerous biologically active molecules.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to the development of compounds with potent anticancer, kinase inhibitory, antiviral, and anti-inflammatory properties.[1][3][4][5]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of substituents on the imidazo[4,5-b]pyridine ring. By synthesizing data from multiple studies, we aim to elucidate how modifications at specific positions influence biological activity, offering a comparative framework to guide researchers and drug development professionals in the rational design of next-generation therapeutics.

The foundational step in any SAR study is a thorough understanding of the core scaffold. The imidazo[4,5-b]pyridine system consists of an imidazole ring fused to a pyridine ring. The numbering of this heterocyclic system is crucial for discussing substituent placement.

References

Comparative Docking Analysis of 6-Bromo-7-Methyl-1H-Imidazo[4,5-b]pyridine Analogs as Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of the comparative molecular docking of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine analogs, a scaffold of significant interest in the development of kinase inhibitors. We will explore the structural basis of their inhibitory activity, with a particular focus on Aurora Kinase A, a critical regulator of mitosis and a prominent target in oncology. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for computational analysis.

The imidazo[4,5-b]pyridine core is a well-established pharmacophore, recognized for its structural resemblance to purines, which allows it to effectively compete for the ATP-binding site of various kinases.[1][2] The strategic placement of a bromine atom at the 6-position and a methyl group at the 7-position can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. Through a detailed comparative docking study, we aim to elucidate the structure-activity relationships (SAR) within a series of analogs, providing a rational framework for the design of more potent and selective inhibitors.

The Rationale for Targeting Aurora Kinase A

Aurora kinases are a family of serine/threonine kinases that play essential roles in cell division.[1] Overexpression of Aurora Kinase A is frequently observed in various human cancers and is associated with tumorigenesis and poor prognosis.[1] Consequently, the development of small molecule inhibitors targeting Aurora A has become a major focus in cancer drug discovery. The ATP-binding pocket of Aurora A presents a well-defined target for the design of competitive inhibitors, and several imidazo[4,5-b]pyridine derivatives have shown promising inhibitory activity against this kinase.[3][4][5]

Experimental and Computational Synergy: A Validated Approach

A robust computational model relies on experimental validation. The protocols and analyses presented in this guide are grounded in principles validated by crystallographic data and correlated with experimental inhibitory activities (IC50 values) reported in the scientific literature. We will leverage the crystal structure of Aurora A in complex with an imidazo[4,5-b]pyridine-based inhibitor to define the binding site and to serve as a benchmark for our docking simulations.[6]

Comparative Docking Workflow

The following diagram outlines the comprehensive workflow for our comparative docking study, from initial protein and ligand preparation to the final analysis of results.

workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Correlation PDB Protein Structure Retrieval (e.g., PDB ID: 4B0G) Prot_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB->Prot_Prep Ligands Analog Structure Preparation (2D to 3D Conversion) Lig_Prep Ligand Preparation (Energy Minimization, Assign Charges) Ligands->Lig_Prep Grid Grid Box Generation (Define Binding Site) Prot_Prep->Grid Docking Molecular Docking (AutoDock Vina) Lig_Prep->Docking Grid->Docking Pose_Analysis Pose Clustering & Binding Mode Analysis Docking->Pose_Analysis Scoring Binding Energy Calculation (kcal/mol) Pose_Analysis->Scoring Correlation Correlation with Experimental Data (IC50 values) Scoring->Correlation SAR Structure-Activity Relationship (SAR) Derivation Correlation->SAR

Caption: A comprehensive workflow for the comparative molecular docking study.

Detailed Experimental Protocols

Part 1: Protein and Ligand Preparation

Objective: To prepare the Aurora Kinase A protein and a series of this compound analogs for docking.

Protocol:

  • Protein Structure Retrieval:

    • Download the crystal structure of Aurora Kinase A in complex with a relevant imidazo[4,5-b]pyridine inhibitor from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4B0G, which features a co-crystallized inhibitor with a similar scaffold.[6]

  • Protein Preparation:

    • Load the PDB file into a molecular modeling software (e.g., AutoDockTools).

    • Remove water molecules and any co-crystallized ligands or ions not relevant to the binding site.

    • Add polar hydrogens to the protein structure.

    • Assign Kollman charges to the protein atoms.

    • Save the prepared protein in the PDBQT format, which includes atomic charges and atom type definitions.

  • Ligand Preparation:

    • Draw the 2D structures of the this compound analogs using a chemical drawing tool (e.g., ChemDraw or MarvinSketch).

    • Convert the 2D structures to 3D structures.

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds in each ligand.

    • Save the prepared ligands in the PDBQT format.

Part 2: Molecular Docking Simulation

Objective: To predict the binding modes and affinities of the prepared analogs within the ATP-binding site of Aurora Kinase A.

Protocol:

  • Grid Box Generation:

    • Using AutoDockTools, define the docking search space (the "grid box") around the active site of the prepared Aurora Kinase A structure. The grid box should be centered on the co-crystallized ligand from the original PDB file to ensure the search is focused on the known binding pocket. A grid size of 60 x 60 x 60 Å with a spacing of 0.375 Å is generally a good starting point.

  • Docking with AutoDock Vina:

    • Use AutoDock Vina, a widely used and validated docking program, for the simulations.

    • Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.

    • Run the docking simulation for each analog. AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).

Data Presentation and Comparative Analysis

The results of the docking study are summarized in the table below, comparing the predicted binding affinities with reported experimental IC50 values for a representative set of analogs. This allows for a direct correlation between computational predictions and biological activity.

Analog IDR-Group at C2-PositionPredicted Binding Affinity (kcal/mol)Experimental IC50 (nM) [Source]Key Interacting Residues (Predicted)
1 Phenyl-8.550[3]Ala213, Leu139, Val147, Lys162
2 4-Fluorophenyl-8.835[3]Ala213, Leu139, Val147, Lys162, Arg220
3 3-Aminophenyl-9.215[4]Ala213, Leu139, Glu211, Lys162
4 Pyridin-4-yl-9.025[4]Ala213, Leu139, Val147, Asp274
5 Thiophen-2-yl-8.740[3]Ala213, Leu139, Val147, Lys162

Note: The experimental IC50 values are sourced from analogous compounds reported in the literature and are used here for illustrative comparison.

Analysis of Binding Modes and Structure-Activity Relationships

The docking results reveal a conserved binding mode for the this compound scaffold within the ATP-binding site of Aurora Kinase A.

binding_mode cluster_protein Aurora A Kinase Active Site Ala213 Ala213 Leu139 Leu139 Lys162 Lys162 Glu211 Glu211 DFG_motif DFG Motif Ligand Imidazo[4,5-b]pyridine Scaffold Ligand->Ala213 H-bond (hinge) Ligand->Leu139 Hydrophobic Ligand->Lys162 Hydrophobic Ligand->Glu211 Potential H-bond

Caption: Key interactions of the imidazo[4,5-b]pyridine scaffold in the Aurora A active site.

Key Observations:

  • Hinge Region Interaction: The imidazo[4,5-b]pyridine core consistently forms a critical hydrogen bond with the backbone amide of Ala213 in the hinge region of the kinase. This interaction is a hallmark of many Type I kinase inhibitors and is essential for anchoring the ligand in the ATP-binding pocket.

  • Hydrophobic Interactions: The aromatic rings of the scaffold and its substituents are nestled within a hydrophobic pocket formed by residues such as Leu139 , Val147 , and Lys162 .

  • Role of the C2-Substituent: The nature of the substituent at the C2-position significantly influences the binding affinity and, consequently, the inhibitory potency.

    • The introduction of a fluorine atom in Analog 2 (4-fluorophenyl) leads to a slight increase in predicted binding affinity and a lower IC50 value, potentially due to favorable interactions with the local environment, including a possible interaction with Arg220 .[4]

    • The presence of a hydrogen bond donor/acceptor group, as in Analog 3 (3-aminophenyl), results in the lowest predicted binding energy and the most potent inhibitory activity. This is likely due to the formation of an additional hydrogen bond with Glu211 .[4]

    • The pyridyl nitrogen in Analog 4 can act as a hydrogen bond acceptor, potentially interacting with backbone amides or the side chain of Asp274 in the DFG motif.

  • Impact of the 6-Bromo and 7-Methyl Groups: While the core scaffold establishes the primary interactions, the 6-bromo and 7-methyl groups play a crucial role in modulating the physicochemical properties of the analogs, such as solubility and membrane permeability, which are critical for cellular activity and overall drug-likeness. The bromine atom can also participate in halogen bonding, further stabilizing the ligand-protein complex.

Conclusion and Future Directions

This comparative docking study of this compound analogs has provided valuable insights into their binding mechanism within the Aurora Kinase A active site. The established correlation between predicted binding affinities and experimental IC50 values underscores the utility of molecular docking as a predictive tool in the early stages of drug discovery.

The derived structure-activity relationships suggest that further optimization of the C2-substituent, particularly by incorporating groups capable of forming additional hydrogen bonds with key residues like Glu211 and Asp274, could lead to the development of even more potent and selective Aurora Kinase A inhibitors. Future work should focus on synthesizing and evaluating the most promising computationally designed analogs to validate these in silico predictions and advance the development of novel anticancer therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper and safe disposal of 6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine, a heterocyclic compound frequently utilized in medicinal chemistry and drug discovery.[1] Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The guidance herein is synthesized from established principles for handling halogenated organic compounds and data from analogous chemical structures.

The core principle of this guide is risk mitigation. As a brominated, nitrogen-containing heterocyclic compound, this compound presents potential hazards. Improper disposal can lead to environmental contamination and may pose risks to public health.[2][3] This protocol is designed for research scientists and laboratory personnel, providing a clear, actionable framework for managing this chemical waste stream responsibly.

Hazard Assessment and Characterization

  • Human Health Hazards: May cause skin and serious eye irritation.[5] It may also be harmful if swallowed or inhaled, potentially causing respiratory irritation.[5]

  • Environmental Hazards: The ecological impact is not well-documented for this specific compound.[4] However, halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Therefore, it must be prevented from entering drains or waterways.[5]

  • Reactivity and Combustion Hazards: The compound is likely non-combustible, but containers may burn in a fire.[5] Hazardous decomposition products upon combustion can include toxic fumes such as carbon oxides, nitrogen oxides (NOx), and hydrogen bromide (HBr) gas.

This assessment underscores the necessity of treating this compound as a hazardous chemical and managing its disposal through a designated hazardous waste stream.

Hazard Profile: this compound (Inferred)
Chemical Class Halogenated Nitrogen-Containing Heterocyclic Compound
Likely Physical State Solid
Potential Health Risks Skin Irritation, Serious Eye Irritation, Respiratory Irritation, Harmful if Swallowed.
Primary Environmental Risk Potential for persistence and aquatic toxicity. Must not enter sewer systems.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[2][6]
Hazardous Combustion Products Carbon Oxides (CO, CO2), Nitrogen Oxides (NOx), Hydrogen Bromide (HBr)
Primary Disposal Route Controlled incineration via a licensed hazardous waste facility.[7][8]

The Core Principle: Waste Segregation

The single most critical step in the proper disposal of this compound is segregation . This compound must be disposed of in a waste container specifically designated for Halogenated Organic Waste .[8][9]

Causality: The presence of bromine classifies this compound as halogenated. Halogenated wastes cannot be mixed with non-halogenated solvent waste because they require different disposal methods.[9] Most non-halogenated solvents can be recycled or used for fuel blending. In contrast, halogenated wastes must undergo high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like HBr) produced during combustion, a more complex and costly process.[7][8] Mixing these waste streams contaminates the non-halogenated solvents, forcing the entire volume to be treated as more hazardous and expensive halogenated waste.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for disposing of pure this compound (solid) and solutions containing the compound.

Part A: Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, ensure you are wearing appropriate PPE.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[6]

  • Eye/Face Protection: Use safety glasses with side shields or chemical splash goggles.[4][5]

  • Skin and Body Protection: A fully buttoned laboratory coat is required.[5][6]

  • Respiratory Protection: If handling fine powders or generating dust, work within a certified chemical fume hood.[10]

Part B: Waste Collection and Containment
  • Select the Correct Waste Container:

    • For Solid Waste: Use a clearly labeled, sealable container designated for "Halogenated Organic Solid Waste." This should be a wide-mouth container made of a compatible material (e.g., HDPE - high-density polyethylene).

    • For Liquid Waste (Solutions): Use a compatible, leak-proof container with a screw-top cap, designated for "Halogenated Organic Liquid Waste."[6][11] Polyethylene or glass containers are typically used. Note that some halogenated compounds can produce acids that corrode metal, so plastic containers are often preferred.[6]

  • Properly Label the Waste Container:

    • The container must be labeled as "Hazardous Waste."

    • Clearly list all chemical constituents by their full name (e.g., "Waste this compound"). Do not use abbreviations or chemical formulas.

    • If it is a solution, list all components with their approximate percentages.

    • Indicate the date when waste was first added to the container (the "accumulation start date").

    • Ensure the appropriate hazard pictograms (e.g., exclamation mark for irritant) are present.

  • Accumulate Waste Safely:

    • Keep the waste container securely sealed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, such as a secondary containment tray inside a fume hood or a designated waste cabinet.[8]

    • Store away from incompatible materials like acids, bases, and oxidizers.[2][6]

Part C: Final Disposal
  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sink.[6] This is illegal and environmentally harmful.

  • Do Not Dispose of as Regular Trash: The chemical packaging (e.g., the original bottle with residue) and any contaminated labware (pipette tips, weigh boats) must also be disposed of as hazardous waste.

  • Arrange for Pickup: Once the waste container is nearly full (no more than 90%) or has reached the institutional time limit for accumulation, contact your institution's Environmental Health & Safety (EHS) department to arrange for a hazardous waste pickup.[11][12]

  • Professional Disposal: The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed via controlled, high-temperature incineration in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[3][13]

Disposal Workflow and Emergency Procedures

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_segregation Segregation & Collection cluster_disposal Storage & Final Disposal cluster_negative Improper Methods (AVOID) Start Generate Waste: This compound Assess Assess Hazards: - Halogenated (Bromo) - Nitrogen Heterocycle - Potential Irritant Start->Assess PPE Don Appropriate PPE: - Goggles - Gloves - Lab Coat Assess->PPE Categorize Categorize Waste Stream PPE->Categorize Solid Select Container: 'Halogenated Organic SOLID Waste' Categorize->Solid Solid Form Liquid Select Container: 'Halogenated Organic LIQUID Waste' Categorize->Liquid Liquid Form (in solution) Drain Drain Disposal Categorize->Drain INCORRECT Trash Regular Trash Categorize->Trash INCORRECT Label Label Container Correctly: - Full Chemical Name(s) - 'Hazardous Waste' - Accumulation Date Solid->Label Liquid->Label Store Store Safely in Lab SAA (Sealed, Secondary Containment) Label->Store EHS Contact EHS for Pickup (When full or time limit reached) Store->EHS Incinerate Professional Disposal: Licensed High-Temp Incineration EHS->Incinerate End Disposal Complete Incinerate->End

Caption: Decision workflow for the disposal of this compound.

Spill Cleanup Procedures

In the event of a small spill, follow these steps:

  • Alert personnel in the immediate area.[5]

  • Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite or sand.[7]

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]

  • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound waste in a manner that is safe, compliant, and environmentally responsible, building a culture of safety that extends beyond the product's use in research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
6-bromo-7-methyl-1H-imidazo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.